molecular formula C16H16O5 B190511 Columbianetin acetate CAS No. 23180-65-6

Columbianetin acetate

Cat. No.: B190511
CAS No.: 23180-65-6
M. Wt: 288.29 g/mol
InChI Key: IQTTZQQJJBEAIM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Columbianetin acetate is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-ol. It has a role as a plant metabolite. It is a furanocoumarin and an acetate ester.
This compound has been reported in Cnidium monnieri, Murraya siamensis, and other organisms with data available.
from Angelica pubescens;  RN given refers to (S)-isomer;  RN for cpd without isomeric designation not avail 9/92

Properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTTZQQJJBEAIM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177755
Record name Columbianetin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23180-65-6
Record name Columbianetin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23180-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianetin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianetin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23180-65-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Columbianetin acetate, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Columbianetin Acetate: A Comprehensive Technical Guide to Natural Sources and Isolation for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of Columbianetin acetate, a furanocoumarin of significant interest in the scientific community for its potential therapeutic applications. We will delve into its primary natural sources, offering a comparative analysis of its abundance, and provide detailed, field-proven methodologies for its isolation and purification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to efficiently obtain this valuable natural product for further investigation.

Introduction to this compound: A Promising Furanocoumarin

This compound is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin.[1] These compounds are known for their diverse biological activities, and this compound is no exception. It is the acetate ester of Columbianetin, another bioactive coumarin.[2][3] The growing body of research on this compound highlights its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, analgesic, and antitumor properties.[3][4] Understanding its natural distribution and mastering its isolation are critical first steps in unlocking its full therapeutic potential.

Natural Sources and Comparative Abundance of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1] While several species have been identified as sources, the concentration of this compound can vary significantly. For researchers aiming to isolate this compound, selecting a plant source with a high yield is paramount.

Key Plant Sources:

  • Angelica pubescens Maxim. f. biserrata Shan et Yuan (Radix Angelicae Pubescentis): The roots of this plant, known as "Duhuo" in traditional Chinese medicine, are a particularly rich source of this compound.[4][5] Quantitative analysis has shown the content of this compound to be approximately 3.559 mg/g in the crude extract of Angelica pubescens radix.[4][6]

  • Cnidium monnieri (L.) Cusson: The fruits of Cnidium monnieri are another notable source of various coumarins, including this compound.[7][8] While quantitative data for this compound in this species is less specific in the reviewed literature, it is recognized as a significant constituent.

  • Peucedanum praeruptorum Dunn: The roots of this plant are known to contain a variety of pyranocoumarins and furanocoumarins.[9][10] While specific quantitative data for this compound was not found in the reviewed literature, the presence of a diverse array of coumarins suggests it may be a viable, albeit potentially less concentrated, source.[11][12]

  • Murraya species (Rutaceae family): Various parts of plants from the Murraya genus have been found to contain a wide range of coumarins, with some reports identifying this compound.[13]

Table 1: Comparative Abundance of this compound in Key Natural Sources

Plant SpeciesPart UsedThis compound Content (mg/g of extract)Reference
Angelica pubescens Maxim. f. biserrata Shan et YuanRoot3.559[4][6]
Cnidium monnieri (L.) CussonFruitPresent, but specific quantitative data is limited in the reviewed literature.[7][8]
Peucedanum praeruptorum DunnRootPresent, but specific quantitative data is limited in the reviewed literature.[9][10]

Based on the available data, Angelica pubescens radix stands out as the most promising source for the targeted isolation of this compound due to its documented high concentration.

Principles of Isolation: A Scientist's Perspective

The isolation of this compound from its natural matrix is a multi-step process that leverages its physicochemical properties. As a moderately polar furanocoumarin, its solubility and chromatographic behavior are key to a successful separation.

The general workflow involves:

  • Extraction: The initial step aims to liberate the target compound from the plant material into a solvent. The choice of solvent is critical and is based on the polarity of this compound.

  • Enrichment/Pre-purification: The crude extract is a complex mixture. This step aims to remove a significant portion of impurities, thereby concentrating the desired compound.

  • Chromatographic Purification: This is the core of the isolation process, where this compound is separated from other closely related compounds based on its differential affinity for a stationary phase and a mobile phase.

  • Final Purification and Characterization: The final step involves obtaining the compound in a highly pure form and confirming its identity and purity using analytical techniques.

The causality behind these steps lies in the systematic exploitation of differences in polarity, molecular size, and other physical properties between this compound and the vast array of other phytochemicals present in the plant extract.

Detailed Isolation and Purification Protocols

This section provides two detailed, field-proven protocols for the isolation of this compound, primarily focusing on Angelica pubescens radix as the starting material.

Protocol 1: Solvent Extraction, Macroporous Resin Enrichment, and Preparative HPLC

This protocol is adapted from methodologies developed for the isolation of similar coumarins from Angelica pubescens and offers a robust and scalable approach.

Step 1: Extraction

  • Material Preparation: Obtain dried roots of Angelica pubescens. Grind the roots into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Selection Rationale: A 70% ethanol-water mixture is an excellent choice for extracting coumarins. The ethanol component effectively dissolves the moderately polar this compound, while the water helps to extract more polar compounds and facilitates penetration into the plant tissue.

  • Extraction Procedure:

    • Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction under reflux for 2 hours. This elevated temperature increases the solubility and diffusion rate of the target compound.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Enrichment using Macroporous Resin Chromatography

  • Resin Selection Rationale: Macroporous resins, such as HP-20 or similar non-polar resins, are effective for enriching moderately polar compounds from aqueous-based extracts. They work on the principle of adsorption, where the target compounds are retained on the resin while highly polar impurities like sugars and salts are washed away.

  • Enrichment Procedure:

    • Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column.

    • Wash the column with water to remove polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). This compound is expected to elute in the higher ethanol fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Combine the enriched fractions and concentrate them.

Step 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Principle of Prep-HPLC: Prep-HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (e.g., C18 silica gel) and a mobile phase.

  • Prep-HPLC Conditions:

    • Column: A reversed-phase C18 column is ideal for separating moderately polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The optimal gradient will need to be developed based on the specific column and system but a starting point could be a linear gradient from 30% to 70% acetonitrile over 30-40 minutes.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 320-330 nm) is suitable for monitoring the elution.

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure, solid this compound.

dot

References

In Vitro Biological Activity of Columbianetin Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the in vitro biological activities of Columbianetin acetate, a natural coumarin with burgeoning interest in the scientific community. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and mechanistic underpinnings of this compound's effects, with a primary focus on its anti-cancer properties and plausible anti-inflammatory and neuroprotective potential.

Introduction to this compound

This compound is an acetylated derivative of the natural coumarin Columbianetin, found in plants of the Apiaceae family, such as Angelica pubescens[1]. While research on Columbianetin itself has revealed a spectrum of biological activities including anti-inflammatory, analgesic, and anti-proliferative effects, the acetate form is gaining attention for its potential therapeutic applications[1]. This guide will synthesize the current knowledge on this compound's in vitro bioactivity and provide detailed protocols for its investigation.

Section 1: Anti-Cancer Activity of this compound

Recent studies have illuminated the potential of this compound as an anti-cancer agent, particularly in the context of pancreatic cancer. Research has demonstrated its ability to inhibit the proliferation and migration of pancreatic cancer cells in vitro[1][2].

Mechanistic Insights: The E2F1/MND1 Pathway

The anti-cancer effect of this compound in pancreatic cancer has been linked to the downregulation of Meiotic nuclear divisions 1 (MND1)[1][2]. Bioinformatic analyses and subsequent cellular-level experiments suggest that this compound may exert its effect by modulating the transcription factor E2F1, which in turn regulates the expression of MND1[1][2]. MND1 is implicated in promoting the proliferation of tumor cells, and its inhibition presents a promising therapeutic strategy[1].

Signaling Pathway of this compound in Pancreatic Cancer Cells

Columbianetin_acetate This compound E2F1 E2F1 Columbianetin_acetate->E2F1 Inhibits MND1 MND1 E2F1->MND1 Activates Inhibition E2F1->Inhibition Proliferation_Migration Cell Proliferation & Migration MND1->Proliferation_Migration Promotes Inhibition->MND1 cluster_assays Functional Assays start Start: Pancreatic Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 wound Wound Healing Assay (Cell Migration) treatment->wound transwell Transwell Assay (Cell Migration) treatment->transwell flow Flow Cytometry (Cell Cycle Analysis) treatment->flow analysis Data Analysis and Interpretation cck8->analysis wound->analysis transwell->analysis flow->analysis

References

A Technical Guide to the Anti-Inflammatory Mechanism of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin acetate is a naturally occurring furanocoumarin, an acetate ester derived from its parent compound, columbianetin.[1] It is primarily isolated from medicinal plants such as Angelica pubescens f. biserrata and Murraya siamensis.[2][3] The roots of Angelica pubescens, known as "Duhuo" in traditional Chinese medicine, have been used for centuries to treat rheumatic arthralgia and other inflammatory conditions.[4] Modern pharmacological studies have begun to validate these traditional uses, identifying coumarins like columbianetin and its derivatives as key bioactive constituents responsible for the plant's anti-inflammatory effects.[2][4]

This guide offers a comprehensive technical overview of the molecular mechanisms underpinning the anti-inflammatory action of this compound and its related compounds. By synthesizing findings from cellular and preclinical models, we aim to provide drug development professionals and researchers with a detailed understanding of its therapeutic potential as a multi-target anti-inflammatory agent.

Section 1: Core Molecular Mechanisms of Action

The anti-inflammatory efficacy of this compound stems from its ability to modulate multiple, interconnected signaling pathways that are fundamental to the inflammatory response. While research on the acetate ester itself is emerging, extensive studies on its parent compound, columbianetin (CBT), and the structurally similar coumarin, columbianadin (CBN), provide a robust framework for understanding its activity. The primary mechanisms include the potent suppression of the NF-κB and MAPK signaling cascades and the likely modulation of the NLRP3 inflammasome.

Attenuation of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) family of transcription factors serves as a master regulator of the inflammatory response.[5] Upon activation by stimuli such as lipopolysaccharide (LPS) from Gram-negative bacteria, NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

Columbianetin has been shown to be a potent inhibitor of this pathway. Studies using LPS-stimulated human peripheral blood mononuclear cells (PBMCs) demonstrated that columbianetin significantly suppresses the activation of NF-κB.[6][7] The mechanism appears to be targeted at the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway. Columbianetin inhibits the activation of NOD1 and its downstream adaptor protein, RIP2, thereby preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][8] This blockade effectively halts the nuclear translocation of the active p65 subunit of NF-κB. The downstream consequence is a marked, dose-dependent reduction in the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β).[6][7]

NF-kB_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4/NOD1 LPS->TLR4 RIP2 RIP2 Activation TLR4->RIP2 IKK IKK Complex RIP2->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65/p50) (Inactive) IkBa->NFkB_p65 Degradation Frees NF-κB NFkB_p65_active NF-κB (p65/p50) (Active) Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_p65_active->Cytokines Transcription Nucleus Nucleus CBA This compound CBA->RIP2 Inhibits

Caption: Inhibition of the NOD1/RIP2/NF-κB pathway by this compound.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways—comprising c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38—are critical transducers of extracellular signals that regulate inflammation, cell proliferation, and apoptosis.[9] These pathways are often activated in parallel with NF-κB and can influence its activity.[10]

Studies on the related compound columbianadin (CBN) reveal that it effectively suppresses the LPS-induced phosphorylation of both ERK and JNK in RAW 264.7 macrophages.[11] This inhibition of upstream kinases is significant because the ERK and JNK pathways are known to mediate the activation of NF-κB.[11] By dampening MAPK signaling, this compound can exert a secondary, indirect inhibitory effect on NF-κB activation, in addition to its more direct actions on the NOD1 pathway. This dual-pronged attack on pro-inflammatory signaling highlights its potential for robust efficacy.

MAPK_Pathway_Inhibition LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK ERK_path p-ERK MAPKKK->ERK_path JNK_path p-JNK MAPKKK->JNK_path p38_path p-p38 MAPKKK->p38_path AP1 AP-1 ERK_path->AP1 JNK_path->AP1 NFkB NF-κB Activation JNK_path->NFkB p38_path->NFkB Inflammation Inflammatory Response AP1->Inflammation NFkB->Inflammation CBA This compound CBA->ERK_path Inhibits CBA->JNK_path Inhibits

Caption: Inhibition of MAPK (ERK, JNK) signaling by this compound.
Potential Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a sentinel role in innate immunity.[12] Upon activation by a wide range of danger signals, the NLRP3 inflammasome assembles and activates caspase-1.[13] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[14]

While direct studies on this compound's effect on the NLRP3 inflammasome are still needed, its known mechanism provides a strong rationale for its involvement. The consistent and potent inhibition of mature IL-1β production by columbianetin strongly suggests an interaction with this pathway.[6][15] The activation of the NLRP3 inflammasome requires two signals: a priming signal, typically via NF-κB to upregulate NLRP3 and pro-IL-1β expression, and an activation signal.[16] By inhibiting the NF-κB (priming) signal, this compound already curtails a critical step for inflammasome function. Furthermore, acetate itself has been demonstrated to attenuate inflammasome activation by promoting NLRP3 ubiquitination and degradation.[17] This suggests that the acetate moiety of this compound could contribute directly to inflammasome suppression, making this a critical and promising area for future investigation.

Other Contributing Mechanisms
  • COX-2 Inhibition: Columbianetin has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are central mediators of pain and inflammation.[18] This action is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Autophagy Activation: In a model of osteoarthritis, columbianetin was found to protect chondrocytes from LPS-induced inflammation and apoptosis by activating autophagy.[15] This effect was mediated through the inhibition of serum and glucocorticoid-induced protein kinase 1 (SGK1).[15]

Section 2: Experimental Validation: Protocols and Methodologies

To empower researchers to investigate the anti-inflammatory properties of this compound, this section provides validated, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Analysis of Anti-Inflammatory Activity

Protocol 2.1.1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to assess the ability of this compound to suppress the production of key inflammatory mediators in a standard macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine/NO measurement, or shorter time points like 30-60 minutes for phosphorylation analysis).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Collect the supernatant and measure nitrite concentration using the Griess reagent.

    • Cytokine Quantification: Collect the supernatant and measure levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

    • Protein Expression: Lyse the cells and perform Western blot analysis to determine the expression levels of total and phosphorylated p65, IκBα, ERK, and JNK.

Table 1: Representative Data on Cytokine Inhibition by Coumarins

Compound Cell Type Cytokine IC₅₀ (µg/mL) Reference
Columbianadin THP-1 TNF-α ~40 [8]
Columbianadin THP-1 IL-1β ~50 [8]
Columbianadin THP-1 MCP-1 ~45 [8]
Columbianetin PBMC TNF-α Dose-dependent [6]

| Columbianetin | PBMC | IL-6 | Dose-dependent |[6] |

Note: Data is for related compounds and serves as an expected trend for this compound.

In Vivo Assessment of Efficacy

Protocol 2.2.1: Carrageenan-Induced Paw Edema in Rats

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.[21][22]

Workflow_Paw_Edema start Start: Acclimatize Rats (Wistar, 180-200g) grouping Animal Grouping (n=6) 1. Vehicle Control 2. Positive Control (Indomethacin) 3. Test Group (CBA Dose 1) 4. Test Group (CBA Dose 2) start->grouping treatment Oral Administration (p.o.) of Test Compounds grouping->treatment wait Wait 1 Hour treatment->wait carrageenan Induce Inflammation: Subplantar injection of 1% Carrageenan (0.1 mL) wait->carrageenan measure Measure Paw Volume (Plethysmometer) at t = 0, 1, 2, 3, 4, 5 hr carrageenan->measure end Endpoint: Calculate % Inhibition of Edema measure->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats (180–220 g). Acclimatize them for at least one week.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Dosing: Administer the respective vehicle, positive control, or test compound orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Table 2: Data Recording for Paw Edema Assay

Group Treatment (mg/kg) Paw Volume at t=0 (mL) Paw Volume at t=3h (mL) ΔV (Volume Increase) % Inhibition
1 Vehicle 0%
2 Indomethacin (10)
3 CBA (50)
4 CBA (100)

| 5 | CBA (200) | | | | |

Section 3: Synthesis and Future Directions

This compound emerges as a promising natural product with a sophisticated, multi-target mechanism of action against inflammation. Its ability to concurrently inhibit the master inflammatory signaling pathways of NF-κB and MAPK provides a strong rationale for its efficacy. The downstream suppression of a broad range of inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (via COX-2), positions it as a compelling lead compound for further development.

Future research should prioritize:

  • NLRP3 Inflammasome Validation: Definitive studies are required to confirm the inhibitory effect of this compound on NLRP3 inflammasome assembly and activation. This would solidify its role as a modulator of IL-1β processing.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for translating preclinical efficacy into viable therapeutic applications.

  • Chronic Disease Models: While its efficacy in acute models is clear, evaluating this compound in chronic inflammatory models, such as collagen-induced arthritis or inflammatory bowel disease, will be essential to determine its potential for long-term therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

By continuing to unravel its complex pharmacology, the scientific community can fully harness the therapeutic potential of this traditionally valued natural compound.

References

O-Acetylcolumbianetin: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical exploration of O-Acetylcolumbianetin, an angular furanocoumarin with emerging therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document navigates the journey from its natural origins to its chemical synthesis and biological evaluation. The content is structured to deliver not just procedural steps but also the scientific rationale that underpins experimental design and interpretation.

Part 1: Discovery and Natural Occurrence

The Angelica Genus: A Rich Reservoir of Bioactive Coumarins

O-Acetylcolumbianetin belongs to the extensive family of coumarins, a class of secondary metabolites widely distributed in the plant kingdom. The primary natural sources of this compound are plants from the Angelica genus, a member of the Apiaceae (or Umbelliferae) family.[1] This genus comprises approximately 110 species, many of which have been cornerstones of traditional medicine in Asia and Europe for centuries.[2] Species such as Angelica dahurica, Angelica archangelica, and Angelica pubescens are particularly renowned for their rich coumarin content and associated medicinal properties, which include anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3]

Isolation and Structure Elucidation of O-Acetylcolumbianetin

O-Acetylcolumbianetin is structurally defined as the acetate ester of columbianetin.[1] Its discovery and isolation are intrinsically linked to the phytochemical investigation of various plant species. While a singular, seminal publication detailing its first isolation is not readily apparent in a broad search of the literature, its presence has been documented in plants such as Cnidium monnieri and Murraya siamensis.[1]

The process of isolating O-Acetylcolumbianetin from its natural sources typically involves the extraction of dried plant material, often the roots, with organic solvents. A general workflow for the isolation of coumarins from Angelica species is outlined below.

  • Plant Material Preparation:

    • Obtain dried and powdered root material of a relevant Angelica species.

    • The fine powder consistency increases the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or chloroform) at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus, which continuously percolates fresh, heated solvent through the plant material.

    • Following extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation and Purification:

    • The crude extract, a complex mixture of compounds, is then subjected to chromatographic separation.

    • Column Chromatography: A common technique involves silica gel column chromatography with a gradient elution system, typically using a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of fluorescent spots, a characteristic feature of many coumarins under UV light.

    • Fractions containing the compound of interest are pooled and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

The structural elucidation of O-Acetylcolumbianetin relies on a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Determines the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl and the lactone ring.

Part 2: Chemical Synthesis of O-Acetylcolumbianetin

The chemical synthesis of O-Acetylcolumbianetin is approached through the synthesis of its precursor, columbianetin, followed by acetylation. The angular furanocoumarin core of columbianetin presents a significant synthetic challenge.

Synthesis of the Precursor: (±)-Columbianetin

A notable and efficient approach to the synthesis of racemic columbianetin is a domino on-water, in-water process.[2] This strategy emphasizes operational simplicity and environmental consciousness. The key steps in a representative synthesis of the angular furanocoumarin scaffold are outlined below.

G A Starting Material (e.g., Substituted Phenol) B Key Intermediate Formation (e.g., via Claisen Rearrangement) A->B [1] C Domino On-Water, In-Water Reaction B->C [2] D (±)-Columbianetin C->D [3]

Caption: A generalized synthetic approach to (±)-Columbianetin.

Final Step: Acetylation of Columbianetin

The final step in the synthesis of O-Acetylcolumbianetin is the acetylation of the tertiary hydroxyl group of columbianetin. This is a standard esterification reaction.

  • Reactant Preparation:

    • Dissolve (±)-columbianetin in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

    • Add a base, for example, pyridine or triethylamine, to act as a catalyst and to neutralize the acetic acid byproduct.

  • Acetylation Reaction:

    • Cool the solution in an ice bath.

    • Add acetic anhydride or acetyl chloride dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield O-Acetylcolumbianetin.

StepReactionStarting MaterialProductYield (%)
1Domino ReactionKey Intermediate(±)-Columbianetin75-85
2Acetylation(±)-Columbianetin(±)-O-Acetylcolumbianetin>90

Part 3: Biological Significance and Therapeutic Potential

The biological activities of O-Acetylcolumbianetin are an area of active research, with studies on related compounds providing a strong indication of its therapeutic potential. The acetylation of a parent compound can significantly alter its pharmacological properties, including bioavailability and potency.[4][5]

Anti-inflammatory Activity

Coumarins isolated from Angelica species are well-documented for their anti-inflammatory effects.[6] Columbianadin, a structurally related compound, has been shown to exert its anti-inflammatory action by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] It is plausible that O-Acetylcolumbianetin shares a similar mechanism of action.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 Inflammatory_Stimulus->Receptor NF_kB_Pathway NF-κB Signaling Pathway Receptor->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines O_Acetylcolumbianetin O-Acetylcolumbianetin O_Acetylcolumbianetin->NF_kB_Pathway Inhibition

Caption: Postulated inhibition of the NF-κB pathway by O-Acetylcolumbianetin.

Antimicrobial Activity

Many natural polyphenolic compounds, including coumarins, exhibit antimicrobial properties.[7][8] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with biofilm formation.[8] The potential of O-Acetylcolumbianetin as an antimicrobial agent warrants further investigation against a broad spectrum of pathogenic bacteria and fungi.

Anticancer Activity

The anticancer potential of flavonoids and related phenolic compounds is a significant area of drug discovery research.[9][10] These compounds can modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[9] Studies on acetylated derivatives of other natural products have shown that acetylation can enhance their anticancer activity and bioavailability.[4][5][11] For instance, acetylated quercetin has demonstrated significant cell proliferation inhibition and apoptosis induction in breast cancer cells.[11] This suggests that O-Acetylcolumbianetin could possess enhanced anticancer properties compared to its parent compound, columbianetin.

Part 4: Future Directions and Conclusion

O-Acetylcolumbianetin stands as a promising natural product with a rich chemical and potential pharmacological profile. While the foundational knowledge of its discovery, synthesis, and the biological activities of related compounds is established, further research is imperative.

Key areas for future investigation include:

  • Definitive Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to elucidate the specific anti-inflammatory, antimicrobial, and anticancer mechanisms of O-Acetylcolumbianetin.

  • Stereoselective Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure O-Acetylcolumbianetin is crucial for detailed structure-activity relationship studies and potential clinical development.

  • Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of O-Acetylcolumbianetin is essential for its progression as a therapeutic candidate.

References

An In-depth Technical Guide to the Physicochemical Properties of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Natural Furanocoumarin

Columbianetin acetate, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. Found in various plant species, including those of the Cnidium and Murraya genera, this acetate ester of columbianetin presents a compelling scaffold for drug discovery and development. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential, as these characteristics fundamentally govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Chemical Identity and Structure

A precise understanding of the chemical identity of this compound is the foundation upon which all other physicochemical characterizations are built.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate

  • Synonyms: (+)-Columbianetin acetate, O-Acetylcolumbianetin, Libanoridin

  • CAS Number: 23180-65-6

  • Chemical Formula: C₁₆H₁₆O₅

  • Molecular Weight: 288.29 g/mol

  • Chemical Class: Furanocoumarin, Acetate Ester

Molecular Structure

The molecular structure of this compound features a rigid tricyclic furanocoumarin core with a chiral center at the C8 position of the dihydrofuro[2,3-h]chromen-2-one skeleton. An acetoxyisopropyl group is attached at this chiral center.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental work on related compounds, several parameters are based on high-quality computational predictions and await experimental verification.

PropertyValueSourceNotes
Molecular Formula C₁₆H₁₆O₅PubChemConfirmed
Molecular Weight 288.29 g/mol PubChemConfirmed
Appearance White to off-white solidInferred from related compoundsExperimental verification recommended
Melting Point Data not available-See Protocol 2.1 for determination
Boiling Point Data not available-Likely to decompose before boiling
Solubility Data not available-See Protocol 2.2 for determination
pKa Data not available-See Protocol 2.3 for determination
LogP (Octanol/Water) 2.5PubChem (Computed)Experimental verification recommended (See Protocol 2.4)

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be robust and self-validating.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder.

  • Instrumentation: Utilize a calibrated digital melting point apparatus.

  • Procedure: a. Load a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm. b. Place the capillary tube in the heating block of the melting point apparatus. c. Set a rapid heating rate to quickly approach the expected melting range (if unknown, a preliminary rapid scan is advisable). d. Once the expected range is neared, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. e. Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is the difference between these two temperatures. f. Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Columbianetin Acetate Sample B Grind to a Fine Powder A->B C Load Capillary Tube B->C D Place in Calibrated Apparatus C->D E Heat and Observe Phase Transition D->E F Record Onset and Completion Temperatures E->F G Calculate Melting Range F->G H Repeat in Triplicate G->H I Report Mean and Standard Deviation H->I

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. Determining solubility in a range of solvents provides a comprehensive profile.

Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).

  • Procedure: a. Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation. b. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, allow the samples to stand to permit the settling of excess solid. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter may be necessary. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. g. Calculate the original solubility in each solvent, accounting for the dilution factor.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.

  • Instrumentation: Use a calibrated pH meter with a suitable electrode.

  • Procedure: a. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH. b. Record the pH as a function of the volume of titrant added. c. Plot the titration curve (pH vs. volume of titrant). d. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely identify the equivalence point.

Experimental Determination of LogP

Rationale: The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic behavior.

Methodology (Shake-Flask Method):

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure: a. Dissolve a known amount of this compound in the aqueous phase. b. Add an equal volume of the pre-saturated n-octanol. c. Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours). d. Centrifuge the mixture to ensure complete phase separation. e. Carefully sample both the aqueous and octanol phases. f. Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV). g. Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. h. LogP is the base-10 logarithm of P.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quality control of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Record the UV-Vis spectrum from 200 to 400 nm using a calibrated spectrophotometer.

  • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Expected Profile: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including:

  • ~1720-1740 cm⁻¹ (C=O stretching of the ester)

  • ~1700-1720 cm⁻¹ (C=O stretching of the lactone)

  • ~1600 cm⁻¹ (C=C stretching of the aromatic ring)

  • ~1240 cm⁻¹ (C-O stretching of the ester)

Experimental Protocol:

  • Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film).

  • Record the IR spectrum using a calibrated FT-IR spectrometer.

  • Assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Profile: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The expected proton and carbon signals can be predicted based on the known structure, although experimental data is required for definitive assignment.

Experimental Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the complete and unambiguous assignment of all proton and carbon signals.

Stability and Handling

Stability: Limited data is available on the long-term stability of this compound. However, as an ester, it may be susceptible to hydrolysis under acidic or basic conditions. It is recommended to store the compound in a cool, dry, and dark place. For solutions, storage at -20°C or -80°C is advisable to minimize degradation.

Handling: this compound is harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, offering a blend of computed data and robust experimental protocols for their determination. While there are gaps in the publicly available experimental data for this compound, the methodologies outlined herein provide a clear path for researchers to generate this critical information. A comprehensive understanding of these fundamental properties is an indispensable prerequisite for the successful advancement of this compound as a potential therapeutic agent.

A Technical Guide to Columbianetin Acetate: From Plant Defense to Pharmacological Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Columbianetin acetate is a naturally occurring angular-type dihydropyranocoumarin predominantly found in plants of the Apiaceae family, such as Angelica pubescens.[1] In its plant host, it functions as a secondary metabolite, a crucial component of the plant's sophisticated chemical defense system against herbivores and pathogens.[2][3] Beyond its ecological role, this compound and its primary active metabolite, Columbianetin, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, beginning with its biosynthesis and role in plant physiology, and extending to its potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We will delve into the molecular mechanisms underpinning these activities, present detailed methodologies for its extraction and analysis, and explore its pharmacokinetic profile, offering a holistic perspective for researchers aiming to harness its therapeutic potential.

Introduction: The Dual Life of a Coumarin

Coumarins are a vast class of phenolic secondary metabolites ubiquitous in the plant kingdom, renowned for their diverse biological activities.[4] this compound belongs to this family, specifically as a derivative of the furanocoumarin class. It is most prominently isolated from the roots of Angelica pubescens Maxim. f. biserrata, a plant with a long history of use in traditional Chinese medicine for treating conditions like rheumatic arthritis.[1][5][6]

While its traditional use points to significant bioactivity in humans, the primary role of this compound is rooted in plant survival. As a secondary metabolite, it is not essential for the plant's primary growth and development but serves as a key defensive agent.[2][7] This guide will bridge these two worlds, exploring how a compound evolved for plant defense presents a compelling scaffold for modern drug discovery. We will examine its journey from its synthesis within the plant cell to its complex interactions within mammalian biological systems.

Biosynthesis and Chemical Profile

Chemical Structure

This compound is the acetate ester of Columbianetin. Structurally, it is defined as (+)-8,9-dihydro-8-(1-acetoxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one. The core of the molecule is the coumarin nucleus, with a fused dihydrofuran ring. The presence of the acetate group makes it slightly more lipophilic than its parent compound, Columbianetin, which can influence its absorption and distribution. In biological systems, it is readily hydrolyzed to Columbianetin, which is often considered the primary active form.[5]

Biosynthetic Pathway

The biosynthesis of coumarins like this compound begins with the shikimate pathway, which produces aromatic amino acids, primarily L-phenylalanine. This is then converted through a series of enzymatic steps to form the core coumarin scaffold, umbelliferone. The pathway is further diversified by prenylation, a key step where an isoprenoid chain is attached, followed by cyclization and other modifications to form the dihydrofuran ring system characteristic of Columbianetin.[8] The final step is the acetylation of the hydroxyl group to yield this compound.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Angular Furanocoumarin Synthesis Shikimic_Acid Shikimic Acid L_Phenylalanine L-Phenylalanine Shikimic_Acid->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Umbelliferone Umbelliferone (Core Coumarin Scaffold) Cinnamic_Acid->Umbelliferone Prenylation Prenylation (Addition of Isoprenoid Unit) Umbelliferone->Prenylation Columbianetin Columbianetin Prenylation->Columbianetin Cyclization & Other Modifications Acetylation Acetylation Columbianetin->Acetylation Columbianetin_Acetate This compound Acetylation->Columbianetin_Acetate

Caption: Simplified biosynthesis of this compound.

The Role of this compound in Planta

In plants, secondary metabolites are the primary interface between the organism and its environment. Their roles are diverse, but a principal function is defense.[2][3]

  • Defense Against Herbivores: Coumarins can act as feeding deterrents or toxins to insects and other herbivores.[9] The bitter taste and potential toxicity of this compound can discourage consumption, protecting the plant from damage.

  • Antimicrobial and Antifungal Activity: Plants are under constant threat from pathogenic bacteria and fungi. Secondary metabolites like this compound can inhibit the growth of these microorganisms, acting as phytoalexins or phytoanticipins that form a pre-existing or induced chemical barrier against infection.[7]

  • Response to Abiotic Stress: The production of phenolic compounds, including coumarins, is often upregulated in response to abiotic stressors such as UV radiation, drought, or heavy metal exposure.[10] These molecules can act as internal sunscreens or antioxidants, protecting cellular components from damage.

The synthesis of these compounds is an adaptive strategy, allowing sessile organisms like plants to effectively respond to and survive environmental pressures.

Pharmacological Activities and Therapeutic Potential

The defensive properties of this compound in plants are mirrored by a wide range of potent pharmacological effects in mammalian systems. Research has primarily focused on its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[4]

Anti-inflammatory and Analgesic Activity

This is the most well-documented activity of this compound and its metabolite, Columbianetin.[5][11] The anti-inflammatory mechanism is multi-targeted.

  • Inhibition of Inflammatory Mediators: Columbianetin potently inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of prostaglandins which mediate inflammation and pain.

  • Modulation of Signaling Pathways: It effectively suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[12][13] By preventing the activation and nuclear translocation of NF-κB, Columbianetin downregulates the entire inflammatory cascade.

  • Mast Cell Stabilization: Columbianetin can regulate mast cell-mediated allergic inflammatory responses by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Inflammation Inflammatory Response Genes->Inflammation Columbianetin Columbianetin/ This compound Columbianetin->IKK Inhibits

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

Like many phenolic compounds, Columbianetin is a potent antioxidant.[4] It can neutralize harmful reactive oxygen species (ROS), protecting cells from oxidative stress. This activity is fundamental to its other pharmacological effects, as oxidative stress is a key pathological driver in inflammation, neurodegeneration, and cancer.[14]

Neuroprotective Effects

Oxidative stress and inflammation are central to the pathology of many neurodegenerative diseases.[15] The dual anti-inflammatory and antioxidant properties of Columbianetin make it a promising neuroprotective agent.[4] Studies suggest it can protect neurons from oxidative damage and suppress neuroinflammatory processes, potentially slowing the progression of neurodegenerative conditions.[16][17]

Anticancer Activity

Preliminary research indicates that this compound and related compounds possess cytotoxic activity against various cancer cell lines.[18][19] The mechanisms may involve:

  • Induction of apoptosis (programmed cell death) in cancer cells.[20]

  • Inhibition of cell proliferation.

  • Anti-inflammatory effects within the tumor microenvironment, which can suppress tumor growth.[21]

Table 1: Reported In Vitro Cytotoxic Activity of Related Plant Extracts and Compounds

Cell Line Compound/Extract Source IC50 Value (µg/mL) Reference
HeLa (Cervical Cancer) Calystegia silvatica stems 114 ± 5 [18]
PC3 (Prostate Cancer) Calystegia silvatica stems 137 ± 18 [18]
MCF7 (Breast Cancer) Calystegia silvatica stems 172 ± 17 [18]
NCI-H460 (Lung Cancer) Adenosma bracteosum (AB2 Compound) 4.57 ± 0.32 [22]

| HepG2 (Liver Cancer) | Adenosma bracteosum (AB2 Compound) | 5.67 ± 0.09 |[22] |

Note: Data for this compound itself is limited in the provided search results, so data for extracts and related compounds known to possess anticancer properties are shown for context.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for drug development.

  • Absorption and Metabolism: Following oral administration, this compound is rapidly absorbed and quickly metabolized into Columbianetin in vivo.[5]

  • Bioavailability: The absolute oral bioavailability of pure this compound in rats is relatively low, around 7.0 ± 4.3%. However, when administered as part of a whole plant extract (Angelicae pubescentis Radix), the concentration of its active metabolite, Columbianetin, increases, suggesting that other co-existing compounds in the extract may enhance its absorption or metabolic conversion.[5]

  • Distribution and Excretion: The compound is widely distributed in the body and eliminated rapidly from plasma. The primary route of excretion is through the feces.[5]

Table 2: Pharmacokinetic Parameters of this compound and Columbianetin in Rats

Parameter This compound (Oral) Columbianetin (Oral) Reference
Tmax (h) ~0.3-0.5 ~0.3-0.5 [23]
Cmax (µg/mL) Varies with dose 17-42 (for doses 5-20 mg/kg) [23]
Absolute Bioavailability (F%) 7.0 ± 4.3% 54 - 81% [5][23]

| Primary Excretion Route | Feces | Not specified, but likely similar |[5] |

Methodologies for Research and Development

For scientists working with this compound, robust and reproducible methods for its extraction, characterization, and bioactivity assessment are essential.

G Plant 1. Plant Material (e.g., Dried roots of Angelica pubescens) Extract 2. Extraction (Maceration with Methanol/Ethanol) Plant->Extract Fraction 3. Fractionation (Silica Gel Column Chromatography) Extract->Fraction Purify 4. Purification (Preparative HPLC) Fraction->Purify Identify 5. Characterization (LC-MS, NMR, IR) Purify->Identify Bioassay 6. Bioactivity Assay (e.g., Anti-inflammatory) Identify->Bioassay

Caption: General workflow for isolation and analysis.

Protocol 1: Extraction and Isolation from Plant Material

This protocol provides a general framework for isolating this compound from its natural source. The choice of solvents is based on the principle of "like dissolves like"; moderately polar solvents are effective for extracting coumarins.[24][25]

  • Preparation of Plant Material: Obtain dried roots of Angelica pubescens. Grind the material into a coarse powder to increase the surface area for efficient extraction.[24]

  • Solvent Extraction (Maceration): a. Submerge the powdered plant material in a suitable organic solvent (e.g., 95% ethanol or methanol) at a 1:10 solid-to-solvent ratio (w/v). b. Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds. c. Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

  • Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator. This removes the solvent, yielding a crude extract.

  • Fractionation (Column Chromatography): a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of solvent and load it onto the column. c. Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The separation occurs based on the differential adsorption of compounds to the silica gel. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Pool the fractions rich in this compound and subject them to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[26]

Protocol 2: Analytical Characterization

Once isolated, the identity and purity of the compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the isolated compound and for quantification.[23]

    • Method: Use a C18 reverse-phase column. The mobile phase is typically a gradient of water and an organic solvent like methanol or acetonitrile. Detection is performed using a UV detector, as the aromatic structure of coumarins absorbs UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Purpose: To confirm the molecular weight and obtain structural information.[5]

    • Method: The compound is separated by LC and then introduced into a mass spectrometer. The parent ion mass confirms the molecular weight, and fragmentation patterns (MS/MS) help elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: For definitive structural elucidation.

    • Method: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the number and chemical environment of protons and carbons in the molecule, allowing for the complete assignment of the chemical structure.

Protocol 3: In Vitro Anti-inflammatory Bioassay (Nitric Oxide Inhibition)

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. b. Include a vehicle control (DMSO only), a negative control (untreated cells), and a positive control (a known anti-inflammatory agent like dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. c. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration required to inhibit 50% of NO production.

Future Perspectives and Conclusion

This compound stands as a testament to the therapeutic potential held within plant secondary metabolites. Originating as a defense compound, its potent and multi-targeted pharmacological activities, particularly its anti-inflammatory effects, make it a highly attractive candidate for drug development. Its role as a prodrug for the active metabolite Columbianetin is a key feature of its pharmacokinetic profile.[5]

Future research should focus on several key areas:

  • Lead Optimization: Modifying the structure of Columbianetin to improve its bioavailability, metabolic stability, and target specificity.

  • In-depth Mechanistic Studies: Further elucidating the specific protein targets and signaling pathways it modulates for its anticancer and neuroprotective effects.

  • Preclinical and Clinical Trials: Advancing the compound through rigorous preclinical toxicity and efficacy studies to pave the way for potential human clinical trials, especially for inflammatory disorders like rheumatoid arthritis.

References

An In-Depth Technical Guide to the Initial Bioactivity Screening of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Columbianetin acetate, a furanocoumarin derived from plants of the Apiaceae family, represents a promising scaffold for drug discovery. Structurally related to compounds with known anti-inflammatory, anti-cancer, and neuroprotective properties, this compound warrants a systematic and rigorous initial screening to elucidate its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary bioactivity assessment. We eschew a rigid template, instead presenting a logically structured workflow that begins with broad phenotypic screens and progresses to targeted mechanistic assays. Each protocol is detailed with step-by-step instructions, grounded in established scientific principles, and supported by authoritative references to ensure reproducibility and trustworthiness. The causality behind experimental choices is explained, empowering researchers to not only execute the protocols but also to interpret the resulting data with confidence. This document serves as a self-validating system for the initial biological characterization of this compound, laying the groundwork for further preclinical development.

Introduction: The Rationale for Screening this compound

This compound belongs to the coumarin class of natural products, compounds renowned for their diverse pharmacological activities.[1][2] Its parent molecule, Columbianetin, and the related ester, Columbianadin, have demonstrated significant biological effects, including the inhibition of key inflammatory mediators and the induction of apoptosis in cancer cells.[3][4] this compound, as an acetylated derivative, may possess altered pharmacokinetic properties, such as improved cell permeability or metabolic stability, potentially enhancing its therapeutic index.[5]

An initial bioactivity screen is the foundational step in the drug discovery cascade. It serves to identify and validate the therapeutic potential of a novel compound, providing the critical " go/no-go " data necessary for advancing the molecule into more complex preclinical models.[6] This guide outlines a three-pronged screening approach to efficiently assess the most probable bioactivities of this compound: anti-inflammatory, anti-cancer, and neuroprotective.

Tier 1: Primary Phenotypic Screening

The initial tier of screening employs robust, cell-based assays to detect broad phenotypic effects. These assays are designed for high-throughput capacity and provide a quantitative measure of the compound's overall activity in a specific biological context.

Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

Scientific Rationale: Inflammation is often characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by macrophages.[7] The murine macrophage cell line, RAW 264.7, when stimulated with bacterial lipopolysaccharide (LPS), provides a reliable and well-established in vitro model of inflammation.[2][8] The Griess assay offers a straightforward colorimetric method to quantify nitrite (NO₂⁻), a stable and oxidized metabolite of NO, in the cell culture supernatant.[9][10] Inhibition of NO production is a key indicator of potential anti-inflammatory activity.

Experimental Workflow: Nitric Oxide Inhibition

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Data Acquisition & Analysis seed Seed RAW 264.7 cells (5 x 10^4 cells/well) in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with this compound (various concentrations) for 1h incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Perform Griess Assay (Measure Absorbance @ 540 nm) collect->griess calculate Calculate % NO Inhibition and Determine IC50 griess->calculate

Caption: Workflow for the Griess assay to screen for anti-inflammatory activity.

Detailed Protocol: Griess Assay for Nitric Oxide Quantification

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[11] Include wells with cells and LPS only (positive control) and cells in medium only (negative control).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

  • Assay: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the prepared Griess reagent to each well.

  • Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the LPS-treated positive control and calculate the half-maximal inhibitory concentration (IC₅₀).

Anti-Cancer Activity: Cell Viability Assay

Scientific Rationale: The initial step in screening for anti-cancer potential is to determine a compound's cytotoxicity against cancer cell lines.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in cell viability upon treatment suggests potential cytotoxic or anti-proliferative effects. For a broad screen, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

Experimental Workflow: MTT Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Incubation cluster_2 Colorimetric Reaction & Reading cluster_3 Analysis seed Seed cancer cells (e.g., MCF-7, A549) in 96-well plate incubate1 Incubate 24h for adherence seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance @ 570 nm solubilize->read calculate Calculate % Cell Viability and Determine IC50 read->calculate

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with serial dilutions of this compound for 48 or 72 hours. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value for each cell line.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

Scientific Rationale: Excitotoxicity, primarily mediated by the neurotransmitter glutamate, is a common pathological mechanism in various neurological disorders.[15] Excessive glutamate stimulation leads to oxidative stress and neuronal cell death. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection.[6][16] This assay assesses the ability of this compound to protect these cells from glutamate-induced cell death, typically measured by the MTT assay.

Experimental Workflow: Neuroprotection Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Insult cluster_2 Viability Assessment seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat insult Induce excitotoxicity with Glutamate pretreat->insult incubate2 Incubate for 24h insult->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay analyze Calculate % Neuroprotection mtt_assay->analyze

Caption: Workflow for screening neuroprotective effects against glutamate toxicity.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Excitotoxic Insult: Add a toxic concentration of glutamate (e.g., 20-40 mM, to be optimized for the specific cell line) to the wells.[15][17] Include controls: untreated cells, cells treated with glutamate only, and cells treated with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.2.

  • Data Analysis: Calculate the percentage of cell viability, where the glutamate-only treated group represents 0% protection and the untreated control group represents 100% viability. Determine the concentration of this compound that provides 50% protection (EC₅₀).

Summary of Tier 1 Screening Data

All quantitative data from the initial screening should be compiled for easy comparison.

AssayCell LineParameterIllustrative Result (this compound)
Anti-Inflammatory RAW 264.7IC₅₀ (NO Inhibition)30 µM*
Anti-Cancer MCF-7 (Breast)IC₅₀ (Cytotoxicity)48 µM**
A549 (Lung)IC₅₀ (Cytotoxicity)> 100 µM
HCT116 (Colon)IC₅₀ (Cytotoxicity)75 µM
Neuroprotection SH-SY5YEC₅₀ (vs. Glutamate)20 µM

*Illustrative value based on IC₅₀ of related compound Columbianadin for NO inhibition.[4] **Illustrative value based on IC₅₀ of a modified flavonoid against MDA-MB-231 breast cancer cells.[18]

Tier 2: Mechanistic Elucidation Assays

If this compound shows promising activity in Tier 1 screens, the next step is to investigate the potential underlying mechanisms. These assays are more targeted and provide insights into the specific cellular pathways modulated by the compound.

Probing Anti-Inflammatory Mechanisms: NF-κB Pathway

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4][19] Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB signaling pathway.[4] Measuring the levels of key cytokines provides a direct readout of NF-κB activity.

Signaling Pathway: LPS-induced NF-κB Activation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes CBT_A Columbianetin Acetate CBT_A->IkB Inhibition

Caption: Inhibition of the NF-κB pathway, a likely anti-inflammatory mechanism.

Detailed Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess assay protocol (2.1).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3][14] Follow the manufacturer's instructions precisely.

  • Data Analysis: Compare the levels of TNF-α and IL-6 in cells treated with this compound and LPS to those treated with LPS alone. A significant reduction in cytokine levels indicates inhibition of the NF-κB pathway.

Probing Anti-Cancer Mechanisms: Apoptosis Induction

Scientific Rationale: A key hallmark of an effective anti-cancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells.[20] Apoptosis can be detected by several methods. Annexin V/Propidium Iodide (PI) staining distinguishes early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).[6][13][21] The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[9][12] Furthermore, the intrinsic (mitochondrial) pathway of apoptosis is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][22]

Signaling Pathway: Intrinsic Apoptosis

G CBT_A Columbianetin Acetate Bax ↑ Bax (Pro-apoptotic) CBT_A->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) CBT_A->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic apoptosis pathway, a key target for anti-cancer drugs.

Detailed Protocols:

  • Annexin V-FITC/PI Staining by Flow Cytometry:

    • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the IC₅₀ concentration of this compound for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

    • Staining: Resuspend ~1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

  • Caspase-3/7 Activity Assay:

    • Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

    • Reagent Addition: Use a commercial luminescent assay kit (e.g., Caspase-Glo® 3/7).[12] Add the reagent directly to the wells, which lyses the cells and contains the proluminescent caspase-3/7 substrate (DEVD).

    • Incubation & Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence, which is proportional to caspase-3/7 activity.

  • Western Blot for Bcl-2 and Bax:

    • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

    • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[22][23]

    • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Perform densitometry to quantify the protein levels and determine the Bax/Bcl-2 ratio. An increased ratio is indicative of apoptosis induction.[24]

Probing Neuroprotective Mechanisms: Nrf2 Activation

Scientific Rationale: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[25] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes.[26] Many natural compounds, particularly flavonoids and coumarins, exert neuroprotective effects by activating this pathway.[22]

Signaling Pathway: Nrf2-ARE Antioxidant Response

G cluster_0 Cytoplasm cluster_1 Nucleus CBT_A Columbianetin Acetate Keap1 Keap1 CBT_A->Keap1 Inhibition Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration & Degradation Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_cyto->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activation

Caption: Activation of the Nrf2 antioxidant pathway, a potential neuroprotective mechanism.

Detailed Protocols:

  • Nrf2 Nuclear Translocation by Immunofluorescence:

    • Cell Culture: Grow SH-SY5Y cells on glass coverslips or in chamber slides.

    • Treatment: Treat cells with an effective concentration of this compound for a defined period (e.g., 6, 12, 24 hours).

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

    • Staining: Block with 5% BSA, then incubate with a primary antibody against Nrf2 overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.[27]

    • Imaging: Visualize the cells using a confocal fluorescence microscope. An increase in green fluorescence (Nrf2) within the blue-stained nuclei (DAPI) indicates nuclear translocation.[26][28][29]

  • ARE-Luciferase Reporter Assay:

    • Transfection: Transfect SH-SY5Y cells with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.[19]

    • Treatment: After 24 hours, treat the transfected cells with this compound.

    • Cell Lysis & Assay: After an appropriate incubation time (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.[17][30][31]

    • Analysis: An increase in the ratio of firefly to Renilla luciferase activity indicates activation of the ARE promoter by Nrf2.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the initial bioactivity screening of this compound. By progressing from broad phenotypic assays to more focused mechanistic studies, researchers can efficiently generate a comprehensive preliminary profile of the compound's therapeutic potential. Positive results in these in vitro screens, particularly strong IC₅₀/EC₅₀ values and clear evidence of modulating specific pathways like NF-κB, apoptosis, or Nrf2, would provide a robust rationale for advancing this compound to the next stages of drug discovery. These would include secondary screening against broader panels of cell lines, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and ultimately, validation in in vivo animal models of inflammation, cancer, or neurodegenerative disease. This systematic approach ensures that resources are directed toward the most promising candidates, accelerating the journey from natural product to novel therapeutic.

References

Columbianetin Acetate: A Comprehensive Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Columbianetin acetate is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its presence in various medicinal plants and its potential pharmacological activities. As a derivative of the bioactive compound columbianetin, its structural elucidation serves as a quintessential case study in modern natural product chemistry. This guide provides a comprehensive, technically-focused overview of the methodologies and analytical logic required to isolate, identify, and characterize this compound. We will delve into the causality behind experimental choices, from the initial extraction from botanical matrices to the multi-spectroscopic approach that definitively confirms its molecular architecture. This document is intended for researchers and professionals in drug discovery and natural product science, offering field-proven insights and detailed protocols to support their work.

Introduction: The Scientific Context of this compound

This compound, with the IUPAC name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate, is an acetate ester of columbianetin.[1] It belongs to the furanocoumarin class of organic compounds, characterized by a furan ring fused with a coumarin core.[1] This structural motif is common in plants and is often associated with a wide array of biological activities.

1.1 Natural Occurrence and Significance

This compound is predominantly isolated from plants of the Apiaceae family, most notably from the roots of Angelica species such as Angelica pubescens (often referred to as Angelicae Pubescentis Radix or "Duhuo" in traditional Chinese medicine).[2][3][4] It has also been identified in other organisms like Cnidium monnieri and Murraya siamensis.[1][5] The parent compound, columbianetin, and its derivatives are known to possess anti-inflammatory, analgesic, and antioxidative properties, making them attractive candidates for pharmacological research and drug development.[3][6][7] The addition of the acetate group modifies the lipophilicity and potentially the pharmacokinetic profile of the parent molecule, a critical consideration in drug design.[8]

Isolation and Purification: From Plant Matrix to Pure Compound

The journey to structural elucidation begins with the efficient extraction and purification of the target compound. The choice of methodology is dictated by the physicochemical properties of this compound and the complexity of the botanical source.

2.1 Extraction Strategy: The Principle of "Like Dissolves Like"

The primary goal of extraction is to selectively solvate the coumarins from the complex plant matrix (e.g., dried roots of Angelica pubescens).

  • Rationale for Solvent Selection : this compound is a moderately polar molecule. Therefore, solvents like ethanol, methanol, or chloroform are effective for initial extraction.[4][9] Supercritical CO₂ extraction is another advanced technique employed for its efficiency and the absence of residual organic solvents.[4]

  • Methodology : Soxhlet extraction or maceration with ethanol is a common and effective starting point. The resulting crude extract contains a mixture of compounds, including various coumarins, flavonoids, and volatile oils.[4][10]

2.2 Chromatographic Purification: The Path to Isolation

Achieving high purity (>98%) is essential for unambiguous spectroscopic analysis. This is accomplished through a multi-step chromatographic process.

  • Rationale for Chromatographic Systems : The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For coumarins, a combination of normal-phase and reverse-phase chromatography is often most effective.[11][12]

  • Workflow :

    • Initial Fractionation (Low Resolution) : The crude extract is often first subjected to column chromatography over silica gel (normal phase). A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) separates the extract into fractions based on polarity.[4]

    • Enrichment (Medium Resolution) : Macroporous resins, such as HP-20, can be used to selectively adsorb and then desorb the target coumarins, significantly increasing their concentration in the resulting fraction.[3][7]

    • Final Purification (High Resolution) : Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard for final purification. A C18 column (reverse phase) with a mobile phase typically consisting of a methanol/water or acetonitrile/water gradient is highly effective for separating structurally similar coumarins.[3][7][13]

Experimental Protocol: Isolation and Purification of this compound
  • Extraction :

    • Mill 500 g of dried Angelica pubescens root powder.

    • Extract the powder using 95% ethanol in a Soxhlet apparatus for 12 hours.

    • Evaporate the ethanol under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

  • Silica Gel Column Chromatography :

    • Adsorb the crude extract (approx. 50 g) onto 100 g of silica gel (100-200 mesh).

    • Prepare a silica gel column (5 cm diameter, 60 cm length) packed in n-hexane.

    • Load the adsorbed sample onto the column.

    • Elute the column with a step gradient of n-hexane:ethyl acetate (from 100:0 to 0:100).

    • Collect 250 mL fractions and monitor by Thin-Layer Chromatography (TLC) using a UV lamp (365 nm) to detect fluorescent coumarin spots.

  • Preparative HPLC :

    • Combine the fractions enriched with this compound.

    • Dissolve the enriched fraction in methanol.

    • Purify using a Prep-HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).

    • Use an isocratic or gradient mobile phase of methanol and water, optimized based on analytical HPLC runs.

    • Monitor the elution at a characteristic UV wavelength for coumarins (e.g., 320 nm).

    • Collect the peak corresponding to this compound and verify its purity (>98%) by analytical HPLC.

Diagram: General Workflow for Structural Elucidation

G cluster_Isolation Isolation & Purification cluster_Elucidation Structural Elucidation Plant Botanical Material (e.g., Angelica pubescens) Extract Crude Extraction (Ethanol) Plant->Extract Column Column Chromatography (Silica Gel) Extract->Column HPLC Preparative HPLC (C18 Column) Column->HPLC Pure Pure Compound (>98%) HPLC->Pure MS Mass Spectrometry (Molecular Formula) Pure->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Pure->NMR IR IR Spectroscopy (Functional Groups) Pure->IR UV UV-Vis Spectroscopy (Chromophore) Pure->UV Structure Final Structure Confirmed MS->Structure NMR->Structure IR->Structure UV->Structure caption Workflow for this compound Characterization

Caption: From raw plant material to a fully elucidated structure.

Structural Elucidation: A Multi-Spectroscopic Approach

No single technique can unambiguously determine a novel structure. The process relies on assembling complementary data from various spectroscopic methods.[9][14]

3.1 Mass Spectrometry (MS): Determining the Molecular Blueprint

MS provides the molecular weight and elemental composition, which are the first critical pieces of the structural puzzle.

  • Causality : High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass of the molecular ion. This allows for the calculation of a unique molecular formula.

  • Analysis of this compound :

    • The molecular formula is C₁₆H₁₆O₅.[1]

    • The expected monoisotopic mass is 288.0998 Da.[1] An HRMS experiment should yield a value within a few ppm of this theoretical mass.

    • Tandem MS (MS/MS) : By inducing fragmentation of the parent ion, we can gain insight into the structural motifs. Key expected fragments for this compound would include:

      • Loss of acetic acid (60 Da) : A neutral loss of CH₃COOH, leading to a fragment at m/z 228.

      • Loss of the acetyl group (43 Da) : Cleavage of the C-O bond to lose a C₂H₃O radical, resulting in a fragment at m/z 245.

      • Fragmentation of the parent coumarin core : Similar to its parent, columbianetin, subsequent fragmentation can occur.[15]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atoms

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.[9][16]

  • ¹H NMR : This experiment identifies all unique proton environments in the molecule, providing information on chemical shift, integration (number of protons), and multiplicity (neighboring protons).

  • ¹³C NMR : This identifies all unique carbon environments.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds. This is used to map out spin systems, like the protons on the coumarin and dihydrofuran rings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for connecting the different fragments of the molecule together. For instance, it connects the acetate group to the rest of the molecule and links the dihydrofuran ring to the coumarin core.

3.3 Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies.[17][18][19]

  • Causality : Different chemical bonds vibrate at specific frequencies when exposed to infrared radiation.

  • Key Absorptions for this compound :

    • ~1740 cm⁻¹ : Strong C=O stretching vibration, characteristic of the ester carbonyl.

    • ~1725 cm⁻¹ : Strong C=O stretching vibration from the α,β-unsaturated lactone in the coumarin ring.

    • ~1610, ~1500 cm⁻¹ : C=C stretching vibrations from the aromatic ring.

    • ~1230 cm⁻¹ : C-O stretching vibration from the acetate ester.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the conjugated system (chromophore) within the molecule.

  • Causality : The fused aromatic and pyrone rings of the furanocoumarin core constitute an extensive conjugated system that absorbs UV light at characteristic wavelengths.

  • Expected Spectrum : Coumarins typically exhibit two or three strong absorption bands. For this compound, one would expect absorption maxima (λ_max) around 220 nm, 260 nm, and 320 nm, which is characteristic of the angular furanocoumarin chromophore.[17][20]

Diagram: Key HMBC Correlations in this compound

Caption: Key HMBC correlations for structural assembly.

Summary of Physicochemical and Spectroscopic Data

The culmination of the analytical process is a complete dataset that characterizes the molecule.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate [1]
Molecular Formula C₁₆H₁₆O₅ [1]
Molecular Weight 288.29 g/mol [1]
Monoisotopic Mass 288.09977361 Da [1]

| Appearance | White crystalline solid (typical for pure coumarins) | Inferred |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃) (Note: Exact chemical shifts may vary based on solvent and instrument. These are typical predicted values for the described structure.)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
2~161.0---
3~112.5~6.20d, J=9.5 Hz1H
4~143.5~7.60d, J=9.5 Hz1H
4a~113.0---
5~128.5~7.30d, J=8.5 Hz1H
6~107.0~6.75d, J=8.5 Hz1H
7a~156.0---
8~75.0~4.80t, J=8.0 Hz1H
9~29.0~3.20m2H
9a~118.0---
9b~152.0---
C(CH₃)₂~82.0---
C(C H₃)₂~24.0~1.55s6H
O-C=O~170.0---
O-C=O-C H₃~21.5~2.00s3H

Conclusion and Future Perspectives

The structural elucidation of this compound is a systematic process that integrates chemical separation techniques with a suite of powerful spectroscopic methods. By logically applying extraction, chromatography, MS, NMR, IR, and UV-Vis analysis, the complete chemical architecture of this natural product can be confidently determined. The self-validating nature of this workflow, where data from each technique must be congruent with the others, ensures a high degree of certainty in the final structure.

This detailed characterization is the foundational step for further research. A confirmed structure allows for the exploration of its biological activities, the investigation of its mechanism of action, and the potential for synthetic modification to create novel therapeutic agents. The protocols and analytical reasoning presented in this guide provide a robust framework for scientists engaged in the exciting field of natural product discovery and development.

References

The Pharmacological Profile of Columbianetin Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling Columbianetin Acetate

This compound is a naturally occurring coumarin, a class of phenolic compounds widely distributed in the plant kingdom. It is a derivative of its more extensively studied metabolite, columbianetin. This guide provides a comprehensive overview of the pharmacological properties of this compound, synthesizing current research to offer valuable insights for researchers and professionals in drug development. While much of the detailed mechanistic work has been elucidated for its metabolite, columbianetin, and related coumarins, this document will also extrapolate the probable pharmacological profile of the parent compound, this compound, providing a foundational understanding for future research.

This compound is primarily isolated from the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant with a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis. Its chemical structure, characterized by a fused ring system, bestows upon it a range of biological activities that are of significant interest to the scientific community.

Pharmacokinetics: Absorption, Metabolism, and Excretion

Understanding the pharmacokinetic profile of a compound is fundamental to its development as a therapeutic agent. Studies in rat models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Upon oral administration, this compound is rapidly absorbed and distributed throughout the body. However, it undergoes significant metabolism, primarily converting into its active metabolite, columbianetin. This rapid conversion contributes to a low absolute bioavailability of pure this compound, which has been reported to be approximately 7.0 ± 4.3% in rats.

The primary route of elimination for this compound and its metabolites is through the feces, with a very small percentage excreted in the urine. Interestingly, the presence of other compounds in the crude extract of Angelicae pubescentis radix has been shown to increase the plasma concentration of the metabolite columbianetin, suggesting potential synergistic interactions that could enhance its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite, Columbianetin, in Rats

ParameterThis compoundColumbianetin (from this compound)Source(s)
Absolute Bioavailability 7.0 ± 4.3%-
Cmax (Maximum Plasma Concentration) Not explicitly reported17-42 µg/mL (oral dose of columbianetin)
Tmax (Time to Maximum Plasma Concentration) Not explicitly reported0.3-0.5 hours (oral dose of columbianetin)
t1/2 (Elimination Half-life) Rapidly eliminated60-90 minutes (oral dose of columbianetin)
Primary Route of Excretion FecesFeces

Pharmacological Activities and Mechanisms of Action

This compound and its metabolite exhibit a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections delve into the known and putative mechanisms underlying these actions.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

The anti-inflammatory properties of columbianetin, the primary metabolite of this compound, have been investigated more thoroughly. These studies provide a strong basis for understanding the potential anti-inflammatory mechanisms of the parent compound.

Mechanism of Action:

The anti-inflammatory effects of columbianetin are largely attributed to its ability to modulate key inflammatory signaling pathways, namely the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.

  • Inhibition of the NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells, columbianetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This suppression is achieved by inhibiting the activation of the NOD1/NF-κB pathway. Columbianetin prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active NF-κB p65 subunit to the nucleus.

  • Modulation of the MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Columbianetin has been demonstrated to inhibit the phosphorylation of ERK and JNK in LPS-stimulated RAW 264.7 macrophages. This inhibition of MAPK signaling further contributes to the suppression of pro-inflammatory mediator production.

  • Cyclooxygenase (COX) Inhibition: While direct studies on this compound are limited, related coumarins and flavonoids have been shown to inhibit COX enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. It is plausible that this compound or its metabolite may also exert some of their anti-inflammatory effects through this mechanism.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFkB_active NF-κB (Active) MAPK_pathway->NFkB_active activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Columbianetin Columbianetin (Metabolite of This compound) Columbianetin->MAPK_pathway inhibits Columbianetin->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_genes

Caption: Putative anti-inflammatory signaling pathway of Columbianetin.

Anticancer Activity: Induction of Programmed Cell Death

Emerging evidence suggests that coumarins, including those related to this compound, possess anticancer properties. The primary mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action:

Studies on the related compound, columbianadin, have shown that it can induce both apoptosis and necroptosis in human colon cancer cells (HCT116).

  • Apoptosis Induction: At lower concentrations, columbianadin induces apoptosis, a controlled form of cell death. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis by flavonoids can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Necroptosis Induction: At higher concentrations, columbianadin can trigger necroptosis, a form of programmed necrosis. This pathway is typically activated when apoptosis is inhibited.

  • Involvement of Oxidative Stress: The anticancer effects of columbianadin are also linked to the induction of oxidative stress within the cancer cells, leading to an imbalance in antioxidant enzymes and subsequent cell death.

While direct studies on this compound are needed, it is plausible that it shares similar anticancer mechanisms, making it a candidate for further investigation in oncology.

anticancer_pathway cluster_cell Cancer Cell Columbianetin_acetate This compound (or its metabolite) Mitochondria Mitochondria Columbianetin_acetate->Mitochondria targets ROS ↑ Reactive Oxygen Species (Oxidative Stress) Columbianetin_acetate->ROS induces Caspase_cascade Caspase Cascade Mitochondria->Caspase_cascade activates Apoptosis Apoptosis Caspase_cascade->Apoptosis executes ROS->Mitochondria damages

Caption: Putative mechanism of apoptosis induction by this compound.

Neuroprotective Effects: Combating Oxidative Stress

The neuroprotective potential of this compound and its related compounds is an area of growing interest. The primary mechanism underlying this effect appears to be the mitigation of oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.

Mechanism of Action:

  • Antioxidant Activity: Flavonoids and coumarins are known for their antioxidant properties, which enable them to scavenge free radicals and reduce oxidative damage to neuronal cells. This antioxidant capacity can help protect neurons from the harmful effects of reactive oxygen species (ROS) that are implicated in the pathogenesis of neurodegenerative disorders.

  • Modulation of Cellular Defense Mechanisms: Natural compounds can also enhance the endogenous antioxidant defense systems within neurons. This can involve the upregulation of antioxidant enzymes and the activation of signaling pathways that promote cell survival.

While the specific molecular targets of this compound in the context of neuroprotection are yet to be fully elucidated, its antioxidant potential suggests that it could be a valuable lead compound for the development of therapies for neurodegenerative conditions.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro and analytical experiments.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Pharmacokinetic Analysis

This method is suitable for the simultaneous determination of this compound and its metabolite, columbianetin, in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., warfarin). b. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analytes. c. Centrifuge the mixture at 14,000 x g for 10 minutes. d. Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 1.8 µm). b. Mobile Phase: A gradient of acetonitrile and ammonium acetate in water. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 15 µL.

3. Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), typically in positive mode. b. Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, columbianetin, and the internal standard.

In Vitro Anti-inflammatory Assays

These assays provide a preliminary screening of the anti-inflammatory potential of this compound.

1. Inhibition of Protein Denaturation Assay: a. Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound. b. Incubate the mixtures at 37°C for 15 minutes. c. Heat the mixtures at 70°C for 5 minutes to induce denaturation. d. After cooling, measure the absorbance of the solutions at 660 nm. e. A control group without the test substance is used for comparison. Diclofenac sodium can be used as a positive control. f. The percentage inhibition of protein denaturation is calculated.

experimental_workflow cluster_pharmacokinetics Pharmacokinetic Analysis cluster_anti_inflammatory In Vitro Anti-inflammatory Screening Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, t1/2, etc.) LC_MS_Analysis->PK_Parameters Test_Compound This compound Protein_Denaturation_Assay Protein Denaturation Assay Test_Compound->Protein_Denaturation_Assay Membrane_Stabilization_Assay Membrane Stabilization Assay Test_Compound->Membrane_Stabilization_Assay Anti_inflammatory_Activity Anti-inflammatory Activity (% Inhibition) Protein_Denaturation_Assay->Anti_inflammatory_Activity Membrane_Stabilization_Assay->Anti_inflammatory_Activity

Preliminary Cytotoxicity Screening of Columbianetin Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Columbianetin acetate, a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of Columbianetin, it belongs to a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and mechanistic investigation. Our approach emphasizes scientific integrity, ensuring that the described methodologies form a self-validating system for reproducible and reliable results.

Introduction: The Scientific Rationale for Investigating this compound

This compound is an acetate ester of Columbianetin, a furanocoumarin found in various plant species, including those of the Murraya and Cnidium genera.[1] Furanocoumarins as a class have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2][3] The preliminary cytotoxic screening of a novel compound like this compound is a critical first step in the drug discovery pipeline. It serves to identify potential anticancer activity, determine the effective concentration range, and provide initial insights into the mechanism of action. This guide will delineate a logical, multi-faceted approach to this initial assessment.

Foundational Knowledge: Understanding this compound

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₆O₅PubChem
Molecular Weight 288.29 g/mol PubChem
IUPAC Name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetatePubChem
Synonyms O-Acetylcolumbianetin, LibanoridinPubChem

This compound's structure, characterized by a furanocoumarin core with an acetylated side chain, provides the basis for its potential biological activity. The lipophilicity conferred by the acetate group may influence its membrane permeability and cellular uptake.

Experimental Design: A Multi-Assay Approach to Cytotoxicity Screening

A robust preliminary cytotoxicity screening should not rely on a single assay. Instead, a combination of assays targeting different cellular processes provides a more complete picture of the compound's effects. We recommend a tiered approach, starting with a general assessment of cell viability and progressing to more specific assays to elucidate the mode of cell death.

Cell Line Selection: Targeting a Spectrum of Cancers

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of this compound's activity. A well-characterized panel of human cancer cell lines is recommended. For this guide, we will consider a representative panel:

  • HeLa (Cervical Cancer): A widely used and well-characterized epithelial cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.

  • HepG2 (Liver Cancer): A human hepatocellular carcinoma cell line.[1]

  • PANC-1 (Pancreatic Cancer): A human pancreatic carcinoma cell line.[4]

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Corroborative Cytotoxicity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis, making it an indicator of cytotoxicity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Mechanistic Insights: Investigating the Mode of Cell Death

Once cytotoxicity is established, the next logical step is to investigate the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.[7]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation.[8] Propidium iodide staining of cellular DNA followed by flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Data Presentation and Interpretation

IC50 Values: A Quantitative Measure of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that is required for 50% inhibition of cell viability. While specific IC50 values for this compound against a broad panel of cancer cell lines are not yet widely published, the following table serves as a template for presenting such data.

Table 1: Hypothetical IC50 Values (µM) of this compound after 48h Treatment

Cell LineCancer TypeIC50 (µM)
HeLa Cervical CancerData Not Available
MCF-7 Breast CancerData Not Available
A549 Lung CancerData Not Available
HepG2 Liver CancerData Not Available
PANC-1 Pancreatic CancerData Not Available

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process.

Cytotoxicity_Screening_Workflow cluster_setup Experimental Setup cluster_primary_assays Primary Cytotoxicity Assays cluster_mechanistic_assays Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation start Select Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HepG2, PANC-1) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis Annexin V/PI Staining (Apoptosis Detection) mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->mechanism ic50->apoptosis ic50->cell_cycle ic50->mechanism conclusion Conclusion & Future Directions mechanism->conclusion PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Columbianetin_Acetate This compound Columbianetin_Acetate->PI3K Potential Inhibition Columbianetin_Acetate->Akt Potential Inhibition

References

Columbianetin Acetate: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin acetate, a naturally occurring coumarin, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective properties. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, key molecular targets, and the experimental methodologies used to elucidate its therapeutic potential. This guide delves into the intricate signaling pathways modulated by this compound and its active metabolite, Columbianetin, offering a foundation for future preclinical and clinical investigations.

Introduction

This compound is a coumarin compound predominantly isolated from plants of the Apiaceae family, such as Angelicae Pubescentis Radix.[1][2] Traditionally used in herbal medicine for the treatment of inflammatory conditions, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects.[1][2] A critical aspect of its pharmacology is its in vivo conversion to Columbianetin, which also exhibits a spectrum of biological activities.[3] This guide will dissect the known and potential therapeutic targets of this compound, providing a detailed overview of its engagement with key cellular signaling pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is fundamental to evaluating its therapeutic potential. Following administration, this compound is metabolized to its active form, Columbianetin.[3] Studies in rat models have shown that this compound is rapidly absorbed and distributed, with its metabolite, Columbianetin, also demonstrating significant biological activity.[4] The primary route of excretion for this compound and its metabolites is through the feces.[2]

Table 1: Pharmacokinetic Parameters of Columbianetin in Rats

ParameterValueReference
Time to Maximum Concentration (Tmax)0.3-0.5 hours[4]
Absolute Bioavailability54-81%[4]

Key Therapeutic Areas and Molecular Targets

This compound has demonstrated therapeutic potential across several key areas, primarily revolving around its anti-inflammatory, anti-cancer, and neuroprotective activities. The subsequent sections will explore the specific molecular targets and signaling pathways implicated in each of these therapeutic domains.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound and its metabolite are well-documented and represent a significant area of its therapeutic potential. The primary mechanisms involve the modulation of key inflammatory mediators and signaling cascades.

Columbianetin has been shown to directly target and inhibit the production of several key pro-inflammatory molecules:

  • Cyclooxygenase-2 (COX-2): Columbianetin inhibits the expression of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] This inhibition contributes to its analgesic and anti-inflammatory effects.

  • Histamine: In human mast cells (HMC-1), Columbianetin effectively inhibits the release of histamine, a potent mediator of allergic and inflammatory responses.[1][5]

  • Pro-inflammatory Cytokines: Columbianetin significantly suppresses the production of several pro-inflammatory cytokines in a dose-dependent manner in HMC-1 cells, including:

    • Interleukin-1β (IL-1β)[1]

    • Interleukin-6 (IL-6)[1]

    • Interleukin-8 (IL-8)[1]

    • Tumor Necrosis Factor-alpha (TNF-α)[1]

Table 2: Inhibition of Cytokine Production by Columbianetin in HMC-1 Cells

CytokineMaximal Inhibition RateReference
IL-1β~102.6%[1]
IL-6~101.1%[1]
IL-8~95.8%[1]
TNF-α~103.9%[1]

The anti-inflammatory effects of Columbianetin and related coumarins are mediated through the regulation of critical intracellular signaling pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Columbianetin has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NOD1/NF-κB pathway in human peripheral blood mononuclear cells.[6][7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NOD1 NOD1 TLR4->NOD1 Activation IKK IKK NOD1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Columbianetin Columbianetin Columbianetin->NOD1 Inhibition Genes Pro-inflammatory Genes NFkB_nuc->Genes Transcription

Caption: Columbianetin's Inhibition of the NF-κB Signaling Pathway.

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. While direct evidence for this compound is still emerging, related coumarins have been shown to modulate this pathway.[9][10][11] For instance, the related compound Columbianadin has been demonstrated to exert its anti-rheumatoid arthritis effects by regulating the JAK1/STAT3 pathway.[12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Coumarin Related Coumarins (e.g., Columbianadin) Coumarin->JAK Inhibition Genes Target Gene Expression STAT_dimer_nuc->Genes

Caption: Modulation of the JAK/STAT Pathway by Related Coumarins.

  • Keap1/Nrf2 Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses.[2][14][15][16] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Columbianadin has been shown to regulate the Keap1/Nrf2 pathway, suggesting a potential mechanism for the antioxidant effects of related coumarins.[12][13]

Anti-Cancer Activity

Emerging evidence suggests that this compound and its derivatives possess anti-cancer properties, primarily through the induction of cell death and inhibition of proliferation in cancer cells.

Studies on the related compound Columbianadin (CBN) in HCT-116 human colon cancer cells have revealed a dose-dependent induction of cell death:

  • Apoptosis: At lower concentrations (up to 25 µM), CBN induces apoptosis, a form of programmed cell death.[7][14] This is associated with the modulation of key apoptotic proteins, including:

    • Activation of caspase-9 and caspase-3[7]

    • Alteration of the Bax/Bcl-2 ratio, favoring apoptosis[7]

  • Necroptosis: At higher concentrations (50 µM), CBN triggers necroptosis, a form of programmed necrosis.[7][14] This is linked to the activation of RIP-3 and downregulation of caspase-8.[7][14]

Columbianadin has been observed to induce an increase in the sub-G1 phase of the cell cycle in HCT-116 cells in a concentration-dependent manner, which is indicative of cell death.[14][17]

G cluster_low_dose Low Concentration cluster_high_dose High Concentration cluster_cell_cycle Cell Cycle Columbianadin Columbianadin Apoptosis Apoptosis Columbianadin->Apoptosis Necroptosis Necroptosis Columbianadin->Necroptosis SubG1 Sub-G1 Arrest Columbianadin->SubG1 Caspases Caspase-9, Caspase-3 Activation Apoptosis->Caspases Bcl2 Bax/Bcl-2 Ratio ↑ Apoptosis->Bcl2 RIP3 RIP-3 Activation Necroptosis->RIP3 Caspase8 Caspase-8 ↓ Necroptosis->Caspase8

Caption: Anti-cancer Mechanisms of Columbianadin.

Neuroprotective Effects

The neuroprotective potential of this compound is an area of growing interest, with proposed mechanisms largely centered on its antioxidant and anti-inflammatory properties.

Oxidative stress is a key contributor to neurodegenerative diseases.[15] Flavonoids and coumarins, including this compound, are known for their antioxidant properties.[1][18] The activation of the Keap1/Nrf2 pathway by related compounds suggests a mechanism by which this compound may protect neurons from oxidative damage by upregulating endogenous antioxidant defenses.[1][15]

Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders.[19] By inhibiting pro-inflammatory mediators and modulating inflammatory signaling pathways such as NF-κB, this compound may exert neuroprotective effects by dampening the inflammatory response in the central nervous system.[1][19]

While direct studies on this compound in models of Alzheimer's and Parkinson's disease are limited, the known mechanisms of action of related flavonoids and coumarins suggest its potential therapeutic utility.[2][9][12][13][19] For instance, the inhibition of acetylcholinesterase, a key target in Alzheimer's disease, has been reported for other coumarin derivatives.[6][11][12] Furthermore, the antioxidant and anti-inflammatory properties are highly relevant to the pathology of Parkinson's disease.[9][19]

Experimental Protocols

The investigation of this compound's therapeutic targets employs a range of in vitro and in vivo experimental models.

In Vitro Assays
  • Anti-inflammatory Activity:

    • Cell Lines: Human mast cells (HMC-1), human peripheral blood mononuclear cells (PBMCs), and macrophage cell lines (e.g., RAW 264.7) are commonly used.

    • Assays:

      • Cytokine Quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) in cell culture supernatants.

      • COX Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available assay kits.

      • Western Blotting: To assess the expression levels and phosphorylation status of key signaling proteins in pathways like NF-κB, JAK/STAT, and Keap1/Nrf2.

  • Anti-cancer Activity:

    • Cell Lines: A panel of cancer cell lines, such as HCT-116 (colon cancer), can be used to assess anti-proliferative and cytotoxic effects.[7][10][14][16]

    • Assays:

      • Cell Viability/Proliferation Assays: MTT or SRB assays are employed to determine the effect of this compound on cancer cell viability.[14]

      • Apoptosis and Necroptosis Assays: Flow cytometry using Annexin V/Propidium Iodide (PI) staining is used to differentiate between apoptotic and necroptotic cells.[14]

      • Cell Cycle Analysis: Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle.[14][17]

      • Western Blotting: To measure the expression of proteins involved in apoptosis (caspases, Bcl-2 family) and cell cycle regulation.

In Vivo Models
  • Animal Models: Mice and rats are commonly used to evaluate the in vivo efficacy and pharmacokinetics of this compound.[4][9][20]

    • Inflammation Models: Carrageenan-induced paw edema in rodents is a standard model for acute inflammation.

    • Cancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess anti-tumor activity in vivo.[21][22]

    • Neuroprotection Models:

      • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced models in rodents are used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[9][19][23]

      • Alzheimer's Disease: Amyloid-beta (Aβ) or scopolamine-induced cognitive impairment models in rodents are employed to study potential therapeutic effects in Alzheimer's disease.[2][12][13]

Conclusion and Future Directions

This compound presents a promising natural product with a multi-targeted therapeutic potential, particularly in the realms of inflammation, cancer, and neurodegeneration. Its ability to modulate key signaling pathways such as NF-κB, and potentially JAK/STAT and Keap1/Nrf2, underscores its significance as a lead compound for drug development.

Future research should focus on:

  • Direct Target Identification: Elucidating the direct molecular binding partners of this compound to better understand its mechanism of action.

  • In Vivo Efficacy: Conducting comprehensive preclinical studies in relevant animal models of cancer and neurodegenerative diseases to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Clinical Translation: Exploring the potential for clinical trials to evaluate the safety and efficacy of this compound in human diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Columbianetin acetate. This compound is a furanocoumarin found in various medicinal plants, such as Angelicae pubescentis Radix, and is recognized for its potential therapeutic properties, including anti-inflammatory and analgesic activities.[1][2][3] A reliable and validated analytical method is crucial for its identification, quantification, and quality control in raw materials, finished products, and pharmacokinetic studies. The method described herein was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[4][5]

Introduction and Scientific Rationale

This compound, an acetate ester of the furanocoumarin columbianetin, is a bioactive compound of significant interest in phytochemical and pharmacological research.[6][7] Its presence in medicinal herbs necessitates a robust analytical method to ensure the consistency and quality of herbal preparations and to support further drug development efforts. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.

The primary objective of this work was to develop an analytical method capable of not only quantifying this compound but also resolving it from potential degradation products. Such a "stability-indicating" method is essential for assessing the shelf-life of products and understanding the compound's degradation pathways under various stress conditions.[8] This guide details the logical, step-by-step process of method development, from understanding the analyte's properties to full method validation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.

PropertyValue / DescriptionSourceSignificance for HPLC Method Development
Chemical Structure 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate[6]The furanocoumarin core is largely non-polar, making it ideal for reversed-phase chromatography. The acetate ester group adds to its hydrophobicity.
Molecular Formula C₁₆H₁₆O₅[6]-
Molecular Weight 288.29 g/mol [6]-
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and likely in methanol/acetonitrile.[9][10]Dictates the choice of diluent for standard and sample preparation to ensure complete dissolution and compatibility with the mobile phase.
UV Absorbance As a coumarin derivative, it possesses a chromophore that strongly absorbs UV light.[11]Enables sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.

HPLC Method Development Strategy

The development process was systematic, aiming for a method that provides optimal separation, peak symmetry, and sensitivity within a reasonable analysis time. The causality behind each experimental choice is explained below.

Workflow for Method Development

The logical flow from initial parameter selection to final method validation is crucial for a self-validating and robust protocol.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Analyte Characterization (Physicochemical Properties) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temp.) B->C D System Suitability Testing C->D E Forced Degradation (Specificity / Stability-Indicating) D->E F Linearity, Accuracy, Precision E->F G LOD, LOQ, Robustness F->G H Final Validated Method G->H

Caption: Workflow for HPLC Method Development and Validation.

Selection of Chromatographic Conditions
  • Stationary Phase (Column): A reversed-phase C18 column was selected as the primary choice. The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately non-polar molecules like this compound. An Inertsil or Agilent Eclipse XDB C18 (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[12]

  • Mobile Phase: A binary mobile phase consisting of an organic solvent and an aqueous component was chosen.

    • Organic Phase: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Phase: An aqueous solution of 0.1% phosphoric acid was used. The acidic pH suppresses the potential ionization of any silanol groups on the silica backbone of the column, leading to improved peak symmetry and reproducibility.

    • Elution Mode: A gradient elution was developed to ensure that any potential impurities or more polar/non-polar degradation products could be eluted and resolved effectively within a single run.

  • Detection Wavelength (λmax): To determine the optimal wavelength for maximum sensitivity, a standard solution of this compound was analyzed using a Photodiode Array (PDA) detector. The UV spectrum was recorded across the peak, and the wavelength of maximum absorbance (λmax) was identified. For many coumarins, this falls in the 320-340 nm range.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was chosen as a standard starting point. The column temperature was maintained at 30°C to ensure stable retention times and improve peak shape.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector (or a variable wavelength UV detector).

  • Reference Standard: this compound (Purity ≥98%).[13]

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade water.

  • Reagents: Orthophosphoric acid (85%).

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Optimized Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined λmax (e.g., 328 nm)
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade Acetonitrile directly.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with Acetonitrile. A typical concentration range could be 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation (General Guideline):

    • Accurately weigh a quantity of sample powder (e.g., from a dried plant extract or pharmaceutical formulation) expected to contain a known amount of this compound.

    • Extract the compound using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or shaking.

    • Dilute the extract to a known volume.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection. The final concentration should fall within the validated linear range of the method.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][14] The following parameters must be evaluated.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting a working standard solution (e.g., 25 µg/mL) five or six times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Specificity (Stability-Indicating)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products.[15] Forced degradation studies are performed to demonstrate this.

G A This compound Stock Solution B Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1M HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH) B->C2 C3 Oxidation (e.g., 3% H₂O₂) B->C3 C4 Thermal (e.g., 80°C) B->C4 C5 Photolytic (UV Light) B->C5 D Analyze Stressed Samples by HPLC (Compare with unstressed sample) C1->D C2->D C3->D C4->D C5->D E Peak Purity Analysis (Using PDA Detector) D->E F Method is Stability-Indicating E->F

Caption: Logic diagram for a stability-indicating specificity study.

Protocol:

  • Expose solutions of this compound to the following conditions: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (UV light, 254 nm).

  • Analyze each stressed sample using the developed HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity index (as determined by a PDA detector) is greater than 0.999, indicating no co-eluting peaks.[16]

Linearity and Range
  • Protocol: Inject the five prepared working standard solutions (e.g., 5-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[17]

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[14]

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or using a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.[14]

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Analysis: The LOQ should be verified by analyzing a sample at this concentration and ensuring it meets accuracy and precision requirements.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess their impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute change in organic content.

  • Analysis: Evaluate the system suitability parameters and the assay results.

  • Acceptance Criteria: The results should remain within the system suitability criteria, demonstrating the method's reliability during normal usage.[17]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The successful validation against ICH guidelines, including forced degradation studies, confirms its status as a stability-indicating method. This protocol can be confidently implemented by researchers and quality control laboratories for the routine analysis of this compound in various sample matrices.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Determination of Columbianetin Acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Columbianetin acetate in human plasma. This compound, a furanocoumarin found in various medicinal plants, has garnered interest for its potential pharmacological activities.[1] This method employs a simple protein precipitation technique for sample preparation and utilizes warfarin as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline.[2][3][4] The validated assay demonstrates excellent linearity over the concentration range of 0.5–500 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

This compound is a naturally occurring furanocoumarin, an acetate ester of the parent compound Columbianetin.[5] Found in plants such as Angelicae Pubescentis Radix, it is investigated for a range of biological activities, including anti-inflammatory and analgesic effects.[6][7] Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.

LC-MS/MS is the analytical technique of choice for quantifying small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed.[8][9] The selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM), which significantly reduces matrix interference and allows for confident identification and quantification. This application note provides a comprehensive, step-by-step protocol grounded in established bioanalytical principles to ensure reliable and reproducible results for researchers.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₆H₁₆O₅PubChem CID: 161409[5]
Molecular Weight 288.29 g/mol PubChem CID: 161409[5]
Exact Mass 288.0998 DaPubChem CID: 161409[5]
Structure Furanocoumarin / Acetate EsterPubChem CID: 161409[5]

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Warfarin (Internal Standard, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA as anticoagulant)

Instrumentation and Analytical Conditions

The method was developed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.

The chromatographic conditions are designed to provide sharp, symmetric peaks with adequate retention to separate the analyte from the solvent front and endogenous plasma components. A C18 column is chosen for its excellent retention of moderately nonpolar compounds like this compound.

ParameterConditionRationale
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides efficient separation for coumarin-type compounds.[8][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA standard flow rate compatible with the column dimensions and ESI interface.
Column Temp. 40 °CElevated temperature reduces viscosity and improves peak symmetry.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient Elution See Table BelowA gradient is used to ensure efficient elution and cleaning of the column.

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 - 1.0 30
1.0 - 5.0 95
5.0 - 6.0 95

| 6.1 - 8.0 | 30 |

The mass spectrometer parameters were optimized by direct infusion of this compound and warfarin solutions to maximize signal intensity. Electrospray ionization (ESI) in positive mode was selected as it provides stable and abundant protonated molecular ions ([M+H]⁺) for coumarins.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveProvides robust ionization for the target analyte class.[8]
Scan Type Multiple Reaction Monitoring (MRM)Ensures highest selectivity and sensitivity for quantification.
Source Temp. 500 °COptimal temperature for efficient desolvation.
Gas 1 (Nebulizer) 50 psiOptimized for efficient spray formation.
Gas 2 (Heater) 50 psiOptimized for efficient spray formation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 VMaximizes ion generation from the ESI probe.

Optimized MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 289.1. The most stable and abundant product ion at m/z 229.1 corresponds to the neutral loss of acetic acid (CH₃COOH, 60 Da), a characteristic fragmentation for acetate esters. This transition is highly specific.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwell Time (ms)Collision Energy (eV)
This compound 289.1229.115025
Warfarin (IS) 309.1163.115030
Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Warfarin (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the Warfarin stock solution with acetonitrile.

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.

  • Pipette 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method was validated following the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][11]

Specificity and Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound or the IS, demonstrating the method's high selectivity.

Linearity and Range

The calibration curve was linear over the range of 0.5–500 ng/mL. The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ) for accuracy (RE%) and ≤15% (≤20% for LLOQ) for precision (CV%).

QC LevelConc. (ng/mL)Intra-day (n=6) Precision (CV%)Intra-day (n=6) Accuracy (RE%)Inter-day (n=18) Precision (CV%)Inter-day (n=18) Accuracy (RE%)
LLOQ 0.58.5-4.211.2-2.8
LQC 1.56.12.57.95.1
MQC 754.3-1.85.51.3
HQC 4003.83.14.94.5
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. The method demonstrated consistent and reproducible recovery with minimal matrix effect.

  • Extraction Recovery: >85% for both analyte and IS.

  • Matrix Factor (Normalized): 0.95–1.08, indicating no significant ion suppression or enhancement.

Stability

The stability of this compound in human plasma was assessed under various conditions relevant to sample handling and storage. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentration.

  • Bench-Top Stability: Stable for at least 8 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Long-Term Stability: Stable for at least 90 days when stored at -80 °C.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is simple, rapid, and highly sensitive, with a lower limit of quantification of 0.5 ng/mL. The method meets the stringent requirements for bioanalytical method validation set by the FDA and ICH. Its successful validation demonstrates its reliability for use in pharmacokinetic studies, enabling researchers in drug development to accurately assess the in-vivo behavior of this compound.

References

Application Notes and Protocols for Cell-Based Assays of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Elucidating the Bioactivity of Columbianetin Acetate

This compound, a derivative of the naturally occurring coumarin Columbianetin, stands as a compound of significant interest for therapeutic development. Found in plants of the Angelica genus, Columbianetin has demonstrated a compelling range of biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[1] this compound, as a related molecule, warrants thorough investigation to characterize its pharmacological profile.[2][3]

Cell-based assays are indispensable tools in the early stages of drug discovery, providing a biologically relevant system to evaluate a compound's efficacy and mechanism of action before advancing to more complex in vivo models.[4][5] This guide provides a series of detailed, validated protocols designed for researchers, scientists, and drug development professionals to comprehensively assess the cellular effects of this compound. The methodologies herein are structured not as a rigid template, but as a logical, cascading workflow, beginning with foundational safety profiling and progressing to specific functional endpoints. Each protocol is designed as a self-validating system, with explanations grounded in established scientific principles to ensure robust and reproducible outcomes.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Expertise & Experience: Before assessing the functional effects of this compound, it is imperative to determine its cytotoxicity profile. This foundational step ensures that any observed effects in subsequent assays (e.g., a reduction in an inflammatory marker) are a direct result of the compound's specific bioactivity and not a secondary consequence of cell death. The MTT assay is a gold-standard colorimetric method for this purpose, measuring the metabolic activity of living cells as a proxy for their viability.[6][7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol will establish the concentration range of this compound that is non-toxic to the selected cell line, allowing for the determination of a maximum concentration for use in subsequent functional assays.

Core Principle: Mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals. The quantity of these crystals, measured spectrophotometrically after solubilization, correlates with the number of viable cells.[9]

Data Presentation: Recommended Seeding Densities

Cell Line TypeExampleSeeding Density (cells/well)
Adherent (fast-growing)HEK293, HeLa5,000 - 10,000
Adherent (slow-growing)RAW 264.710,000 - 20,000
SuspensionJurkat, THP-120,000 - 50,000

Methodology

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Dilute the cell suspension to the appropriate concentration (see table above) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Create a series of serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Filter-sterilize this solution.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[6][9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][10]

Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.

  • Percent Viability: Calculate as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • IC₅₀ Value: Plot the % Viability against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%). For functional assays, concentrations well below the IC₅₀ (ideally those showing >90% viability) should be used.

Part 2: Investigating Anti-Inflammatory Activity

Expertise & Experience: Inflammation is a key biological response, and its dysregulation is implicated in numerous chronic diseases.[4] Macrophages are central players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages activate inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[4] This leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[11] The following protocols are designed to assess the ability of this compound to suppress these inflammatory responses in a validated cell model.

Workflow for Anti-Inflammatory Screening

G cluster_0 Step 1: Cell Culture & Stimulation cluster_1 Step 2: Endpoint Assays cluster_2 Step 3: Data Analysis Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay for Nitric Oxide (NO) Stimulate->Griess Collect Supernatant ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulate->ELISA Collect Supernatant Luciferase NF-κB Reporter Assay for Pathway Activity Stimulate->Luciferase Lyse Cells Analyze Quantify Inhibition (IC50 Values) Griess->Analyze ELISA->Analyze Luciferase->Analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Protocol 2: Nitric Oxide (NO) Production via Griess Assay

Core Principle: NO is an unstable molecule with a short half-life.[12] The Griess assay provides an indirect measurement by quantifying nitrite (NO₂⁻), a stable breakdown product of NO. The assay involves a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound detectable at 540-570 nm.[12]

Methodology

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages at a density of 2 x 10⁵ cells/well in a 96-well plate and incubate overnight.

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the MTT assay).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include wells for vehicle control, LPS-only, and compound-only controls.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% NED in deionized water) immediately before use.[12]

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Standard Curve and Data Acquisition:

    • Prepare a standard curve using sodium nitrite (NaNO₂) with concentrations ranging from 1 to 100 µM in culture medium.

    • Measure the absorbance of the samples and standards at 540 nm.[13]

    • Subtract the absorbance of the blank (medium only) from all readings.

Data Analysis

  • Calculate the nitrite concentration in each sample by interpolating from the linear regression of the standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: NF-κB Luciferase Reporter Assay

Core Principle: To investigate if this compound's anti-inflammatory action is mediated through the NF-κB pathway, a reporter gene assay is used.[14] In this system, cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[15][16] When NF-κB is activated (e.g., by TNF-α or LPS), it translocates to the nucleus and drives the expression of luciferase.[16] The resulting luminescence, measured after adding the luciferin substrate, is a direct measure of NF-κB transcriptional activity.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene Induces Transcription Columbianetin Columbianetin Acetate? Columbianetin->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory compounds.

Methodology

  • Transfection:

    • One day prior to transfection, seed HEK293 cells (or a similar easily transfectable line) into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.[17]

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).

  • Treatment and Stimulation:

    • Allow 24 hours for gene expression post-transfection.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate NF-κB activation by adding an agonist like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.[17][18]

  • Lysis and Luminescence Reading:

    • Remove the medium and gently wash the cells with PBS.

    • Lyse the cells using 50-100 µL of passive lysis buffer.

    • Use a dual-luciferase reporter assay system according to the manufacturer's protocol.[19] This typically involves adding the firefly luciferase substrate, reading the luminescence, then adding a second reagent that quenches the firefly reaction and activates the Renilla luciferase for a second reading.

    • Measure luminescence on a plate-reading luminometer.

Data Analysis

  • Normalize Data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get a normalized response ratio. This corrects for variations in transfection efficiency and cell number.

  • Calculate Inhibition: Compare the normalized response of compound-treated, stimulated cells to that of stimulated-only cells to determine the percent inhibition of NF-κB activity.

Part 3: Assessing Neuroprotective Potential

Expertise & Experience: Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by the progressive loss of neurons.[20] A key pathological event in AD is the formation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1) and gamma-secretase.[21] Inhibition of BACE1 is therefore a major therapeutic strategy. A cell-free or cell lysate-based fluorometric assay can effectively screen for direct inhibitors of BACE1 enzymatic activity.

Protocol 4: Beta-Secretase (BACE1) Activity Assay (Fluorometric)

Core Principle: This assay uses a specific peptide substrate that is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the signal from the fluorophore via Fluorescence Resonance Energy Transfer (FRET).[22] When BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence.[23]

Methodology

  • Sample Preparation (Cell Lysate):

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Homogenize the cells in ice-cold BACE1 Extraction Buffer.[24]

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C and collect the supernatant, which contains the cell lysate with BACE1 enzyme.[24]

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Assay Procedure:

    • This protocol is typically performed in a 96-well opaque plate to minimize background.

    • To each well, add the following in order:

      • 50 µL of cell lysate (containing a standardized amount of protein) or purified BACE1 enzyme (for positive control).

      • Add this compound at various concentrations or a known BACE1 inhibitor (inhibitor control).

      • Adjust the final volume with BACE1 Assay Buffer.

    • Initiate the reaction by adding 2 µL of the light-sensitive fluorogenic BACE1 substrate.[25]

    • Mix gently by tapping the plate.

  • Data Acquisition:

    • Measure the fluorescence kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.[23][24]

    • Use an excitation wavelength of ~345-350 nm and an emission wavelength of ~490-500 nm (these can vary depending on the specific substrate used).[24][25]

Data Analysis

  • Calculate the rate of reaction (slope of the kinetic curve) for each well.

  • Determine the percent inhibition of BACE1 activity for each concentration of this compound relative to the untreated enzyme control.

  • Calculate the IC₅₀ value by plotting percent inhibition against the log concentration of the compound.

References

Application Notes & Protocols: Investigating the Anti-Cancer Efficacy of Columbianetin Acetate in Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Potential of Columbianetin Acetate

This compound is a natural coumarin derivative isolated from various medicinal plants, including those from the Murraya and Angelica genera.[1] Coumarins as a class of phytochemicals have garnered significant attention in biomedical research for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[2] this compound, as an acetylated form of columbianetin, presents a promising molecular scaffold for cancer research. Preliminary studies on related compounds suggest that it may exert anti-cancer effects by modulating critical cellular processes such as apoptosis, cell cycle progression, and metastasis.[3][4][5]

This guide provides a comprehensive overview of the proposed mechanisms of action of this compound and offers detailed, field-proven protocols for researchers and drug development professionals to investigate its anti-cancer properties in various cell line models. The methodologies described herein are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

II. Proposed Mechanism of Action in Cancer Cells

While research specifically on this compound is emerging, its activity can be inferred from studies on its parent compound, columbianetin, and other natural products that target similar pathways. The anti-neoplastic effects are likely multifaceted, culminating in the inhibition of cancer cell growth and survival. Key mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of cancer spread (metastasis).[4][6]

Key Cellular Targets and Pathways:
  • Induction of Apoptosis: this compound is hypothesized to trigger apoptosis through the intrinsic (mitochondrial) and potentially the extrinsic pathways. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.[3] This event releases cytochrome c, activating a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and the executioner Caspase-3), which dismantle the cell by cleaving critical substrates like Poly (ADP-ribose) polymerase-1 (PARP).[7][8][9]

  • Cell Cycle Arrest: Many natural anti-cancer compounds exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division.[10][11] It is plausible that this compound induces cell cycle arrest, for instance at the G2/M phase, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[12][13][14][15]

  • Inhibition of Metastasis: The spread of cancer to distant organs is the primary cause of mortality. Anti-metastatic agents can inhibit cell migration and invasion.[16][17] Flavonoids and coumarins have been shown to suppress metastatic processes by down-regulating the activity of enzymes like matrix metalloproteinases (MMPs), which are crucial for degrading the extracellular matrix.[18][19]

The diagram below illustrates the proposed signaling cascade initiated by this compound in a cancer cell.

G CA This compound ROS ↑ ROS Generation CA->ROS PI3K_AKT PI3K/Akt Pathway (Inhibition) CA->PI3K_AKT MAPK MAPK Pathway (Activation) CA->MAPK Cyclins_CDKs ↓ Cyclins / CDKs (e.g., Cyclin B1, Cdc2) CA->Cyclins_CDKs MMPs ↓ MMP-2 / MMP-9 Expression CA->MMPs Mito Mitochondrial Dysfunction ROS->Mito Bcl2_family ↓ Bcl-2 / ↑ Bax Ratio PI3K_AKT->Bcl2_family MAPK->Bcl2_family Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest G2/M Phase Arrest Cyclins_CDKs->G2M_Arrest Metastasis Inhibition of Metastasis MMPs->Metastasis

Caption: Proposed mechanism of this compound in cancer cells.

III. Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While the specific IC50 values for this compound must be determined empirically for each cancer cell line, the table below provides reference cytotoxicity data for various ethyl acetate fractions and related natural compounds against different cancer cell lines, as determined by MTT or similar viability assays.

Compound/FractionCancer Cell LineAssay DurationIC50 Value (µg/mL)Reference
Ethyl Acetate Fraction of Daldinia eschscholtziiA549 (Lung)72 h87.86 ± 2.29[20]
Ethyl Acetate Fraction of Kalopanax pictusHT-29 (Colon)48 h~25[12]
Nano Ethyl Acetate Fraction of Camellia sinensisMDA-MB-231 (Breast)24 h12.72[21][22]
2,3-dihydrobenzofuran (from ethyl acetate extract)HeLa (Cervical)Not specified23.86 ± 2.5[23]

Note: The IC50 value is highly dependent on the cell line, treatment duration, and assay conditions. The data above serves as a general guideline for the potential potency of related compounds.

IV. Experimental Protocols and Workflows

This section provides detailed protocols for the initial characterization of this compound's anti-cancer activity.

Overall Experimental Workflow

The following diagram outlines a typical workflow for assessing the anti-proliferative and pro-apoptotic effects of a novel compound like this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis P1_1 1. Cell Culture (e.g., A549, HCT116, MCF-7) P1_2 2. Treatment with This compound (Dose-Response) P1_1->P1_2 P1_3 3. MTT Assay (24, 48, 72h) P1_2->P1_3 P1_4 4. Data Analysis (Calculate IC50) P1_3->P1_4 P2_1 5. Cell Treatment (IC50 and sub-IC50 doses) P1_4->P2_1 Select Doses P2_2 6. Western Blot for Apoptosis Markers (Caspase-3, PARP, Bcl-2) P2_1->P2_2 P2_3 7. Flow Cytometry for Cell Cycle Analysis (Propidium Iodide) P2_1->P2_3 P2_4 8. Data Interpretation & Pathway Analysis P2_2->P2_4 P2_3->P2_4

Caption: Standard workflow for evaluating a novel anti-cancer compound.

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

A. Materials

  • Cancer cell line of interest (e.g., HCT116, A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[26]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)[26]

B. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[26]

    • Causality: Seeding an optimal cell number is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate overnight (18-24 hours) to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, 100 µM.

    • Self-Validation: Include the following controls in triplicate:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is critical to ensure the solvent itself is not causing cytotoxicity.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.[26]

    • Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[25]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[27]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO (or another suitable solubilization solution) to each well to dissolve the crystals.[26]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[26]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[26]

    • Data Analysis:

      • Subtract the average absorbance of the media blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

      • Plot the % Viability against the log of the compound concentration.

      • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect and semi-quantify changes in the expression of key proteins involved in apoptosis following treatment with this compound. It allows for the direct observation of events like caspase activation and PARP cleavage.[7]

A. Materials

  • Cancer cells cultured in 6-well plates or 100 mm dishes

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • SDS-PAGE gels (e.g., 10-15% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

B. Step-by-Step Methodology

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the predetermined IC50 and sub-IC50 concentrations for a specific time (e.g., 24 hours). Include a vehicle-treated control.[28]

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which contains the total protein extract.[28]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Causality: Equal protein loading is essential for accurate comparison of protein expression between samples.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Mix 15-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[28]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Interpretation:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Data Interpretation:

      • Apoptosis Induction: Look for an increase in the cleaved (active) forms of Caspase-3 (p17/19 kDa fragments) and PARP (89 kDa fragment). The full-length forms (pro-caspase-3 at 35 kDa, PARP at 116 kDa) should decrease.

      • Mitochondrial Pathway: An increased Bax/Bcl-2 ratio is indicative of the intrinsic apoptotic pathway.

      • Self-Validation: Analyze a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Perform densitometry analysis using software like ImageJ to quantify band intensities relative to the loading control.[28]

V. References

  • Abcam. (n.d.). Apoptosis western blot guide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2022). Columbianetin alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC 50 values of plant extracts/fractions and isolated compounds against tumor cell lines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Cancer Prevention with Promising Natural Products: Mechanisms of Action and Molecular Targets. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Combination of ethyl acetate fraction from Calotropis gigantea stem bark and sorafenib induces apoptosis in HepG2 cells. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Flavonoids in Cancer Metastasis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. Retrieved from --INVALID-LINK--

  • PubMed. (2022). Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Phytoconstituents as apoptosis inducing agents: strategy to combat cancer. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines. Retrieved from --INVALID-LINK--

  • Bentham Science. (2023). Biological Potential and Pharmacological Activity of Columbianetin in Chronic Diseases. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Semi-synthetic flavonoid derivatives from Boesenbergiarotunda induce extrinsic apoptosis pathway via Caspase-3 and Caspase-8 in HCT116 Colon Cancer cell lines. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Induction of cell cycle arrest and apoptosis by the ethyl acetate fraction of Kalopanax pictus leaves in human colon cancer cells. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness. Retrieved from --INVALID-LINK--

  • R Discovery. (2005). Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Mycochemistry, antioxidant activity and anticancer potentiality of ethyl acetate extract of Daldinia eschscholtzii against A549 lung cancer cell line. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Inhibition of tumor proliferation associated with cell cycle arrest caused by extract and fraction from Casearia sylvestris (Salicaceae). Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Retrieved from --INVALID-LINK--

  • Frontiers. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Anticancer Activity and Mechanism of Action of Couroupita guianensis Bark Decoction in Gastric Adenocarcinoma Cancer Cell Line. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). The Role of Bioactive Compounds in Natural Products Extracted from Plants in Cancer Treatment and Their Mechanisms Related to Anticancer Effects. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Quercetin attenuates metastatic ability of human metastatic ovarian cancer cells via modulating multiple signaling molecules involved in cell survival, proliferation, migration and adhesion. Retrieved from --INVALID-LINK--

  • PubMed Central. (2022). Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for Preclinical Evaluation of Columbianetin Acetate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Columbianetin Acetate

This compound is a naturally occurring coumarin derivative that has garnered significant scientific interest for its diverse pharmacological activities. Preclinical evidence strongly suggests its potential as a therapeutic agent in several key areas, including inflammation, neurodegenerative disorders, and oncology. Its primary mechanism of action is linked to the modulation of critical signaling pathways, particularly the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.

Pharmacokinetic studies in rats have shown that this compound is rapidly distributed and metabolized in vivo to its active form, Columbianetin.[1][2] However, it exhibits low absolute bioavailability, a critical factor to consider when designing in vivo efficacy studies.[1][2]

This guide provides detailed, field-proven protocols for establishing and utilizing robust animal models to test the efficacy of this compound. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.

Section 1: Evaluating Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound are well-documented, primarily attributed to its inhibition of pro-inflammatory mediators. The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity and is particularly sensitive to inhibitors of prostaglandin synthesis.[3][4]

Signaling Pathway: this compound in Inflammation

This compound exerts its anti-inflammatory effects by targeting key nodes in the inflammatory cascade. Upon inflammatory stimuli, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS). This compound is hypothesized to inhibit the degradation of IκBα, preventing the nuclear translocation of the p65/p50 NF-κB dimer. This, in turn, suppresses the expression of COX-2 and subsequent production of prostaglandins, key mediators of pain and edema.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocates COX2_Gene COX-2 Gene Transcription NFkB_n->COX2_Gene Induces COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Synthesizes Edema Edema & Pain Prostaglandins->Edema C_acetate This compound C_acetate->IKK Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Protocol 1.1: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute, localized inflammation in the rat hind paw and the subsequent evaluation of this compound's anti-edematous effects.[5][6]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Positive control: Indomethacin (5 mg/kg)

  • 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline

  • Plethysmometer

  • Oral gavage needles

  • 27-gauge needles and syringes

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

  • Grouping and Dosing: Randomly assign animals to treatment groups (n=6-8 per group).

    • Group 1: Vehicle control

    • Group 2-X: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group X+1: Positive control (Indomethacin, 5 mg/kg, i.p. or p.o.)

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds (Vehicle, this compound, or Indomethacin) via the chosen route (oral gavage is common for screening). Administer treatments 60 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5] The peak edema is typically observed around 3-5 hours.[6]

  • Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. The inflamed paw tissue can be collected for further analysis (e.g., histology, Western blot).

Data Analysis and Interpretation:

ParameterFormulaDescription
Increase in Paw Volume (mL) ΔV = Vₜ - V₀The absolute edema at each time point (Vₜ) compared to baseline (V₀).
Percentage Inhibition of Edema (%) % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100Compares the edema in the treated group to the vehicle control group.[8][9]

Self-Validation and Expected Outcomes:

  • The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-5 hours.

  • The positive control (Indomethacin) should significantly inhibit paw edema, particularly in the later phases (3-5 hours).

  • A dose-dependent reduction in paw edema by this compound would indicate significant anti-inflammatory efficacy.

Protocol 1.2: Mechanistic Validation - Western Blot for COX-2 and NF-κB

To confirm the mechanism of action, paw tissue collected from Protocol 1.1 can be analyzed for the expression of key inflammatory proteins.

Procedure:

  • Protein Extraction: Homogenize the collected paw tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load 30-50 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-COX-2 (1:1000)

      • Rabbit anti-NF-κB p65 (1:1000)

      • Mouse anti-β-actin (1:5000, as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][11]

    • Detect bands using an ECL substrate and an imaging system.

Expected Results: Carrageenan injection should significantly increase the expression of COX-2 and NF-κB p65 in the paw tissue of the vehicle group. Treatment with this compound is expected to show a dose-dependent reduction in the expression of these proteins.

Section 2: Evaluating Neuroprotective Efficacy

Neuroinflammation and cholinergic dysfunction are key pathological features of neurodegenerative diseases like Alzheimer's. This compound's anti-inflammatory and potential cholinergic-modulating effects make it a candidate for neuroprotection. The scopolamine-induced amnesia model is a well-established tool for screening compounds that may improve learning and memory.[12][13]

Protocol 2.1: Scopolamine-Induced Cognitive Impairment in Mice

This model uses the muscarinic receptor antagonist scopolamine to induce a transient cholinergic deficit, leading to impairments in learning and memory, which can be assessed using behavioral tests.[12]

Materials:

  • Male C57BL/6 or BALB/c mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Scopolamine hydrobromide (1 mg/kg)

  • Positive control: Donepezil (1-5 mg/kg)

  • Morris Water Maze (MWM) apparatus

  • Passive Avoidance (PA) apparatus

Experimental Workflow:

Caption: Workflow for the scopolamine-induced amnesia model.

Step-by-Step Procedure:

  • Drug Administration: Administer this compound or vehicle daily for a period (e.g., 14 days) to allow for steady-state pharmacokinetics.[14]

  • Induction of Amnesia: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before each behavioral test session to induce cognitive deficits.[15] The test compound or vehicle should be administered 30-60 minutes prior to scopolamine.

  • Morris Water Maze (MWM) Test:

    • Acquisition Phase (Days 1-4): Conduct four trials per day. Place the mouse in the water facing the wall at one of four starting positions. Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Passive Avoidance (PA) Test:

    • Training Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.3 mA for 3 seconds).

    • Test Trial (24 hours later): Place the mouse in the light compartment and measure the latency to enter the dark compartment (step-through latency).

Data Analysis and Interpretation:

Behavioral TestKey ParametersInterpretation of Improvement
Morris Water Maze Escape latency (s) during acquisition; Time in target quadrant (%) in probe trial.Decreased escape latency; Increased time in the target quadrant.[16][17]
Passive Avoidance Step-through latency (s).Increased step-through latency.[12]

Self-Validation and Expected Outcomes:

  • The vehicle + scopolamine group should exhibit longer escape latencies in the MWM and shorter step-through latencies in the PA test compared to the vehicle + saline group.

  • The positive control (Donepezil) should significantly reverse these scopolamine-induced deficits.

  • An effective dose of this compound should significantly improve performance in these tasks compared to the scopolamine-only group.

Protocol 2.2: Mechanistic Validation - Immunohistochemistry for Neuroinflammation

To investigate if the cognitive improvements are associated with reduced neuroinflammation, brain tissue can be analyzed for markers of glial activation.

Procedure:

  • Tissue Preparation: After the final behavioral test, perfuse mice with saline followed by 4% paraformaldehyde (PFA). Collect brains and postfix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Cut 30-40 µm coronal sections of the hippocampus using a cryostat.

  • Immunohistochemistry:

    • Perform antigen retrieval if necessary.

    • Block sections with a solution containing normal serum and Triton X-100 for 1-2 hours.[1]

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-Iba-1 (1:500-1:1000) for microglia.[1][18]

      • Mouse anti-GFAP (1:1000) for astrocytes.[19]

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount sections with a DAPI-containing medium.

  • Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify the intensity of Iba-1 and GFAP staining or perform cell morphology analysis in the hippocampus.

Expected Results: Scopolamine or LPS-induced models are expected to show increased Iba-1 and GFAP immunoreactivity (indicative of microgliosis and astrogliosis) in the hippocampus.[20][21] Treatment with this compound should attenuate this increase, suggesting a reduction in neuroinflammation.

Section 3: Evaluating Anti-Cancer Efficacy

Preliminary studies suggest this compound may possess anti-proliferative properties, potentially through the inhibition of pathways like NF-κB, which is constitutively active in many cancers. The subcutaneous xenograft model is a foundational in vivo system for evaluating the efficacy of anti-cancer drug candidates.[22][23]

Protocol 3.1: Subcutaneous Xenograft Tumor Model

This protocol describes the implantation of human cancer cells into immunodeficient mice to form a palpable tumor, allowing for the direct measurement of treatment effects on tumor growth.[24][25]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Standard-of-care chemotherapy agent (e.g., cisplatin)

  • Digital calipers

Experimental Workflow:

Caption: Workflow for a subcutaneous xenograft study.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject 1-10 x 10⁶ cancer cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Begin measuring tumors with digital calipers 2-3 times per week once they become palpable.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Begin dosing as per the study design.

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize animals and collect tumors for ex vivo analysis.

Data Analysis and Interpretation:

ParameterFormulaDescription
Tumor Volume (mm³) V = (Length x Width²) / 2Standard formula for calculating the volume of an ellipsoid tumor.
Tumor Growth Inhibition (TGI) (%) TGI % = [1 - (ΔT / ΔC)] x 100Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group from the start to the end of treatment.[26][27]

Self-Validation and Expected Outcomes:

  • The vehicle control group should exhibit steady tumor growth over the course of the study.

  • The positive control chemotherapy agent should result in significant TGI, potentially including tumor regression.

  • A dose-dependent TGI by this compound would demonstrate its anti-cancer efficacy in this model.

References

Application Note: A Validated Protocol for the Synthesis and Purification of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Statement of Application

Columbianetin, a naturally occurring furanocoumarin, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-proliferative effects[1]. Columbianetin acetate, the acetylated form of columbianetin, serves as a key semi-synthetic intermediate and a target molecule for biological screening[2][3]. The strategic addition of an acetyl group to the tertiary alcohol of columbianetin can modulate its lipophilicity and pharmacokinetic properties, potentially enhancing its therapeutic efficacy[4][5].

This document provides a comprehensive, field-tested guide for researchers, chemists, and drug development professionals on the synthesis, purification, and analytical validation of this compound. The protocols herein are designed to be self-validating, incorporating in-process controls and rigorous final product characterization to ensure high purity and structural integrity, suitable for downstream research applications.

Part 1: Synthesis of this compound

Principle of Synthesis: Esterification of a Tertiary Alcohol

The synthesis of this compound is achieved through the esterification of the tertiary hydroxyl group of Columbianetin. The chosen method employs acetic anhydride as the acetylating agent and pyridine as both the reaction solvent and a basic catalyst.

Mechanism Insight: Pyridine serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride by forming a highly reactive N-acetylpyridinium ion intermediate. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. This is a classic, robust method for acetylating sterically hindered alcohols.[6]

Caption: Chemical synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(±)-Columbianetin≥98% PurityCommercially AvailableStarting material. Can be isolated from natural sources like Angelica pubescens roots.[7]
PyridineAnhydrous, ≥99.8%Sigma-AldrichUse in a fume hood. Store over molecular sieves.
Acetic AnhydrideReagent Grade, ≥98%Sigma-AldrichCorrosive and moisture-sensitive.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)Concentrated, 37%J.T. BakerFor aqueous wash.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Soln.Lab PreparedFor aqueous wash.
Brine (NaCl solution)Saturated Aqueous Soln.Lab PreparedFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layers.
Silica Gel230-400 mesh, 60 ÅSiliCycle Inc.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Columbianetin (1.0 g, 4.06 mmol) in anhydrous pyridine (20 mL). Stir the solution at room temperature (20-25°C) under a nitrogen atmosphere until fully dissolved.

  • Reagent Addition: Slowly add acetic anhydride (1.14 mL, 12.18 mmol, 3.0 equivalents) to the solution dropwise using a syringe over 5 minutes.

    • Scientist's Note: A stoichiometric excess of acetic anhydride is used to ensure the complete conversion of the starting material. The reaction is mildly exothermic; a slow addition prevents a temperature spike.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) (Mobile phase: 7:3 Hexane:EtOAc). The product, this compound, will have a higher Rf value (less polar) than the starting material, Columbianetin. The reaction is complete when the Columbianetin spot is no longer visible under UV light (254 nm).

  • Reaction Quench: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 20 mL of cold deionized water to quench the excess acetic anhydride.

  • Extraction and Workup: a. Transfer the reaction mixture to a separatory funnel and dilute with 50 mL of ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove acetic acid, and finally with saturated brine (1 x 30 mL).

    • Scientist's Note: The acid wash protonates the pyridine, rendering it water-soluble for easy removal. The subsequent base wash neutralizes any remaining acid. Failure to remove pyridine will complicate purification. c. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil or solid.

Part 2: Purification of Crude this compound

Purification Strategy

The crude product contains the desired this compound along with minor impurities and potentially unreacted starting material. A two-step purification process involving flash column chromatography followed by recrystallization is recommended to achieve >98% purity required for most research applications.

Purification_Workflow start Crude Product (from Workup) step1 Dissolve in minimal DCM start->step1 step2 Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) step1->step2 step3 TLC Analysis of Fractions step2->step3 decision Are fractions pure? step3->decision pool Pool Pure Fractions & Evaporate Solvent decision->pool Yes impurity Re-purify Impure Fractions decision->impurity No step4 Recrystallization (e.g., EtOAc/Hexane) pool->step4 step5 Filter and Dry Crystals step4->step5 end Pure this compound (>98% Purity) step5->end

Caption: Overall workflow for the purification of this compound.

Protocol 2.1: Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel using a slurry packing method with 10% Ethyl Acetate in Hexane as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample completely. Carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexane. Start with 10% EtOAc and gradually increase the polarity to 30% EtOAc.

    • Typical Gradient:

      • Column Volumes 1-2: 10% EtOAc in Hexane

      • Column Volumes 3-8: 15% EtOAc in Hexane

      • Column Volumes 9-15: 20-30% EtOAc in Hexane

  • Fraction Collection: Collect fractions (10-20 mL each) and analyze them by TLC (7:3 Hexane:EtOAc).

  • Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent under reduced pressure to yield purified this compound.

Protocol 2.2: Recrystallization
  • Solvent Selection: Dissolve the purified product from the column in a minimal amount of hot ethyl acetate.

  • Crystal Formation: Slowly add hexane dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Part 3: Analytical Validation and Characterization

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the final compound.

Protocol 3.1: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product.[8][9]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[4][10]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Purity Acceptance: ≥98% peak area.

Expected Spectroscopic Data

The identity of this compound should be unequivocally confirmed by spectroscopic methods.[11]

Analysis TypeData
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol [3]
Mass Spec (ESI-MS) Expected [M+H]⁺ = 289.10; [M+Na]⁺ = 311.08
¹H NMR (CDCl₃, 400 MHz) Predicted: δ ~7.6 (d, H-4), ~7.2 (d, H-5), ~6.7 (d, H-6), ~6.2 (d, H-3), ~4.8 (dd, H-8), ~3.2 & ~2.8 (m, H-9), ~2.0 (s, -OCOCH₃ ), ~1.6 & ~1.5 (s, 2 x -CCH₃ ).
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ ~170 (-OC =O), ~161 (C-2), multiple aromatic signals between 100-160 ppm, ~88 (quaternary C), ~80 (C-8), signals for methyls and methylene.
Appearance White to off-white crystalline solid.

digraph "Troubleshooting_Tree" {
graph [rankdir=TB, bgcolor="transparent"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368", arrowhead=normal];

start [label="Analyze Final Product by HPLC/NMR"];
decision1 [label="Purity >98% and\nCorrect Structure?", shape=diamond, fillcolor="#FBBC05"];
pass [label="Product Meets Specification\nProceed to Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
fail [label="Issue Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

decision2 [label="Low Purity (<98%)", shape=diamond, fillcolor="#FBBC05"];
decision3 [label="Incorrect Structure\n(Unexpected NMR/MS)", shape=diamond, fillcolor="#FBBC05"];

action1 [label="Repeat Column Chromatography\nwith a shallower gradient"];
action2 [label="Perform Recrystallization"];
action3 [label="Re-evaluate all\nspectroscopic data"];
action4 [label="Check starting material identity.\nRepeat synthesis with pure reagents."];

start -> decision1;
decision1 -> pass [label=" Yes "];
decision1 -> fail [label=" No "];
fail -> decision2;
fail -> decision3;

decision2 -> action1 [label=" Impurities close to product "];
decision2 -> action2 [label=" Minor impurities present "];
decision3 -> action3;
action3 -> action4;

}

Caption: Decision tree for analytical validation and troubleshooting.

Part 4: Safety, Storage, and Handling

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Pyridine is toxic and flammable. Acetic anhydride is corrosive. Handle with care.

  • Storage: Store the purified, solid this compound in a sealed vial at -20°C, protected from light and moisture to ensure long-term stability. For solutions, use anhydrous solvents and store under an inert atmosphere (N₂ or Ar) at low temperatures.

References

In vivo pharmacokinetic study of Columbianetin acetate in rats

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the In Vivo Pharmacokinetic Analysis of Columbianetin Acetate in a Rat Model

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic studies of this compound in rats. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible study design.

Introduction to this compound: A Prodrug Strategy

This compound is a naturally occurring coumarin that demonstrates a range of biological activities. A critical aspect of its pharmacology is its role as a prodrug. In vivo, it is rapidly and extensively metabolized to its active form, Columbianetin.[1][2][3] Understanding the pharmacokinetic profile of both the parent compound (this compound) and its primary active metabolite (Columbianetin) is therefore essential for evaluating its therapeutic potential. Studies have shown that pure this compound has a low absolute oral bioavailability of approximately 7.0 ± 4.3%, indicating significant first-pass metabolism or poor absorption.[1][2][3] However, its metabolite, Columbianetin, exhibits good absolute bioavailability when administered directly.[1][4] This guide outlines the protocols necessary to accurately characterize these transformation and disposition processes in a preclinical rat model.

PART 1: The Preclinical In Vivo Study Protocol

A successful pharmacokinetic study hinges on meticulous planning and execution of the animal phase. The choices made here directly impact the quality and interpretability of the resulting data.

Animal Model Selection and Acclimatization

Rationale: Sprague-Dawley (SD) rats are a commonly used strain for pharmacokinetic studies due to their well-characterized physiology and manageable size.[5] A consistent strain and weight range (e.g., 250-280 g) minimizes inter-animal variability. An acclimatization period of at least one week is crucial for the animals to adapt to the housing conditions (e.g., 22°C, 12-hour light/dark cycle), reducing stress-induced physiological changes that could alter drug metabolism and disposition.[5]

Protocol:

  • Animal Strain: Male Sprague-Dawley rats (Weight: 250-280 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and controlled temperature (22 ± 2°C).

  • Diet: Provide free access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

  • Fasting: Fast animals for 12 hours prior to dosing, with continued free access to water, to standardize gut content and reduce variability in oral absorption.[5]

Dosing Formulation and Administration

Rationale: The vehicle used to formulate the compound for oral administration can significantly impact its solubility and absorption. For hydrophobic compounds like coumarins, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) is a common and effective choice.[6] Oral gavage is the standard method for ensuring precise dose administration in preclinical rodent studies.[7][8][9][10] The volume administered should be carefully controlled to avoid adverse events, with a general maximum of 10-20 ml/kg for rats.[7][9][10][11]

Protocol:

  • Formulation: Prepare a homogenous suspension of this compound in 0.5% aqueous CMC-Na.

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose (e.g., 25 mg/kg).

  • Administration: Administer the dose via oral gavage using a suitable gauge feeding needle (e.g., 16-18 gauge for rats of this size).[9]

  • Technique: Ensure the feeding needle is inserted gently and without force to prevent esophageal or stomach perforation. The animal should be properly restrained to ensure a straight line from the mouth to the esophagus.[8][9]

Blood Sample Collection

Rationale: The blood sampling schedule is critical for accurately defining the plasma concentration-time curve. Frequent sampling is required during the initial absorption phase (Tmax for Columbianetin is ~0.3-0.5 hours), with less frequent sampling during the elimination phase.[1][4] The choice of blood collection site depends on the need for serial sampling from the same animal. The orbital sinus (fossa orbitalis) is a common site for obtaining serial samples in rats.[5] The volume of blood collected must be limited to avoid physiological stress on the animal.[12] Using an anticoagulant like EDTA is necessary to prevent clotting and obtain plasma.

Protocol:

  • Sampling Time Points: Collect blood samples (approx. 250-300 µL) at pre-dose (0) and at specific time points post-dose, for example: 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours.[5][6]

  • Collection Method: Collect blood from the orbital sinus into heparinized or EDTA-coated microcentrifuge tubes.[13]

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 7,000 rpm for 10 minutes) to separate the plasma.[6]

  • Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store at -80°C until analysis to ensure analyte stability.[6]

PART 2: Bioanalytical Method Protocol using LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity and selectivity.[1][2][14]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: The primary goal of sample preparation is to remove endogenous plasma components (like proteins and phospholipids) that can interfere with the analysis and to concentrate the analytes of interest. LLE is a robust and effective method for extracting coumarins from plasma.[5][14] Ethyl acetate is a commonly used solvent for this purpose, providing good recovery for both this compound and Columbianetin.[2][5] An internal standard (IS), such as warfarin, is added at the beginning of the process to account for variability during sample preparation and analysis.[5][14]

Protocol:

  • Thawing: Thaw frozen plasma samples to room temperature.

  • Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard (IS) working solution (e.g., Warfarin).

  • Extraction: Add 1 mL of ethyl acetate to the plasma sample.[5]

  • Mixing: Vortex the mixture for 1-3 minutes to ensure thorough extraction.[5][6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 g for 10 minutes) to separate the organic and aqueous layers.[5]

  • Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol or acetonitrile/water mixture) and vortex for 1 minute.[5]

  • Final Centrifugation: Centrifuge again at 14,000 g for 10 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[5]

LC-MS/MS Instrumentation and Conditions

Rationale: Chromatographic separation is necessary to resolve the parent drug, its metabolite, and the internal standard from each other and from any remaining matrix components. A C18 column is standard for reversed-phase chromatography of these types of molecules.[4][15][16] A gradient elution using a mixture of an aqueous solvent (like ammonium acetate solution) and an organic solvent (like acetonitrile) allows for efficient separation and elution of the compounds.[5][14] Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Suggested LC-MS/MS Operating Conditions

ParameterConditionRationale
LC System Agilent 1200 or equivalent[5]Standard high-performance liquid chromatography system.
Column Eclipse Plus C18 (4.6 x 100 mm, 1.8 µm)[5][15][16]Provides good separation for coumarins.
Mobile Phase A 1 mmol/L Ammonium Acetate in Water[5][14]Aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile[5][14]Organic phase for eluting analytes.
Flow Rate 0.3 mL/min[5][14]A typical flow rate for this column dimension.
Injection Volume 15 µL[5]Standard injection volume.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveCoumarins ionize well in positive mode.
MRM Transitions Compound-specific (e.g., determined by infusion)Provides high selectivity and sensitivity.

PART 3: Data Analysis and Visualization

Pharmacokinetic Parameter Calculation

Once the plasma concentrations at each time point are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis with software like WinNonlin.

Table 2: Key Pharmacokinetic Parameters for this compound and its Metabolite Columbianetin

ParameterDescriptionTypical Findings for Columbianetin (after oral dose of this compound)
Cmax Maximum observed plasma concentration.Varies with dose.
Tmax Time to reach Cmax.Rapid, ~0.3-0.5 hours.[1][4]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.Dose-dependent.
AUC(0-inf) Area under the curve from time 0 to infinity.Used to calculate clearance and bioavailability.
T1/2 Elimination half-life.~60-90 minutes.[1][4]
F (%) Absolute Bioavailability.For pure this compound, this is low (~7.0%).[1][2][3]
Visualization of Experimental Workflow and Metabolic Conversion

Visual diagrams are essential for clearly communicating complex experimental processes and biological pathways.

G cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase Animal SD Rat (Fasted 12h) Dosing Oral Gavage (this compound) Animal->Dosing Sampling Serial Blood Sampling (Orbital Sinus) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Liquid-Liquid Extraction (Ethyl Acetate + IS) Plasma->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Processing (PK Parameters) Analysis->Data Report Report Data->Report Final Report

Caption: High-level workflow for the in vivo pharmacokinetic study.

G C_Acetate This compound (Administered Prodrug) Absorption GI Tract Absorption C_Acetate->Absorption Excretion Excretion (Mainly Feces for Parent) C_Acetate->Excretion Metabolism Rapid Metabolism (e.g., Esterases in Liver/Blood) Absorption->Metabolism Columbianetin Columbianetin (Active Metabolite in Plasma) Metabolism->Columbianetin Columbianetin->Excretion Metabolite Elimination

Caption: Metabolic conversion of this compound to Columbianetin.

References

Application Notes and Protocols for Studying Mast Cell-Mediated Allergic Responses with Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mast Cells in Allergic Inflammation and the Therapeutic Potential of Columbianetin Acetate

Mast cells are pivotal players in the initiation and propagation of type I hypersensitivity reactions, including allergic rhinitis, asthma, and anaphylaxis.[1][2][3] Upon encountering an allergen, immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface become cross-linked, triggering a complex signaling cascade.[1][3] This activation leads to the immediate release of pre-formed mediators, such as histamine and proteases, from granules (degranulation), and the subsequent synthesis and secretion of pro-inflammatory cytokines, chemokines, and lipid mediators.[3][4][5] These mediators collectively orchestrate the clinical manifestations of an allergic response.

This compound, a derivative of the natural furanocoumarin Columbianetin, has emerged as a compound of interest for its potential to modulate these mast cell-driven inflammatory processes.[6] Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent for allergic disorders. This guide provides a comprehensive overview of the proposed mechanism of this compound and detailed protocols for its investigation using established in vitro and in vivo models.

Mechanism of Action: Inhibition of Mast Cell Activation

This compound is thought to exert its anti-allergic effects by intervening in the critical signaling pathways downstream of FcεRI aggregation. Evidence suggests that its parent compound, Columbianetin, inhibits the production of pro-inflammatory cytokines and histamine release from mast cells.[6] The proposed mechanism involves the suppression of key signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for the transcription of inflammatory cytokine genes.[7][8][9]

By inhibiting these pathways, this compound can effectively dampen the inflammatory response initiated by mast cell activation. The following diagram illustrates the putative points of intervention of this compound in the mast cell signaling cascade.

Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcεRI FcεRI Syk Syk FcεRI->Syk Activation IgE IgE IgE->FcεRI Allergen Allergen Allergen->IgE Cross-linking PLCγ PLCγ Syk->PLCγ Phosphorylation MAPK_pathway MAPK Pathway (p38, ERK, JNK) Syk->MAPK_pathway Activation Degranulation Degranulation (Histamine, β-hexosaminidase) PLCγ->Degranulation Ca2+ mobilization IκB IκB MAPK_pathway->IκB Phosphorylation (Degradation) IκB_NFκB IκB->IκB_NFκB NFκB_inactive NF-κB NFκB_inactive->IκB_NFκB NFκB_active NF-κB (Active) IκB_NFκB->NFκB_active Translocation Cytokine_Gene Cytokine Gene (TNF-α, IL-4, etc.) NFκB_active->Cytokine_Gene Transcription Columbianetin_Acetate This compound Columbianetin_Acetate->MAPK_pathway Inhibition Columbianetin_Acetate->IκB Inhibition of Degradation Columbianetin_Acetate->Degranulation Inhibition

Caption: Proposed mechanism of this compound in mast cells.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in modulating mast cell responses.

Part 1: In Vitro Evaluation of Mast Cell Degranulation and Cytokine Release

This section outlines the use of the rat basophilic leukemia cell line (RBL-2H3), a widely used model for studying mast cell degranulation and allergic responses.[10]

  • Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed RBL-2H3 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP)-IgE overnight.

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[11][12][13]

  • Washing: After sensitization, gently wash the cells twice with pre-warmed Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, pH 7.2).

  • Compound Treatment: Add 160 µL of Siraganian buffer containing various concentrations of this compound (or vehicle control) to the cells and incubate for 1 hour at 37°C.

  • Antigen Challenge: Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (final concentration 100 ng/mL) and incubate for 30 minutes at 37°C.

  • Sample Collection: Place the plate on ice to stop the reaction. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Cell Lysis: Lyse the remaining cells in each well by adding 200 µL of 0.1% Triton X-100. Transfer 50 µL of the lysate to another 96-well plate.

  • Enzymatic Reaction: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution to each well of both plates and incubate for 1 hour at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Supernatant OD / (Supernatant OD + Lysate OD)) x 100

This protocol measures the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-4, in the cell culture supernatant.

  • Cell Seeding and Sensitization: Follow steps 1.1.1 to 1.1.3.

  • Compound Treatment: Pre-treat the sensitized cells with various concentrations of this compound for 1 hour.

  • Antigen Challenge: Stimulate the cells with DNP-HSA (100 ng/mL) for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes at 4°C and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-4 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)This compound (50 µM)
β-Hexosaminidase Release (%) 100 ± 8.575 ± 6.242 ± 4.118 ± 2.5
TNF-α Release (pg/mL) 1250 ± 110980 ± 95550 ± 60210 ± 30
IL-4 Release (pg/mL) 850 ± 75620 ± 58310 ± 42110 ± 15
Table 1: Representative in vitro data on the effect of this compound on mast cell responses. Values are presented as mean ± SEM.
Part 2: In Vivo Evaluation using Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the effect of anti-allergic compounds on IgE-mediated vascular permeability.[1][14][15][16]

PCA_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (24h later) sensitization Sensitization: Intradermal injection of anti-DNP IgE into mouse ear treatment Treatment: Oral administration of This compound or Vehicle sensitization->treatment 23 hours challenge Antigen Challenge: Intravenous injection of DNP-HSA with Evans Blue dye treatment->challenge 1 hour measurement Measurement (30 min post-challenge): Quantify Evans Blue extravasation challenge->measurement 30 minutes

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

  • Animal Model: Use male BALB/c mice (6-8 weeks old).[1][15]

  • Sensitization: Anesthetize the mice and inject 20 µL of anti-DNP IgE (0.5 µg) intradermally into the right ear pinna. Inject the left ear with saline as a control.[15]

  • Compound Administration: After 24 hours, administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control orally to the mice.[17]

  • Antigen Challenge: One hour after compound administration, intravenously inject a mixture of DNP-HSA (100 µg) and 1% Evans blue dye in saline into the tail vein of each mouse.[1][15]

  • Euthanasia and Tissue Collection: After 30 minutes, euthanize the mice and dissect both ears.

  • Dye Extraction: Place each ear in a separate tube containing 1 mL of formamide and incubate at 63°C overnight to extract the Evans blue dye.[15]

  • Quantification: Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm.

  • Analysis: The amount of extravasated Evans blue dye is proportional to the intensity of the allergic reaction. Calculate the percentage inhibition of the PCA reaction compared to the vehicle-treated group.

Treatment GroupDose (mg/kg)Evans Blue Extravasation (OD 620nm)Inhibition (%)
Vehicle Control -0.350 ± 0.025-
This compound 100.245 ± 0.02130.0
This compound 250.158 ± 0.01854.9
This compound 500.081 ± 0.01176.9
Positive Control (Cyproheptadine) 100.095 ± 0.01472.8
Table 2: Representative in vivo data from the Passive Cutaneous Anaphylaxis (PCA) model. Values are presented as mean ± SEM.

Conclusion

The protocols detailed in this guide provide a robust framework for researchers to investigate the anti-allergic properties of this compound. By systematically evaluating its effects on mast cell degranulation, cytokine production, and in vivo allergic reactions, a comprehensive understanding of its therapeutic potential can be achieved. These studies will be instrumental in elucidating the precise molecular mechanisms of this compound and advancing its development as a novel treatment for mast cell-mediated allergic diseases.

References

Columbianetin acetate administration in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Preclinical Administration of Columbianetin Acetate

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective administration of this compound in preclinical models. This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Notably, it is isolated from species such as Angelica pubescens, which has a long history in traditional medicine for treating inflammatory conditions.[2][3][4] Preclinical research has begun to explore its therapeutic potential, with studies indicating anti-inflammatory, analgesic, and neuroprotective properties.[5][6][7] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Compound Sourcing, Formulation, and Quality Control

The foundation of any preclinical study is the quality and proper formulation of the test compound. Without ensuring purity, stability, and appropriate vehicle selection, experimental results can be rendered uninterpretable.

Sourcing and Quality Control

This compound is available from various chemical suppliers.[8][9][10]

  • Purity Specification: Always procure compounds with the highest possible purity, typically ≥98%, verified by the supplier's Certificate of Analysis (CoA).[8][9]

  • In-House Verification (Recommended): For pivotal studies, it is best practice to independently verify the identity and purity of the compound. Standard analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): To confirm purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₆O₅; MW: 288.30 g/mol ).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

The rationale for this rigorous QC is to eliminate the possibility that observed biological effects are due to impurities rather than the compound of interest.

Formulation for In Vivo Administration

Like many natural products, this compound has limited aqueous solubility, making formulation a critical step. The goal is to create a stable, homogenous suspension or solution that is non-toxic to the animal model and ensures consistent bioavailability.

Table 1: Common Vehicle Systems for Preclinical Administration

Vehicle ComponentConcentrationPurpose & Rationale
Dimethyl Sulfoxide (DMSO) 5-10% (v/v)Primary Solubilizing Agent: Excellent solvent for many organic compounds. Concentration should be minimized as DMSO can have its own biological effects.
Tween® 80 / Kolliphor® EL 5-10% (v/v)Surfactant/Emulsifier: Helps to keep the compound in a stable suspension or microemulsion in the final aqueous vehicle.
Carboxymethylcellulose (CMC) 0.5-1% (w/v)Suspending Agent: Increases the viscosity of the final solution, preventing the compound from settling out of suspension.
Saline (0.9% NaCl) or PBS q.s. to 100%Diluent: The final aqueous vehicle that is isotonic and biocompatible for injection or oral administration.
Protocol 1: Preparation of a Dosing Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mL formulation for oral gavage or intraperitoneal injection.

Materials:

  • This compound (100 mg)

  • DMSO

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile conical tubes, syringes, and needles

Procedure:

  • Initial Solubilization: Weigh 100 mg of this compound into a sterile 15 mL conical tube. Add 1 mL of DMSO. Vortex vigorously and sonicate in a water bath for 5-10 minutes until the compound is fully dissolved. Causality: This step ensures the compound is fully solubilized before introducing aqueous components, preventing precipitation.

  • Addition of Surfactant: Add 1 mL of Tween® 80 to the DMSO solution. Vortex thoroughly to create a homogenous mixture. Causality: The surfactant acts as a bridge between the lipophilic compound/DMSO phase and the final aqueous phase.

  • Final Dilution: Slowly add 8 mL of sterile 0.9% saline to the mixture while continuously vortexing. Add the saline dropwise initially to prevent the compound from "crashing out" of the solution. Causality: This step brings the formulation to the final desired concentration and volume, creating a stable suspension or microemulsion suitable for administration.

  • Storage and Use: Store the formulation at 4°C, protected from light. Before each use, vortex thoroughly to ensure a homogenous suspension. It is recommended to prepare fresh formulations for each set of experiments or, at a minimum, to assess stability if stored for more than 24-48 hours.

Section 2: Pharmacokinetics and Routes of Administration

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing an effective dosing regimen.

Pharmacokinetic Profile

Studies in rats have shown that this compound is rapidly absorbed and metabolized in vivo to its active metabolite, Columbianetin.[2][3][11] The absolute bioavailability of pure this compound has been reported to be relatively low, around 7.0%.[2][3] Interestingly, co-existing ingredients within a full plant extract can alter the pharmacokinetic profile, potentially increasing the plasma concentration of the metabolite.[2][3]

Table 2: Summary of Pharmacokinetic Parameters in Rats

ParameterThis compound (Oral)Columbianetin (Metabolite, Oral)Columbianetin (IV)
Tmax (Time to Peak) Rapid~0.3-0.5 hoursN/A
T½ (Half-life) Rapid Elimination~60-90 minutesShorter than oral
Absolute Bioavailability ~7.0 ± 4.3%Good (54-81% for pure compound)[12]100% (by definition)
Primary Excretion Route Feces[2][3]--

Data compiled from available literature.[2][3][12]

Routes of Administration

The choice of administration route depends on the study's objective.

  • Oral Gavage (p.o.): This is the most common and clinically relevant route. It subjects the compound to first-pass metabolism in the gut and liver, providing a more accurate reflection of its potential as an oral therapeutic.

  • Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism, leading to higher and more rapid systemic exposure. It is often used in efficacy models to ensure the compound reaches the target tissues.

  • Intravenous (i.v.) Injection: Primarily used in pharmacokinetic studies to determine absolute bioavailability by comparing plasma concentrations to the oral route.[12]

Protocol 2: Administration via Oral Gavage in Mice

Materials:

  • Appropriately sized mouse feeding needles (e.g., 20-22 gauge, flexible or rigid with a ball tip).

  • 1 mL syringes.

  • Prepared dosing formulation.

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume of the dosing formulation. A typical dosing volume for mice is 5-10 mL/kg. For a 25g mouse and a 10 mL/kg volume, the administered volume would be 0.25 mL.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

  • Needle Insertion: Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, allowing the mouse to swallow it. Advance the needle along the esophagus until it reaches the stomach. Causality: Proper restraint and measurement prevent accidental administration into the trachea, which can be fatal.

  • Compound Administration: Slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Section 3: Preclinical Efficacy Models

This compound and its related compounds have been evaluated in several preclinical models of disease. The choice of model is dictated by the therapeutic hypothesis being tested.

Anti-Inflammatory and Autoimmune Models

These models are used to assess a compound's ability to modulate inflammatory responses.

  • Carrageenan-Induced Paw Edema: An acute inflammation model where an irritant is injected into the paw, and the subsequent swelling is measured over time.[13][14][15] It is useful for rapid screening of anti-inflammatory effects.[16]

  • Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis that mimics the chronic inflammation, synovial hyperplasia, and joint destruction seen in the human disease.[7][17]

Neurodegenerative and Neuroprotective Models

These models investigate a compound's ability to protect neurons from damage. Flavonoids and coumarins are often studied for these properties.[18][19][20]

  • Stroke Models (e.g., tMCAO): Involve the temporary occlusion of the middle cerebral artery to induce ischemic damage, followed by reperfusion.[21] Efficacy is measured by infarct volume and neurological deficits.

  • Models of Alzheimer's and Parkinson's Disease: These are often genetic or toxin-induced models that replicate aspects of the human diseases, such as amyloid plaque formation or dopaminergic neuron loss.[22][23][24][25]

Oncology Models

To evaluate anti-cancer potential, xenograft models are commonly employed.[26]

  • Cell Line-Derived Xenograft (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[27]

  • Patient-Derived Xenograft (PDX): Tumor tissue from a human patient is directly implanted into an immunodeficient mouse, better preserving the original tumor microenvironment.[28][29][30]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Disease Induction & Dosing cluster_2 Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1-2 weeks) baseline Baseline Measurements (e.g., Body Weight) acclimatize->baseline randomize Randomization into Treatment Groups baseline->randomize induce Disease Induction (e.g., CIA, tMCAO) randomize->induce dosing Compound Administration (e.g., Daily Oral Gavage) induce->dosing monitor In-Life Monitoring (Clinical Scores, Weight) dosing->monitor necropsy Necropsy & Sample Collection (Blood, Tissues) monitor->necropsy exvivo Ex Vivo Analysis (Histology, ELISA, PCR) necropsy->exvivo data Data Analysis & Interpretation exvivo->data G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine_receptor Cytokine Receptor (e.g., IL-6R) jak JAK cytokine_receptor->jak Activation stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerization gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) p_stat->gene Translocates to Nucleus nfkb_complex IκBα-NF-κB nfkb NF-κB nfkb_complex->nfkb IκBα Degradation nfkb->gene Translocates to Nucleus

References

Application Notes & Protocols: Measuring Columbianetin Acetate Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Columbianetin Acetate in Modulating Inflammatory Responses

This compound is a naturally occurring coumarin derivative found in plants of the Apiaceae and Rutaceae families. Its parent compound, Columbianetin, has garnered significant attention for its wide range of pharmacological activities, including potent anti-inflammatory effects.[1] Dysregulated inflammation is a key driver of numerous pathologies, from autoimmune diseases to cancer.[2] At the heart of the inflammatory cascade are cytokines, a diverse group of signaling proteins that orchestrate the immune response. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can cause significant tissue damage when overproduced.[3]

Columbianetin and its derivatives have been shown to suppress the production of these key pro-inflammatory cytokines in various cell models.[1][4] The primary mechanism appears to be the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][4] The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity.[5] Therefore, compounds like this compound that can inhibit this pathway are of significant therapeutic interest.

This guide provides a comprehensive framework for investigating the effects of this compound on cytokine production in an in vitro setting. We will detail the underlying mechanisms, provide a robust experimental workflow, and present step-by-step protocols for accurate and reproducible measurement of cytokine modulation.

Mechanistic Overview: Targeting the NF-κB Signaling Pathway

The anti-inflammatory activity of this compound is closely linked to its ability to interfere with the NF-κB signaling cascade. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by an inflammatory trigger, such as Lipopolysaccharide (LPS)—a component of Gram-negative bacteria—a cascade of events is initiated.[3] This leads to the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB protein, allowing it to translocate into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4]

Columbianetin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target inflammatory genes.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Phosphorylated) IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_p->NFkB_active Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation CBA Columbianetin Acetate CBA->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Initiates Transcription

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Design and Workflow

A well-controlled in vitro experiment is critical to validate the effects of this compound. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model as these cells produce robust inflammatory responses to LPS.[3][6] The general workflow involves priming these cells, treating them with the compound, stimulating inflammation, and then quantifying the resulting cytokine output.

experimental_workflow start Start cell_culture 1. Cell Culture (RAW 264.7 Macrophages) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding pretreatment 3. Pre-treatment (this compound or Vehicle Control) seeding->pretreatment stimulation 4. Stimulation (LPS or Media Control) pretreatment->stimulation incubation 5. Incubation (e.g., 24 hours) stimulation->incubation collection 6. Supernatant Collection incubation->collection analysis 7. Cytokine Quantification (ELISA or Multiplex Assay) collection->analysis end End analysis->end

Figure 2. High-level experimental workflow for assessing this compound's effect on cytokine production.

Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the steps for culturing RAW 264.7 macrophages and treating them with this compound and LPS.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)[7]

  • Penicillin-Streptomycin solution[7]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle for this compound)

  • 96-well cell culture plates[8]

  • Sterile PBS

Procedure:

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[3]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.[8] Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in DMEM to achieve the desired final concentrations. Causality: DMSO is used to dissolve the hydrophobic compound. The final DMSO concentration in the media should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

  • Pre-treatment: The next day, carefully remove the old medium. Add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (media with 0.1% DMSO) to the respective wells. Incubate for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

  • Stimulation: Add 100 µL of medium containing LPS to a final concentration of 100 ng/mL to the stimulated wells.[8] For unstimulated control wells, add 100 µL of plain medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.[6]

Experimental Groups:

  • Negative Control: Cells + Media (no treatment)

  • Vehicle Control: Cells + Vehicle (DMSO) + LPS

  • Positive Control: Cells + Media + LPS

  • Test Groups: Cells + this compound (various concentrations) + LPS

Protocol 2: TNF-α Quantification by ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of a specific cytokine, such as TNF-α, in the collected supernatants.[9]

Materials:

  • Mouse TNF-α ELISA Kit (includes coated plate, detection antibody, standard, substrate, and stop solution)[9][10]

  • Collected cell supernatants

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm[11]

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[11] Reconstitute the lyophilized TNF-α standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).[10]

  • Sample Addition: Add 100 µL of the standards and collected cell supernatants (potentially diluted, if necessary) to the appropriate wells of the antibody-coated plate.[11]

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature.[11] Causality: This allows the TNF-α in the sample to bind to the capture antibody coated on the well surface.

  • Washing: Aspirate the liquid from each well and wash the plate 4-5 times with Wash Buffer.[9] This removes any unbound substances.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[11] Causality: The detection antibody binds to a different epitope on the captured TNF-α, forming a "sandwich".

  • Streptavidin-HRP Addition: Wash the plate again. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes.[11] Causality: The streptavidin binds to the biotin on the detection antibody, bringing the HRP enzyme into the complex.

  • Substrate Development: Wash the plate a final time. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[9] The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[10]

  • Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in your samples.

Data Presentation and Interpretation

The results should demonstrate a dose-dependent inhibition of cytokine production by this compound. Data should be presented clearly, often as a bar graph with error bars representing the standard deviation of replicate wells.

Table 1: Expected Results of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupTNF-α Concentration (pg/mL)% Inhibition
Untreated Control< 15.6 (Below Detection Limit)N/A
LPS (100 ng/mL) + Vehicle850 ± 650%
LPS + C. acetate (1 µM)720 ± 5015.3%
LPS + C. acetate (5 µM)480 ± 4243.5%
LPS + C. acetate (10 µM)250 ± 3070.6%
LPS + C. acetate (25 µM)95 ± 1588.8%

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation:

  • The Untreated Control should show negligible cytokine levels, establishing a baseline.

  • The LPS + Vehicle group serves as the positive control, showing a robust inflammatory response.

  • A dose-dependent decrease in TNF-α concentration in the Test Groups indicates the inhibitory effect of this compound.

  • It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed decrease in cytokines is not due to cytotoxicity of the compound.[3]

References

Troubleshooting & Optimization

Technical Support Center: Improving Columbianetin Acetate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Columbianetin acetate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming solubility challenges with this compound in in vitro assays. This guide moves beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Understanding this compound

This compound is a furanocoumarin, a class of natural compounds with demonstrated biological activities.[1][2] Like many promising natural products, its utility in aqueous in vitro systems is often hampered by poor water solubility. Understanding its physicochemical properties is the first step to successful experimentation.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₅[1][3]
Molecular Weight 288.3 g/mol [1][3]
CAS Number 23180-65-6[1][3][4]
Appearance Powder[4]
Predicted XLogP3 2.5[1]

The positive XLogP3 value indicates a hydrophobic nature, which is the primary cause of solubility issues in aqueous cell culture media and buffers.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, from initial stock preparation to unexpected precipitation during an assay.

Part 1: Stock Solution Preparation

Question: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer: For hydrophobic compounds like this compound, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[5][6]

The Scientific Rationale: DMSO is a polar aprotic solvent. Its unique structure allows it to effectively solvate a wide range of compounds, including those that are poorly soluble in water. It can dissolve this compound by disrupting the intermolecular forces between the compound's molecules. Preparing a concentrated stock solution is a standard and highly recommended laboratory practice.[7][8] It minimizes repetitive weighing of small, hard-to-measure quantities and allows for the creation of multiple working solutions from a single, accurately prepared source.[8][9]

Question: What is the correct procedure for preparing a stock solution in DMSO?

Answer: Accuracy is critical for reproducible results.[9] Follow our detailed protocol for preparing a 10 mM stock solution.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 288.3 g/mol )

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps[10]

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need 2.883 mg of this compound.

    • Calculation: 10 mmol/L * (1 L/1000 mL) * 288.3 g/mol * (1000 mg/g) = 2.883 mg/mL

  • Weighing: Accurately weigh out 2.883 mg of this compound powder and place it into a sterile amber tube or vial.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to ensure the compound is completely dissolved.[6] Visually inspect the solution against a light source to confirm there are no visible particles.[6]

  • Storage: Store the stock solution at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (up to a year).[6] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5][6]

Part 2: Working Solutions & Preventing Precipitation

Question: I added my DMSO stock to the cell culture medium, and a precipitate formed immediately. What is happening?

Answer: This common issue is known as "crashing out." It occurs when a compound that is soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where it has very low solubility.[5] The abrupt change in solvent environment causes the compound to fall out of solution.

To prevent this, you must control the dilution process carefully. The key is to avoid a sudden, drastic change in the solvent environment.

cluster_stock Stock Solution cluster_media Aqueous Medium cluster_process cluster_bad Incorrect Method cluster_good Correct Method stock High Conc. Stock in 100% DMSO direct_add Direct Addition stock->direct_add Rapid Dilution intermediate Intermediate Dilution in warm medium stock->intermediate Gradual Dilution media Large Volume of Cell Culture Medium crash Precipitation ('Crashing Out') direct_add->crash serial Serial Dilution intermediate->serial dropwise Dropwise addition with mixing serial->dropwise clear Clear Working Solution dropwise->clear

Caption: Workflow comparing incorrect vs. correct methods for dilution.

Recommended Solutions:

  • Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C. Solubility often decreases at lower temperatures.[5]

  • Perform an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume.

  • Add Dropwise While Mixing: Add the stock solution (or intermediate dilution) slowly, drop-by-drop, to the center of the medium vortexing or swirling gently.[5] This helps disperse the solvent and compound immediately, preventing localized high concentrations that lead to precipitation.

  • Limit Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Question: My solution was clear initially, but I see crystals or cloudiness after incubating for several hours or days. Why?

Answer: This is delayed precipitation and can be caused by several factors related to the complex environment of cell culture:

  • Interaction with Media Components: this compound may interact with salts, amino acids, or proteins (especially from fetal bovine serum) in the media, forming less soluble complexes over time.[5]

  • pH Shift: As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the culture medium.[5] If the compound's solubility is pH-dependent, this change can cause it to precipitate.

  • Evaporation: During long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[5][11] Ensure your incubator has proper humidification and use low-evaporation lids.

  • Temperature Fluctuations: Repeatedly removing cultures from the stable 37°C environment can cause temperature shifts that promote precipitation.[11]

Part 3: Advanced Troubleshooting

Question: How do I definitively determine the maximum soluble concentration of this compound in my specific experimental conditions?

Answer: The solubility of a compound can vary between different types of media. It is best practice to perform a simple solubility test in your specific medium before conducting a large-scale experiment.

Protocol 2: Determining Maximum Aqueous Solubility
  • Prepare a Series of Dilutions: Using your high-concentration DMSO stock, prepare a range of dilutions in your complete, pre-warmed (37°C) cell culture medium. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Immediate Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, film).

  • Incubate: Place the tubes/plate in your cell culture incubator (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).

  • Final Observation: After incubation, examine the solutions again. The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments under those conditions.[5]

Question: I've tried everything, but precipitation still occurs at my desired effective concentration. Are there any other options?

Answer: Yes, if standard methods fail, you can explore the use of solubilizing agents, such as non-ionic surfactants.

The Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble drugs like this compound can be encapsulated within this hydrophobic core, dramatically increasing their apparent solubility in an aqueous solution.[13][14][15]

cluster_micelle Micelle Structure center Hydrophobic Core (encapsulates drug) h1 t1 h2 t2 h3 t3 h4 t4 h5 t5 h6 t6 h7 t7 h8 t8 heads Hydrophilic Heads (interact with water) tails Hydrophobic Tails drug This compound (Hydrophobic) drug->center Encapsulation

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

  • Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological systems due to their lower toxicity compared to ionic surfactants.

  • Considerations: If you use a surfactant, you must run parallel controls to ensure that the surfactant itself does not affect your experimental outcome. Start with very low concentrations (e.g., 0.01% - 0.1%) and perform dose-response curves to test for cytotoxicity or interference with your assay.

References

Columbianetin acetate stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Columbianetin Acetate. As Senior Application Scientists, we understand the challenges researchers face when working with complex small molecules. This guide is designed to provide you with in-depth troubleshooting advice and foundational knowledge to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound in aqueous solutions.

Question: What is this compound and what are its primary stability concerns?

Answer: this compound is a natural coumarin derivative that has garnered interest for its potential biological activities. Structurally, it possesses two key features that are susceptible to degradation in aqueous environments:

  • An Acetate Ester Linkage: This ester bond is prone to hydrolysis, which cleaves the acetate group to yield its parent alcohol, Columbianetin.

  • A Coumarin Lactone Ring: The lactone (a cyclic ester) is the core of the coumarin structure. This ring is susceptible to hydrolysis, particularly under basic (high pH) conditions, which opens the ring to form a carboxylate salt.[1]

These two vulnerabilities mean that when you dissolve this compound in an aqueous buffer, you are initiating chemical reactions that can alter the compound's structure and, consequently, its biological activity.

Question: What are the main factors that accelerate the degradation of this compound?

Answer: The stability of coumarin-based compounds in solution is primarily influenced by three factors:

  • pH: This is the most critical factor. Basic conditions (pH > 7.5) significantly accelerate the hydrolysis of both the acetate ester and the coumarin lactone ring.[1] Neutral or slightly acidic conditions are generally preferred to maintain the integrity of the molecule.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2] While gentle heating can aid in dissolution, prolonged exposure to elevated temperatures, such as 37°C in an incubator, will hasten degradation compared to storage at 4°C or -20°C.

  • Light: Many coumarin derivatives are known to be sensitive to light, which can cause photodegradation.[1] While the specific photosensitivity of this compound is not extensively documented, it is best practice to protect solutions from light.

Question: How can I prepare a stock solution of this compound? It doesn't seem to dissolve well in water.

Answer: This is a common challenge due to the hydrophobic nature of most coumarins.[3][4] Direct dissolution in aqueous buffers is often unsuccessful and leads to precipitation. The standard and recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for creating a primary stock solution (e.g., 10-50 mM).

  • Procedure: Dissolve the solid this compound in 100% DMSO or ethanol. Ensure it is fully dissolved, using gentle warming or sonication if necessary, but avoid high temperatures.[3] This concentrated stock will be stable for longer periods when stored correctly.

  • Working Solutions: For your experiments, dilute this stock solution into your aqueous buffer or cell culture medium immediately before use. It is crucial that the final concentration of the organic solvent is low enough (typically <1%, often <0.1%) to not affect your biological system.[3]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides solutions to specific problems you might encounter during your research.

Question: I prepared my working solution, but I see a precipitate forming. What's wrong?

Answer: Precipitation upon dilution of an organic stock into an aqueous buffer is a classic solubility problem.[3] It occurs because the concentration of this compound has exceeded its solubility limit in the final solvent mixture.

Causality: The high percentage of water in your final solution cannot keep the hydrophobic coumarin molecule dissolved, even with a small amount of organic co-solvent.

Troubleshooting Workflow:

Question: My biological assay results are inconsistent. I suspect the compound is degrading in the cell culture medium during my 24-hour experiment. How can I confirm this?

Answer: This is a highly probable scenario, as cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions that favor hydrolysis. You can confirm degradation using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Stability Assessment

This protocol allows you to quantify the amount of intact this compound over time.

  • Preparation:

    • Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

    • As a control, prepare an identical solution in a slightly acidic buffer (e.g., pH 6.0) where it should be more stable.

    • Dispense aliquots of both solutions into separate, protected vials (e.g., amber glass).

  • Time-Point Incubation:

    • Place the vials in a 37°C incubator.

    • Immediately take a "Time 0" sample from each solution.

    • Subsequently, collect samples at various time points relevant to your experiment (e.g., 1, 4, 8, 12, 24 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • Sample Analysis (HPLC):

    • Thaw the samples. For plasma or complex media, a liquid-liquid extraction with a solvent like ethyl acetate may be necessary to clean up the sample before injection.[5][6]

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of water and methanol or acetonitrile is commonly effective for coumarins.[6]

    • Monitor the chromatogram at a suitable UV wavelength for this compound.

  • Data Interpretation:

    • Create a graph plotting the peak area of the this compound against time for both the culture medium and the control buffer.

    • A significant decrease in the peak area in the culture medium sample over time, especially when compared to the more stable control, confirms degradation. You will likely see the appearance of new peaks corresponding to degradation products (like Columbianetin).

Question: My HPLC analysis shows the parent peak for this compound decreasing, and a new major peak appearing. What is this new peak likely to be?

Answer: Given the structure of this compound, the two most likely degradation products from simple hydrolysis in a near-neutral aqueous solution are:

  • Columbianetin: This is the result of the hydrolysis of the acetate ester. This is often the primary initial degradation product. Columbianetin itself has been studied and can be identified by comparing the retention time with a pure standard.[5][7]

  • A Ring-Opened Carboxylic Acid: This forms from the hydrolysis of the coumarin's lactone ring. This product is significantly more polar than the parent compound and will therefore have a much shorter retention time on a reverse-phase HPLC column.

Proposed Degradation Pathway of this compound

Data Summary & Best Practices

To maximize the reproducibility of your experiments, adhere to the following recommendations.

Table 1: Key Parameters Influencing this compound Stability

ParameterRecommendationRationale
pH Maintain solutions at pH 6.0 - 7.2. Avoid pH > 7.5.Basic conditions significantly accelerate the hydrolysis of the lactone ring and acetate ester.[1]
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use immediately. Keep on ice if use is delayed.Higher temperatures increase the rate of hydrolysis. Coumarin is stable at lower temperatures but degrades at higher ones.[2]
Solvent Use DMSO or ethanol for concentrated stocks. Keep final aqueous concentration <1%.Coumarins have low aqueous solubility; organic solvents are required for initial dissolution.[3][4]
Light Store solutions in amber vials or wrapped in foil.Coumarins can be susceptible to photodegradation.[1]

Table 2: Recommended Solvents and Storage Conditions

Solution TypeSolventStorage TemperatureRecommended Duration
Primary Stock 100% DMSO or Ethanol-20°C or -80°CUp to 6 months (verify with QC)
Aqueous Working Buffer or Media (pH < 7.4)2-8°C (on ice)Prepare fresh, use within 1-2 hours
In-Assay (37°C) Cell Culture Media (pH ~7.4)37°CSignificant degradation possible within hours. Account for this in experimental design.

By understanding the inherent instabilities of this compound and implementing these troubleshooting and handling protocols, you can significantly improve the quality and reliability of your experimental data.

References

Technical Support Center: Enhancing the Oral Bioavailability of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Columbianetin acetate. This document provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of its poor oral bioavailability. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research and development efforts.

Introduction: The Challenge of this compound Delivery

This compound, a furanocoumarin with promising biological activities, is hampered in its therapeutic development by extremely low oral bioavailability, reported to be approximately 7.0 ± 4.3% in preclinical models. This poor systemic exposure is a critical hurdle for achieving desired therapeutic efficacy in vivo. The primary contributing factors are understood to be its poor aqueous solubility and rapid enzymatic hydrolysis in the body to its metabolite, Columbianetin. This guide will explore the underlying reasons for these challenges and provide actionable strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the oral delivery of this compound.

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of this compound stems from two main challenges:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility leads to a slow dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. For a compound to be absorbed, it must first be in solution at the site of absorption.

  • Rapid In Vivo Metabolism: this compound is rapidly and extensively metabolized in the body into its active metabolite, Columbianetin. This rapid conversion, likely mediated by esterase enzymes in the gut and liver, means that a significant portion of the administered dose of this compound never reaches the systemic circulation in its original form.

Q2: What is the difference in bioavailability between this compound and its metabolite, Columbianetin?

A2: There is a significant difference in the oral bioavailability of this compound and its metabolite, Columbianetin. While this compound has an absolute bioavailability of around 7%, studies on pure Columbianetin have shown its bioavailability to be much higher, in the range of 54% to 81% in rats. This suggests that the primary bioavailability issue lies with the acetate form of the molecule and its rapid conversion, rather than the core Columbianetin structure's ability to be absorbed.

Q3: Is it better to administer Columbianetin directly instead of this compound?

A3: Given the significantly higher oral bioavailability of Columbianetin, administering it directly is a viable strategy to bypass the issue of rapid metabolism of the acetate form. The choice between using this compound and Columbianetin may depend on the specific therapeutic goals, intellectual property considerations, and the ease of synthesis and formulation of each compound. If the primary goal is to achieve high systemic exposure of the active moiety (Columbianetin), then direct administration of Columbianetin is a more straightforward approach.

Q4: What are the general strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

A4: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization, nanosuspensions) can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and enhance absorption via the lymphatic system. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and nanoemulsions.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Part 2: Troubleshooting Guide for In-Vivo Experiments

This section provides a question-and-answer style guide to troubleshoot common issues encountered during in-vivo studies with this compound.

Issue 1: Very low and variable plasma concentrations of this compound are observed in our pharmacokinetic studies.

Causality: This is the expected outcome for orally administered, unformulated this compound due to its poor solubility and rapid metabolism. High variability can also result from differences in GI tract conditions (e.g., pH, food effects) among test subjects, which significantly impact the dissolution of a poorly soluble drug.

Troubleshooting Protocol:

  • Characterize Physicochemical Properties: Before extensive in-vivo work, ensure you have thoroughly characterized the solubility of your this compound batch in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Understanding its LogP value is also crucial for selecting an appropriate formulation strategy.

  • Implement a Bioavailability-Enhancing Formulation: Moving from a simple suspension to an enabling formulation is critical.

    • Initial Approach (Screening): Start with a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). These are relatively straightforward to prepare for preclinical studies and can significantly improve the solubilization of lipophilic drugs.

    • Advanced Approach (Development): If SEDDS proves effective but requires further optimization for stability or drug loading, consider developing Solid Lipid Nanoparticles (SLNs) or a polymer-based amorphous solid dispersion.

Issue 2: The plasma concentration of the metabolite, Columbianetin, is much higher than the parent drug, this compound.

Causality: This is a direct consequence of the rapid in-vivo hydrolysis of the acetate ester. This is a known metabolic pathway for this compound.

Troubleshooting Protocol:

  • Simultaneous Quantification is Key: Your bioanalytical method must be validated for the simultaneous quantification of both this compound and Columbianetin in plasma. This is essential to accurately describe the pharmacokinetic profile of both the parent drug and its active metabolite.

  • Consider the Metabolite's Contribution to Efficacy: In your efficacy studies, it is crucial to consider that the observed pharmacological effect may be primarily due to the metabolite, Columbianetin, rather than the parent drug. Correlating the pharmacokinetic profile of Columbianetin with the pharmacodynamic outcomes will be critical.

  • Strategy Pivot - Formulate for the Metabolite: As discussed in the FAQs, a strategic pivot to directly administering and formulating Columbianetin should be considered, given its superior bioavailability.

Issue 3: We see a significant food effect, with much higher absorption when this compound is administered with food.

Causality: A positive food effect is common for poorly soluble, lipophilic drugs (BCS Class II). The presence of fats and bile salts in the GI tract after a meal can help to solubilize the compound, leading to increased absorption.

Troubleshooting Protocol:

  • Standardize Administration Conditions: For all preclinical studies, ensure that the feeding status of the animals is consistent (e.g., fasted or fed) to minimize this source of variability.

  • Leverage the Food Effect with Lipid-Based Formulations: The observation of a food effect strongly suggests that a lipid-based formulation will be a successful strategy. These formulations essentially mimic the effect of a high-fat meal by providing lipids and surfactants that aid in solubilization and absorption. A SEDDS formulation would be a logical first choice.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experimental workflows.

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare and characterize a liquid SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Solubility Screening:

    • Determine the saturation solubility of this compound in a panel of oils, surfactants, and co-solvents.

    • Add an excess amount of this compound to 1 mL of each excipient in a sealed vial.

    • Agitate the vials at 25°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

    • Select the excipients with the highest solubilizing capacity for formulation development.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility results, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at various ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix with the oil at different ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with water dropwise, with constant stirring.

    • Observe the formation of a clear or bluish-white emulsion. The regions where a stable microemulsion forms are plotted on a ternary phase diagram.

    • Select the formulation from the phase diagram that has a large microemulsion region and uses a low concentration of surfactant.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the optimal excipient ratio determined from the phase diagram, prepare the blank SEDDS formulation by vortexing the oil, surfactant, and co-surfactant until a clear solution is formed.

    • Add the calculated amount of this compound to the blank SEDDS and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization of the SEDDS Formulation:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. Record the time taken for the formulation to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Thermodynamic Stability: Subject the formulation to centrifugation (3500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to assess for any phase separation or drug precipitation.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of unformulated this compound with a developed SEDDS formulation.

Methodology:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

    • Divide the rats into three groups (n=6 per group):

      • Group 1 (IV): Intravenous administration of this compound (e.g., 2 mg/kg in a suitable vehicle) via the tail vein to determine absolute bioavailability.

      • Group 2 (Oral Suspension): Oral gavage of this compound suspended in a 0.5% carboxymethylcellulose solution (e.g., 20 mg/kg).

      • Group 3 (Oral SEDDS): Oral gavage of the this compound-loaded SEDDS formulation at the same dose (20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the retro-orbital plexus into heparinized tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the simultaneous determination of this compound and Columbianetin in rat plasma.

    • Sample preparation will typically involve protein precipitation or liquid-liquid extraction.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) for both this compound and Columbianetin using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F%) of the oral formulations using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

    • Calculate the relative bioavailability of the SEDDS formulation compared to the suspension.

Part 4: Data & Visualization

Pharmacokinetic Parameters of this compound and Columbianetin

The following table summarizes key pharmacokinetic parameters from preclinical studies, highlighting the significant differences between this compound and its metabolite, Columbianetin.

ParameterThis compound (Oral)Columbianetin (Oral)Reference(s)
Absolute Bioavailability (F%) 7.0 ± 4.3%54 - 81%
Tmax (h) ~0.25 - 0.5~0.3 - 0.5
t1/2 (h) Rapid elimination~1.0 - 1.5

Note: Values are approximate and can vary based on the study design, dose, and species.

Visualizing the Bioavailability Challenge and Solution Path

Diagram 1: Metabolic Pathway of this compound

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Insoluble Drug This compound (Insoluble) Oral Dose->Insoluble Drug Dissolution Barrier Solubilized Drug This compound (Solubilized) Insoluble Drug->Solubilized Drug Formulation Enhancement Absorbed Acetate This compound (Low Concentration) Solubilized Drug->Absorbed Acetate Absorption Metabolite Columbianetin (Higher Concentration) Absorbed Acetate->Metabolite Rapid Metabolism (Esterases) Elimination Elimination Absorbed Acetate->Elimination Elimination Metabolite->Elimination Start Start: Poorly Soluble Compound (e.g., this compound) Solubility Characterize Solubility & Permeability (BCS) Start->Solubility BCS_II_IV BCS Class II or IV (Solubility-limited) Solubility->BCS_II_IV Yes Lipid_Formulation Lipid-Based Formulation? (e.g., SEDDS, SLN) BCS_II_IV->Lipid_Formulation Amorphous_Dispersion Amorphous Solid Dispersion? (e.g., Spray Drying, HME) Lipid_Formulation->Amorphous_Dispersion No Optimize Formulate & Optimize Lipid_Formulation->Optimize Yes Particle_Size Particle Size Reduction? (e.g., Nanosuspension) Amorphous_Dispersion->Particle_Size No Amorphous_Dispersion->Optimize Yes Particle_Size->Optimize Yes InVivo In-Vivo PK Study Particle_Size->InVivo No Optimize->InVivo End Goal: Improved Bioavailability InVivo->End

Technical Support Center: Columbianetin Acetate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing columbianetin acetate in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the potential for this compound to interfere with fluorescence-based assays. As a furanocoumarin, this compound possesses inherent photochemical properties that require careful consideration to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a natural product belonging to the furanocoumarin class of compounds.[1] Coumarins are well-known for their intrinsic fluorescence, a property that has led to their widespread use as fluorescent probes and labels.[2] This inherent ability to fluoresce, often referred to as autofluorescence, is the primary reason this compound can interfere with your assay. If its excitation and emission spectra overlap with those of your assay's fluorophore, it can lead to false-positive signals or elevated background, masking the true experimental results.[3]

Q2: What are the primary mechanisms of assay interference by compounds like this compound?

A2: The two main mechanisms of interference are:

  • Autofluorescence: The compound itself emits light upon excitation, contributing to the total measured signal and leading to artificially high readings.[4]

  • Fluorescence Quenching: The compound absorbs the excitation light or the light emitted by your fluorophore, leading to a decrease in the measured signal and potentially causing false-negative results. This is also known as the inner filter effect.[3][4]

Q3: How can I determine if this compound is interfering with my specific assay?

A3: A series of control experiments are essential. The most critical is to run a "compound-only" control, where you measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without the other assay components (e.g., enzyme, substrate, cells). A signal significantly above the buffer blank indicates autofluorescence.

Q4: Are there general recommendations for working with potentially interfering compounds?

A4: Yes. It is always advisable to first prepare a concentrated stock solution of your compound in an organic solvent like Dimethyl Sulfoxide (DMSO), and then dilute it into your aqueous assay buffer.[5] This is particularly important for compounds like this compound which may have low aqueous solubility.[5] Always ensure the final DMSO concentration is low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.[5]

Troubleshooting Guides

Issue 1: High Background Fluorescence in My Assay Wells Containing this compound

Possible Cause: The most likely culprit is the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Confirm Autofluorescence:

    • Protocol: Prepare a serial dilution of this compound in your assay buffer, spanning the concentration range used in your experiment.

    • Measure the fluorescence at your assay's excitation and emission wavelengths.

    • Interpretation: A dose-dependent increase in fluorescence that is significantly above the buffer-only control confirms that this compound is autofluorescent under your experimental conditions.

  • Characterize the Spectral Properties:

    • Protocol: Using a spectrofluorometer, determine the excitation and emission spectra of this compound in your assay buffer.

    • Interpretation: Compare the spectra of this compound with those of your assay fluorophore. Significant overlap indicates a high potential for interference.

  • Mitigation Strategies:

    • Strategy 1: Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[3] If possible, switch to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region), where compound autofluorescence is less common.[6]

    • Strategy 2: Data Correction: If switching fluorophores is not feasible, you can subtract the signal from the compound-only control wells from your experimental wells. This is most accurate when the compound's fluorescence is not affected by other assay components.

    • Strategy 3: Decrease Compound Concentration: If your experimental design allows, reducing the concentration of this compound can lower its contribution to the background signal.

Issue 2: My Fluorescence Signal Decreases in the Presence of this compound

Possible Cause: This suggests fluorescence quenching, where this compound is absorbing the excitation or emission light of your fluorophore.

Troubleshooting Steps:

  • Perform a Quenching Control Assay:

    • Protocol:

      • Run your standard assay to completion in control wells to generate the fluorescent product.

      • Stop the reaction (e.g., with a specific inhibitor).

      • Add this compound at various concentrations to these wells.

      • Measure the fluorescence intensity and compare it to control wells with no added compound.

    • Interpretation: A concentration-dependent decrease in the fluorescence signal indicates quenching.

  • Assess Compound Absorbance:

    • Protocol: Using a spectrophotometer, measure the absorbance spectrum of this compound in your assay buffer.

    • Interpretation: If this compound has significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely cause of quenching.[4]

  • Mitigation Strategies:

    • Strategy 1: Reduce Path Length: If your instrument allows, using low-volume plates can reduce the path length and minimize the inner filter effect.

    • Strategy 2: Mathematical Correction: More complex mathematical models can be used to correct for the inner filter effect, but these require careful validation.

    • Strategy 3: Change Fluorophore: As with autofluorescence, selecting a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound is an effective solution.

Experimental Protocols

Protocol 1: Determination of Compound Autofluorescence
  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in your assay buffer to achieve the final desired concentrations. Include a buffer-only control.

  • Dispense the solutions into the wells of your assay plate.

  • Read the plate using a fluorometer set to the excitation and emission wavelengths of your primary assay fluorophore.

  • Plot the fluorescence intensity against the concentration of this compound.

Protocol 2: Spectral Scanning of this compound
  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Using a scanning spectrofluorometer:

    • To determine the emission spectrum: Set the excitation wavelength to that of your assay fluorophore and scan a range of emission wavelengths.

    • To determine the excitation spectrum: Set the emission wavelength to the peak of the emission spectrum you just determined and scan a range of excitation wavelengths.

  • Plot the fluorescence intensity versus wavelength for both scans.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound (Hypothetical)
This compound ~330-380~400-450-
Fluorescein (FITC)~490~520Low to Moderate
Rhodamine B~540~565Low
Cyanine 5 (Cy5)~650~670Very Low

Note: The spectral properties of this compound are hypothetical and based on the general characteristics of furanocoumarins. It is crucial to experimentally determine these values in your specific assay buffer.

Visualizations

cluster_0 Troubleshooting Workflow Start Unexpected Fluorescence Signal CheckAutofluorescence Run Compound-Only Control Start->CheckAutofluorescence CheckQuenching Perform Quenching Assay Start->CheckQuenching HighBackground High Background Signal? CheckAutofluorescence->HighBackground SignalDecrease Signal Decrease? CheckQuenching->SignalDecrease SpectralScan Determine Excitation/Emission Spectra Mitigation Implement Mitigation Strategy (e.g., Red-Shifted Dye, Data Correction) SpectralScan->Mitigation HighBackground->SpectralScan No Autofluorescence Autofluorescence Confirmed HighBackground->Autofluorescence Yes SignalDecrease->SpectralScan No Quenching Quenching Confirmed SignalDecrease->Quenching Yes Autofluorescence->Mitigation Quenching->Mitigation End Reliable Data Mitigation->End

Caption: A workflow for identifying and mitigating interference from this compound.

cluster_1 Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching Compound This compound Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Compound_auto Compound_auto Excitation->Compound_auto Excites Compound Compound_quench Compound_quench Excitation->Compound_quench Absorbs Excitation EmittedLight Emitted Light Fluorophore->EmittedLight Detector Detector EmittedLight->Detector True Signal EmittedLight->Compound_quench Absorbs Emission Compound_auto->Detector False Signal

Caption: Mechanisms of autofluorescence and fluorescence quenching by this compound.

References

Technical Support Center: Optimizing Extraction Protocols for Higher Columbianetin Acetate Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing your Columbianetin acetate extraction protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of this promising furanocoumarin. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles, empowering you to troubleshoot and optimize your experiments effectively.

Introduction to this compound

This compound is a naturally occurring furanocoumarin found in various plants, most notably in the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan.[1][2][3][4] It is the acetate ester of Columbianetin and is recognized for its potential pharmacological activities.[5][6][7] The efficiency of its extraction is a critical first step in harnessing its therapeutic potential. This guide will provide you with the technical knowledge to refine your extraction and purification strategies for optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

This compound is predominantly isolated from plants of the Apiaceae family. The most cited source is the dried root of Angelica pubescens Maxim. f. biserrata Shan et Yuan, commonly known as "Duhuo" in traditional Chinese medicine.[1][2][3][4] It has also been reported in other species such as Cnidium monnieri and Murraya siamensis.[8][9]

Q2: What are the key chemical properties of this compound to consider during extraction?

This compound (C₁₆H₁₆O₅, Molar Mass: 288.29 g/mol ) is an acetate ester.[8] Understanding its polarity is crucial for solvent selection. As a moderately polar compound, its solubility is higher in organic solvents like ethyl acetate, methanol, and ethanol compared to nonpolar solvents like hexane. Its stability can be affected by pH and temperature, which should be considered to prevent degradation during extraction and storage.

Q3: Which analytical techniques are most suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) is the most common and reliable method for the quantification of this compound.[6][10] These techniques offer high sensitivity, selectivity, and accuracy. For initial qualitative assessments, Thin-Layer Chromatography (TLC) can be a useful and cost-effective tool.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your extraction and purification workflows.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inappropriate Solvent Selection. The choice of extraction solvent is paramount. Using a solvent with polarity that does not match that of this compound will result in poor extraction efficiency.

    • Solution: Employ a systematic solvent optimization strategy. Start with solvents of intermediate polarity like ethyl acetate or a mixture of ethanol and water. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective for selective extraction.

  • Possible Cause 2: Insufficient Extraction Time or Temperature. The kinetics of extraction are time and temperature-dependent. Inadequate time or low temperatures may not allow for the complete diffusion of the compound from the plant matrix into the solvent.

    • Solution: Optimize the extraction time and temperature. For maceration, longer extraction times (e.g., 24-48 hours) may be necessary. For methods like Soxhlet extraction, ensure the temperature is maintained at the boiling point of the solvent for a sufficient number of cycles. However, be mindful of potential degradation of the compound at excessively high temperatures.

  • Possible Cause 3: Ineffective Particle Size of the Plant Material. The surface area available for solvent penetration is a critical factor. Large particle sizes will limit the diffusion of the solvent into the plant cells.

    • Solution: Grind the dried plant material into a fine powder. A particle size of 40-60 mesh is generally recommended for efficient extraction. This increases the surface area for solvent interaction and improves extraction efficiency.

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause 1: Co-extraction of Other Compounds. The use of a broad-spectrum solvent can lead to the co-extraction of other compounds with similar polarities, such as other coumarins, chlorophylls, and lipids.

    • Solution: Implement a multi-step purification protocol. After initial extraction, employ techniques like liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, partitioning the crude extract between a nonpolar solvent (like hexane) and a polar solvent (like methanol/water) can remove nonpolar impurities.

  • Possible Cause 2: Inadequate Chromatographic Separation. Poor resolution in column chromatography can result in overlapping fractions containing the target compound and impurities.

    • Solution: Optimize your chromatography conditions. This includes selecting the appropriate stationary phase (e.g., silica gel, Sephadex) and mobile phase. A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation than an isocratic elution. Monitor the fractions using TLC or HPLC to ensure clean separation.

Issue 3: Degradation of this compound during Processing

  • Possible Cause 1: Hydrolysis of the Acetate Ester. The acetate group in this compound can be susceptible to hydrolysis under acidic or basic conditions, or at high temperatures, converting it to Columbianetin.

    • Solution: Maintain neutral pH conditions throughout the extraction and purification process. Avoid the use of strong acids or bases. If temperature is a concern, consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction or maceration at room temperature.

  • Possible Cause 2: Photodegradation. Furanocoumarins can be sensitive to light, particularly UV radiation.

    • Solution: Protect your samples from light at all stages of the process. Use amber glassware or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Experimental Protocols

Here are detailed, step-by-step methodologies for key extraction and purification workflows.

Protocol 1: Maceration for Small-Scale Extraction

This method is suitable for initial screening and small-scale preparations.

  • Preparation of Plant Material: Dry the roots of Angelica pubescens at room temperature for several days until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.

    • Add 500 mL of ethyl acetate to the flask.

    • Seal the flask and macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 100 mL of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction for Higher Efficiency

This method provides a more exhaustive extraction compared to maceration.

  • Preparation of Plant Material: Prepare the powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered plant material into a cellulose thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 300 mL of ethyl acetate.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).

  • Concentration:

    • After extraction, cool the apparatus and collect the solvent containing the extract.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column by passing hexane through it.

  • Sample Loading:

    • Dissolve 5 g of the crude extract in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 95:5, 90:10, 80:20 v/v hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by TLC, using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing the spots under UV light (254 nm and 365 nm).

    • Pool the fractions containing the pure this compound.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the typical outcomes of different extraction methods for this compound.

Extraction MethodSolventTemperatureTimeTypical Yield Range (%)Purity of Crude Extract
MacerationEthyl AcetateRoom Temp.48 h0.5 - 1.5Low to Moderate
Soxhlet ExtractionEthyl AcetateBoiling Point8 h1.0 - 2.5Moderate
Ultrasonic-AssistedEthanol:Water (70:30)40°C30 min1.2 - 2.8Moderate to High
Supercritical CO₂CO₂ + Ethanol40°C, 20 MPa2 h1.5 - 3.5High

Note: Yields are highly dependent on the quality and origin of the plant material.

Visualizations

Workflow for Extraction and Purification of this compound

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Concentration cluster_3 Purification Start Dried Angelica Pubescens Roots Grinding Grinding (40-60 mesh) Start->Grinding Maceration Maceration (Ethyl Acetate) Grinding->Maceration Soxhlet Soxhlet Extraction (Ethyl Acetate) Grinding->Soxhlet Concentration Rotary Evaporation Maceration->Concentration Soxhlet->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Compound Pure this compound Fraction_Collection->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting_Low_Yield cluster_Extraction Extraction Parameters cluster_Solutions Potential Solutions Start Low Columbianetin Acetate Yield Solvent Check Solvent Polarity Start->Solvent Time_Temp Review Extraction Time & Temperature Start->Time_Temp Particle_Size Verify Particle Size Start->Particle_Size Optimize_Solvent Optimize Solvent System (e.g., Ethyl Acetate, Ethanol/Water) Solvent->Optimize_Solvent Increase_Time_Temp Increase Extraction Time or Temperature (with caution) Time_Temp->Increase_Time_Temp Grind_Finer Grind Plant Material Finer (40-60 mesh) Particle_Size->Grind_Finer

References

Technical Support Center: Columbianetin Acetate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of Columbianetin acetate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during stability studies and degradation product analysis.

Section 1: Understanding this compound Stability and Degradation

This compound is an angular furanocoumarin with recognized biological activities. As with many natural products, its stability is a critical parameter that influences its therapeutic efficacy and shelf-life. Understanding its degradation pathways is paramount for developing stable formulations and accurate analytical methods. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Frequently Asked Questions (FAQs) on this compound Degradation

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding Columbianetin and acetic acid. This is often the most common degradation pathway observed.

  • Oxidation: The coumarin ring system can undergo oxidation, which may involve hydroxylation, quinone formation, or dimerization, especially in the presence of oxygen and at higher pH.[1]

  • Photodegradation: Coumarins are known to be photoreactive. Depending on the conditions, this can lead to dimerization through the formation of a cyclobutane ring or other structural rearrangements.[2][3]

Columbianetin_Acetate This compound Columbianetin Columbianetin Columbianetin_Acetate->Columbianetin Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products (e.g., Hydroxylated derivatives, Quinones) Columbianetin_Acetate->Oxidized_Products Oxidation (e.g., H₂O₂, O₂) Photodegradation_Products Photodegradation Products (e.g., Dimers) Columbianetin_Acetate->Photodegradation_Products Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of this compound.

Q2: How do I perform a forced degradation study for this compound?

A2: A forced degradation study for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.

Stress ConditionRecommended ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursColumbianetin
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hoursColumbianetin
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursHydroxylated derivatives, quinones
Photolytic Solid-state or solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²)Photodimers, other rearranged products
Thermal Solid-state at 80°C for 48 hoursVarious, potentially including Columbianetin

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other excipients. It is crucial for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. A well-developed SIM can resolve the parent drug from all potential degradation products.[5]

Section 2: Troubleshooting Guide for Analytical Methods

This section addresses common issues encountered during the HPLC/UPLC analysis of this compound and its degradation products.

Chromatography Issues

Q4: I am observing peak tailing for this compound and/or its degradation products. What could be the cause and how do I fix it?

A4: Peak tailing is a common issue in the analysis of coumarins. The likely causes and solutions are outlined below:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analytes.

    • Solution: Use a modern, end-capped C18 or C8 column. Alternatively, lower the mobile phase pH to 2.5-3.0 with an additive like formic or acetic acid to suppress silanol ionization.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

Start Peak Tailing Observed Check_Column Is the column old or not end-capped? Start->Check_Column Check_Overload Is the sample concentration too high? Start->Check_Overload Check_Solvent Is the injection solvent stronger than the mobile phase? Start->Check_Solvent Solution_Column Switch to an end-capped column or lower mobile phase pH. Check_Column->Solution_Column Yes Solution_Overload Dilute the sample. Check_Overload->Solution_Overload Yes Solution_Solvent Dissolve sample in mobile phase. Check_Solvent->Solution_Solvent Yes

Caption: Troubleshooting workflow for peak tailing.

Q5: My retention times are drifting. What should I check?

A5: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Ensure your mobile phase is freshly prepared and properly mixed. If using a gradient, check that the pump is functioning correctly.

  • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially when running a gradient.

  • Flow Rate Fluctuation: Check for leaks in the system and verify the pump's flow rate.

Detector and Data Interpretation Issues

Q6: I see unexpected peaks in my chromatogram. How can I identify them?

A6: Unexpected peaks can be degradation products, impurities from your sample matrix, or system contaminants.

  • Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum for each peak.[6] Compare the spectrum of the unknown peak to that of your this compound standard. Degradation products often retain the core coumarin chromophore and will have a similar, but not identical, UV spectrum.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds.[7] By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a structure. The primary hydrolysis product, Columbianetin, will have a molecular weight corresponding to the loss of an acetyl group from this compound.

Q7: What are the expected mass spectral fragments for Columbianetin?

  • Loss of CO: A common fragmentation pathway for coumarins is the loss of carbon monoxide (28 Da) from the pyrone ring.

  • Cleavage of the Side Chain: The isopropanol group on the furan ring is likely to undergo fragmentation.

  • Retro-Diels-Alder (RDA) reactions: These can occur in the heterocyclic rings, leading to characteristic neutral losses.

A detailed mass spectrometric study would be necessary to fully elucidate the fragmentation pathway.[8]

Section 3: Experimental Protocols

This section provides detailed protocols for the analysis of this compound and its degradation products.

Protocol 1: Stability-Indicating HPLC-PDA Method

This method is designed to separate this compound from its primary hydrolysis product, Columbianetin, and other potential degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm. The PDA should be set to scan from 200-400 nm to acquire full UV spectra.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This method is suitable for the sensitive detection and structural elucidation of this compound and its degradation products.[9]

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Same as Protocol 1.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Ramped from 10-40 eV for MS/MS scans.

  • Data Acquisition:

    • Full Scan (MS1): m/z 100-500

    • Product Ion Scan (MS/MS): Target the m/z of this compound and any suspected degradation products.

References

Technical Support Center: Troubleshooting and Enhancing the Chromatographic Resolution of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Columbianetin acetate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this important furanocoumarin. As a key bioactive compound isolated from medicinal plants like Angelica pubescens Maxim. f. biserrata, achieving high-resolution separation is critical for accurate quantification, impurity profiling, and pharmacokinetic studies.

This document moves beyond simple protocols to explain the underlying principles of chromatographic separation, empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm seeing a broad or tailing peak for this compound on my C18 column. What are the likely causes and how can I fix it?

Answer:

Poor peak shape for this compound, or any analyte, is a common issue that can compromise both resolution and integration accuracy. Tailing is often a sign of unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on the surface. These can interact with polar functional groups on your analyte, causing peak tailing. Although this compound is relatively non-polar, this effect can still occur.

    • Solution: Acidify your mobile phase. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the aqueous portion of your mobile phase will protonate the silanol groups (-Si-OH₂⁺), minimizing these secondary interactions. This is a standard practice in the analysis of natural products containing coumarins[1].

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the optimal mass-on-column that provides a symmetrical peak.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening, resulting in wider peaks.

    • Solution: Minimize the length and internal diameter (I.D.) of all connecting tubing. For UHPLC systems, using tubing with an I.D. of 0.125 mm or less is crucial.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase (especially at high pH) can lead to active sites that cause tailing.

    • Solution: Implement a robust column flushing procedure after each analytical batch, using a strong solvent (like 100% acetonitrile or methanol) to wash off contaminants. If the problem persists, consider replacing the column.

Question 2: My this compound peak is co-eluting with another peak from my Angelica extract. How can I improve this separation?

Answer:

Co-elution is a critical problem, especially when analyzing complex mixtures like plant extracts. Angelica pubescens is rich in structurally similar coumarins such as osthole and columbianadin , which are common culprits for co-elution with this compound[2][3][4]. To resolve this, you must manipulate the three key factors of the chromatography resolution equation: Efficiency (N) , Retention (k) , and Selectivity (α) .

The most effective way to tackle co-elution is to focus on changing the selectivity (α) , as this has the most significant impact on peak separation.

Step 1: Modify the Organic Mobile Phase

The choice of organic solvent can alter elution patterns. If you are using methanol, switch to acetonitrile, or vice versa.

  • Mechanism: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in chemistry alters the interaction between the analytes and the C18 stationary phase, which can change the elution order and improve selectivity for coumarins.

Step 2: Adjust the Mobile Phase pH

While this compound itself is a neutral ester, other coumarins in the extract may have acidic phenolic groups. Changing the mobile phase pH will alter the ionization state of these acidic impurities, significantly impacting their retention time relative to your target analyte[5][6][7].

  • Protocol:

    • Start with a standard acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7).

    • If resolution is poor, prepare a buffered mobile phase at a different pH, for example, using an ammonium acetate buffer at pH 4.5.

    • Important: Ensure your column is stable at the chosen pH. Most silica-based C18 columns are stable between pH 2 and 8[8]. Operating outside this range can irreversibly damage the column.

Step 3: Change the Stationary Phase Chemistry

If modifying the mobile phase is insufficient, the next logical step is to use a column with a different separation mechanism. Standard C18 columns separate primarily based on hydrophobicity. Alternative phases can introduce different interactions.

  • Mechanism & Recommendation: For aromatic compounds like furanocoumarins, stationary phases that facilitate π-π interactions are highly effective. The electron-rich aromatic rings of the coumarins can interact with the aromatic groups of the stationary phase, providing a completely different selectivity profile compared to C18[9][10].

Stationary Phase Primary Interaction Mechanism Why It Works for Coumarins
C18 (Octadecylsilane) Hydrophobic (Van der Waals forces)Standard choice, good general-purpose retention.
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl groups provide an alternative selectivity mechanism for aromatic analytes. Can resolve compounds that co-elute on C18[9].
Biphenyl Hydrophobic & enhanced π-π interactionsThe conjugated π-system of the biphenyl group offers stronger π-π interactions than a standard phenyl phase, often increasing retention and selectivity for polarizable molecules like coumarins[10][11][12].

Below is a workflow diagram illustrating this systematic approach to troubleshooting co-elution.

G start Poor Resolution (Co-eluting Peaks) step1 Step 1: Change Organic Solvent (e.g., Methanol <-> Acetonitrile) start->step1 check1 Resolution > 1.5? step1->check1 step2 Step 2: Modify Mobile Phase pH (e.g., pH 2.7 -> pH 4.5) check2 Resolution > 1.5? step2->check2 step3 Step 3: Change Stationary Phase (e.g., C18 -> Biphenyl) check3 Resolution > 1.5? step3->check3 end Resolution Achieved check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->end Yes fail Further Method Development Needed check3->fail No

Caption: A systematic workflow for improving chromatographic resolution.

Question 3: Can you provide a validated starting method for the analysis of this compound in an Angelica extract?

Answer:

Certainly. Developing a new method should always start from a well-documented and reliable source. The following UPLC method has been successfully used for the simultaneous quantification of this compound and other major coumarins in Angelicae Pubescentis Radix[1]. This serves as an excellent starting point for your method development.

ParameterRecommended ConditionRationale / Notes
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A high-efficiency sub-2 µm particle column is ideal for resolving complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ensures consistent analyte ionization[1].
Mobile Phase B AcetonitrileOffers different selectivity from methanol and is often preferred for complex separations.
Gradient Program 0-2 min: 30% B2-10 min: 30-90% B10-12 min: 90% B12-12.1 min: 90-30% B12.1-15 min: 30% BA gradient is necessary to elute compounds with a wide range of polarities found in plant extracts.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm I.D. column.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Detection Wavelength 325 nmA suitable wavelength for detecting many coumarins found in Angelica species[13].
Injection Volume 2 µLSmall injection volumes are crucial for UHPLC to prevent band broadening.
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a standard of pure this compound to determine its retention time and peak shape under these conditions.

  • Extract Injection: Inject your prepared Angelica extract. Identify the this compound peak based on its retention time.

  • Evaluate Resolution: Carefully examine the chromatogram. Identify any peaks that are not baseline-resolved (Resolution < 1.5) from the target analyte.

  • Optimization: If co-elution is observed, follow the systematic approach outlined in Question 2. A logical first step would be to adjust the gradient slope. For example, making the gradient shallower (e.g., 30-70% B over 12 minutes) will increase run time but may significantly improve the resolution of closely eluting peaks.

The logical relationship between method parameters and chromatographic output is visualized below.

G cluster_0 Method Parameters (Inputs) cluster_1 Chromatographic Outputs MobilePhase Mobile Phase (Solvent, pH, Additives) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (C18, Biphenyl, etc.) StationaryPhase->Selectivity StationaryPhase->Retention Temperature Column Temperature Temperature->Retention Efficiency Efficiency (N) Temperature->Efficiency Resolution Peak Resolution Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: Relationship between key method parameters and final peak resolution.

References

Minimizing off-target effects of Columbianetin acetate in cells

Author: BenchChem Technical Support Team. Date: December 2025

Minimizing Off-Target Effects in Cellular Assays: A Troubleshooting Guide for Researchers

Welcome to the technical support guide for Columbianetin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the effective use of this compound in cellular experiments, with a primary focus on ensuring data integrity by minimizing and controlling for off-target effects.

Introduction to this compound

This compound is a natural coumarin compound found in various plants, including those of the Murraya and Angelica genera.[1] In cellular systems and in vivo, it is known to be rapidly metabolized into its active form, Columbianetin.[2] Columbianetin itself has demonstrated a range of biological activities, including anti-inflammatory, antioxidative, and anti-proliferative effects.[3] Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and the modulation of mast cell-mediated allergic responses.[4] Given its therapeutic potential, it is crucial for researchers to design experiments that can confidently attribute observed biological effects to the intended on-target activity, while ruling out confounding off-target interactions.

This guide provides a series of troubleshooting questions and detailed protocols to help you navigate the complexities of working with this promising small molecule.

Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Initial Experiment Design & Optimization

Question 1: I'm starting a new experiment. What concentration of this compound should I use?

Answer: Avoid selecting a single, high concentration from the literature. The optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured. Using an unnecessarily high concentration is the primary reason for observing off-target effects.

Our Recommendation: Always begin with a wide-range, dose-response experiment to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for your specific system. A typical starting range for a new compound like this compound would span several orders of magnitude.

ParameterRecommended RangeRationale
Initial Screening Range 10 nM to 100 µMCovers a broad concentration space to capture the full dose-response curve.
Dilution Series 8 to 10 points, half-log or 1:3 serial dilutionsProvides sufficient data points for accurate curve fitting.[5]
Working Concentration 1x to 5x the determined EC₅₀/IC₅₀Balances on-target efficacy with a minimized risk of off-target activity.

Question 2: How do I properly design and execute a dose-response experiment?

Answer: A well-executed dose-response study is the cornerstone of minimizing off-target effects.[6][7] It allows you to identify the lowest possible concentration that yields the desired biological effect.

The process involves treating your cells with a serial dilution of this compound and measuring a specific biological endpoint (e.g., cell viability, cytokine production, gene expression). The goal is to generate a sigmoidal curve from which you can calculate the EC₅₀/IC₅₀.

See Protocol 1 for a detailed, step-by-step guide on performing a dose-response experiment.

Part 2: Identifying and Characterizing Potential Off-Target Effects

Question 3: My cells show significant toxicity or an unexpected phenotype at concentrations where I don't see maximum on-target activity. Is this an off-target effect?

Answer: This is a classic indicator of a potential off-target effect. When the dose-response curve for toxicity is left-shifted compared to the dose-response curve for efficacy, it suggests the compound is interacting with unintended cellular targets that mediate cell death or the unexpected phenotype.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed (e.g., High Toxicity) B Generate two separate dose-response curves: 1. On-Target Efficacy (e.g., biomarker) 2. General Cytotoxicity (e.g., CellTiter-Glo®) A->B C Compare EC50 values B->C D EC50(Toxicity) << EC50(Efficacy)? C->D E High Likelihood of Off-Target Effect. Proceed with validation experiments. D->E  Yes F Low Likelihood of Off-Target Toxicity. The phenotype may be linked to the on-target mechanism. D->F  No

Caption: Workflow for assessing off-target toxicity.

Question 4: How can I determine what the unintended targets of this compound might be in my cells?

Answer: Identifying unknown off-targets requires specialized techniques. While computationally predicting off-targets for novel compounds can be challenging, several unbiased experimental approaches can identify protein-ligand interactions directly in a cellular context.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. Proteins that bind to this compound will show a shift in their melting temperature.

  • Chemical Proteomics (e.g., Activity-Based Protein Profiling): This involves using a modified version of the compound as a probe to pull down binding partners from cell lysates, which are then identified by mass spectrometry.

These methods are resource-intensive but provide the most direct evidence for off-target engagement.

Part 3: Validating On-Target Effects and Experimental Controls

Question 5: I have an observed phenotype. How can I be certain it's caused by the intended target of this compound and not an off-target?

Answer: This is the most critical question in pharmacological studies. The gold standard is to use orthogonal approaches to validate your findings. The goal is to demonstrate that perturbing the target protein through a different method recapitulates the phenotype observed with this compound.

See Protocol 2 for a detailed workflow on validating on-target effects.

Key Validation Strategies:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target protein (e.g., COX-2). If the phenotype disappears or is significantly diminished, it strongly supports on-target action.[8]

  • Rescue Experiments: In a system where the target is knocked out, re-introducing the target protein (e.g., via plasmid transfection) should rescue the phenotype that was lost.

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Orthogonal Chemical Approach A Observe Phenotype 'X' with this compound B Knockdown/Knockout of Target Protein 'Y' D Treat with Structurally Different Inhibitor of Target 'Y' C Does Phenotype 'X' occur? F Confidence in On-Target Effect C->F If Yes E Does Phenotype 'X' occur? E->F If Yes

Caption: Logic diagram for validating on-target effects.

Experimental Protocols
Protocol 1: Performing a Dose-Response Curve to Determine EC₅₀/IC₅₀

This protocol outlines the steps to determine the potency of this compound for a specific biological readout.

Materials:

  • Cells of interest

  • Appropriate cell culture medium and supplements

  • This compound (high-purity)

  • DMSO (for stock solution)

  • Assay plates (e.g., 96-well, 384-well)

  • Assay-specific detection reagents (e.g., CellTiter-Glo®, ELISA kit)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in an appropriate assay plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Prepare Dilution Series: a. Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM down to 1 nM). We recommend at least 8 concentrations plus a vehicle control (medium with the same final percentage of DMSO).[5] b. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as your negative control. Perform at least three technical replicates for each condition.[5]

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours), depending on your specific assay.

  • Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., measure luminescence, fluorescence, or absorbance).

  • Data Analysis: a. Normalize the data to the vehicle control (set to 100% viability or 0% inhibition). b. Plot the normalized response versus the log of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the data and calculate the EC₅₀/IC₅₀ value.

Protocol 2: Workflow for Validating an On-Target Effect

This protocol provides a framework for confirming that an observed cellular response is mediated by the intended molecular target.

  • Establish the Phenotype: First, confirm the effect of this compound at a concentration near its EC₅₀ (e.g., 1x-3x). Use the lowest effective concentration to minimize off-target risk.

  • Select an Orthogonal Method: Choose a genetic or chemical method to validate the target.

    • Genetic Approach (Recommended): a. Design & Validate Knockdown/Knockout: Design 2-3 independent siRNAs or CRISPR gRNAs targeting your protein of interest (e.g., PTGS2 for COX-2). Validate the knockdown/knockout efficiency via qPCR or Western blot. A non-targeting control siRNA/gRNA is essential.[9] b. Phenotypic Assessment: Subject the knockdown/knockout cells and control cells to your assay conditions (without this compound). c. Analysis: If the knockdown/knockout cells phenocopy the effect of the drug, it provides strong evidence for an on-target mechanism. For example, if this compound reduces the secretion of a cytokine, and knocking out its target also reduces the secretion of that cytokine, the link is strengthened.

  • Compare Results:

    • Concordant Results: The phenotype from the genetic perturbation matches the phenotype from the pharmacological inhibition. This provides high confidence that the effect of this compound is on-target.

    • Discordant Results: The phenotype from the genetic perturbation does not match the drug effect. This strongly suggests the observed effect of this compound is mediated by an off-target mechanism. Further investigation is required.

References

Technical Support Center: Columbianetin Acetate Bioanalysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Columbianetin acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, I will provide field-proven insights and detailed troubleshooting protocols to help you overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a furanocoumarin, an acetate ester derived from Columbianetin.[1] It is found in various plants and is investigated for its potential therapeutic properties.[1][2] Accurate quantification in biological matrices (e.g., plasma, serum) is crucial for pharmacokinetic studies, which assess its absorption, distribution, metabolism, and excretion (ADME).[3] These studies are fundamental in drug development to understand a compound's behavior in a biological system. This compound can be metabolized in vivo to Columbianetin, making it important to develop methods that can distinguish and quantify both the parent compound and its metabolite.[3][4]

Q2: What are matrix effects in LC-MS/MS and how do they affect the analysis of this compound?

A2: In LC-MS/MS, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest (this compound).[5] These components include endogenous substances like phospholipids, salts, and proteins.[6] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[6][7] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity.[5][8]

  • Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the concentration.[5][9]

These effects can severely compromise the accuracy, precision, and reproducibility of your bioanalytical method.[8][10]

Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[11][12] The goal is to ensure that the accuracy and precision of the assay are not compromised by the biological matrix.[13] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to demonstrate the method's robustness and reliability across different subject samples.[13]

Troubleshooting Guide: Common Issues in this compound Bioanalysis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Description: You observe significant scatter in the calculated concentrations of your QC samples, particularly between different analytical runs or when using different batches of biological matrix. The coefficient of variation (%CV) exceeds the accepted limits (typically ≤15%).[11]

Potential Cause: Inconsistent matrix effects are the most likely culprit. Different lots of plasma or serum can have varying compositions of endogenous components like phospholipids, leading to different degrees of ion suppression or enhancement for this compound.[10]

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect to confirm its presence and magnitude. (See Protocol 1).

  • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering matrix components.[14][15]

  • Optimize Chromatography: Co-elution of this compound with a region of significant ion suppression can lead to variability.

Workflow for Troubleshooting Poor Reproducibility

A Start: Poor Reproducibility (High %CV in QCs) B Protocol 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Factor (MF) _outside_ 0.8-1.2 and/or IS-normalized MF ≠ 1.0? B->C Assess Results D YES: Significant Matrix Effect C->D E NO: Investigate other causes (e.g., IS variability, instrument issues) C->E F Enhance Sample Cleanup D->F G Optimize Chromatography D->G H Re-evaluate Matrix Effect F->H G->H H->C Iterate I Method Optimized H->I MF Acceptable

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

Description: The signal intensity for this compound at the LLOQ is weak, inconsistent, or has a poor signal-to-noise ratio, making accurate quantification impossible.

Potential Cause: Severe ion suppression is a common reason for low sensitivity in LC-MS/MS assays.[8] Endogenous components, particularly phospholipids that often elute in the middle of a reversed-phase chromatographic run, can drastically reduce the ionization efficiency of this compound.[16]

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe. (See Protocol 2).

  • Improve Chromatographic Separation: Adjust your LC method to shift the elution of this compound to a "cleaner" region of the chromatogram, away from the identified suppression zones.[17] Using a UPLC system can provide higher resolution, separating the analyte more effectively from matrix interferences.

  • Enhance Sample Preparation: Focus on removing the components causing the suppression. Since phospholipids are a primary cause, implementing a specific phospholipid removal strategy is highly effective.[14][16][18]

Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.[14]Simple, fast, inexpensive.High risk of significant matrix effects ; co-extracts phospholipids and other interferences.[14][15]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[19]Can provide cleaner extracts than PPT; allows for sample concentration.More time-consuming; requires method development and optimization of solvents and pH.[19]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[19]Generally provides much cleaner extracts; high analyte recovery and concentration possible.Requires significant method development; can be more expensive.[19]
Phospholipid Removal Plates/Tubes Employs specific sorbents that selectively remove phospholipids while allowing the analyte to pass through.[14][16][18]Very effective at removing a major source of ion suppression; simple and fast workflow.[15]Higher cost per sample compared to PPT.
Issue 3: Inconsistent Internal Standard (IS) Response

Description: The peak area of your internal standard varies significantly across the analytical run, even though it is added at a fixed concentration to all samples.

Potential Cause: The chosen internal standard is not effectively compensating for the matrix effect. This is common when using a structural analog IS that has different chromatographic or ionization behavior than this compound.[20] The IS may be eluting in a region with a different matrix effect profile than the analyte.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the "gold standard" for LC-MS/MS bioanalysis.[21][22] It has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[21][23] This provides the most accurate compensation.

  • Verify IS Purity: Ensure the IS is free from impurities that could interfere with the analyte's signal.[24]

  • Optimize IS Addition Step: The IS should be added to the samples as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[21]

Decision Tree for Internal Standard Selection

A Start: Select Internal Standard (IS) for This compound B Is a Stable Isotope-Labeled (SIL) IS available? A->B C YES: Use the SIL-IS. This is the optimal choice. B->C D NO: Select a Structural Analog IS. B->D E Ensure Analog IS has: - Similar chemical structure - Similar extraction recovery - Close chromatographic retention time - No interference with analyte D->E F Validate IS Performance: - Assess IS response variability - Confirm it tracks analyte response in the presence of matrix effects E->F

Caption: Decision process for selecting an appropriate internal standard.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol determines the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[6][9]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established sample preparation method. Spike this compound and its IS into the final, clean extracts at the same low and high QC concentrations.

  • Analysis: Inject and analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Interpretation:

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • IS-Normalized MF close to 1.0: Indicates the IS is effectively compensating for the matrix effect.[6] An ideal absolute MF is between 0.8 and 1.2.

Protocol 2: Qualitative Identification of Ion Suppression/Enhancement Zones (Post-Column Infusion)

This experiment helps visualize at which retention times matrix components cause interference.[10]

  • System Setup:

    • Use a T-connector to continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer.

  • Equilibration: Allow the infused signal to stabilize, creating a constant, flat baseline on the mass spectrometer.

  • Injection: Inject a blank matrix sample that has been processed with your sample preparation method.

  • Monitoring: Monitor the baseline of the infused this compound signal throughout the chromatographic run.

  • Interpretation:

    • A dip or drop in the baseline indicates a region of ion suppression .

    • A rise or peak in the baseline indicates a region of ion enhancement .

    • Compare the retention time of this compound from a standard injection to this "suppression chromatogram" to see if it elutes in a problematic region.

References

Technical Support Center: Challenges in Scaling Up Columbianetin Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Columbianetin acetate, an angular pyranocoumarin found in plants like Angelica pubescens and Cnidium monnieri, has garnered significant interest for its diverse biological activities.[1][2] As research progresses from benchtop discovery to preclinical and clinical development, the need for a robust, scalable synthesis process becomes paramount. Scaling up the synthesis of this compound, however, is not a trivial exercise. It introduces challenges related to precursor availability, reaction efficiency, impurity profiling, and purification logistics that are often negligible at the lab scale.

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this compound production. Our goal is to bridge the gap between small-scale synthesis and the demands of larger-scale production by explaining the causality behind experimental choices and providing self-validating systems for process optimization.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Purity of Columbianetin Precursor from Natural Sources

Question: We are struggling to obtain high-purity Columbianetin from Angelicae Pubescentis Radix at a large scale. Our yields are inconsistent, and the crude extract is difficult to work with. What are the critical parameters for optimizing this extraction and purification?

Answer: This is a common bottleneck, as the efficiency of the entire synthesis hinges on the quality of your starting material. The low abundance of Columbianetin in plant sources makes this step particularly challenging.[3] Success at scale requires a systematic approach to both extraction and purification.

Root Causes & Solutions:

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. For coumarins like Columbianetin, a hydroalcoholic solvent is often most effective.

    • Recommendation: A heating reflux extraction with 70% ethanol has proven effective for Angelicae Pubescentis Radix.[4] At scale, ensure the solid-to-liquid ratio (e.g., 1:10 w/v) is maintained and that the plant material is ground to a consistent particle size to maximize surface area contact with the solvent.[4][5] Multiple extraction cycles (typically three) are necessary to ensure complete recovery.[4]

  • Complex Crude Extract Matrix: The initial extract contains numerous other compounds (other coumarins, flavonoids, sterols) that can interfere with purification.[6] A preliminary clean-up step is essential.

    • Recommendation: Before fine purification, consider a liquid-liquid extraction or precipitation step to remove highly nonpolar compounds like chlorophylls and lipids. An initial extraction with a nonpolar solvent like hexane can be used to defat the plant material.[5]

  • Non-Scalable Purification Method: Laboratory-scale silica gel chromatography is often impractical and costly for multi-kilogram purification.

    • Recommendation: Macroporous resin chromatography is an excellent, scalable alternative. Resins like GDX-201 have demonstrated high adsorption and desorption capacity for related glucosides and can be adapted for Columbianetin.[4][7] The process involves loading the crude extract onto the resin column, washing away impurities with water and low-concentration ethanol, and then eluting the target compound with a higher concentration of ethanol.[4] This method is economical, allows for solvent recycling, and is suitable for industrial-scale purification.[7] High-speed counter-current chromatography (HSCCC) has also been used effectively for purification, offering another scalable alternative to traditional column chromatography.[3]

Issue 2: Incomplete Acetylation and Formation of Side Products

Question: Our acetylation of Columbianetin to this compound is stalling, and TLC/HPLC analysis shows significant amounts of starting material even after extended reaction times. We are also observing the formation of colored impurities. How can we drive the reaction to completion and improve the purity of the crude product?

Answer: The acetylation of the tertiary hydroxyl group on Columbianetin can be sterically hindered, and the reaction is sensitive to several factors that become more pronounced at scale.

Root Causes & Solutions:

  • Insufficient Acetylating Agent or Catalyst Activity: At scale, mass transfer limitations can mean that a simple stoichiometric ratio is insufficient.

    • Recommendation: Use a significant molar excess of the acetylating agent, acetic anhydride.[8] For the catalyst, 4-dimethylaminopyridine (DMAP) is highly effective in small amounts for acylating sterically hindered alcohols.[9] Ensure the catalyst is fresh and dry. If using a base like pyridine, it must be anhydrous, as water will consume the acetic anhydride.[8]

  • Presence of Moisture: Water is the enemy of this reaction. It hydrolyzes acetic anhydride, reducing its effective concentration and generating acetic acid, which can complicate the work-up.

    • Recommendation: Use anhydrous solvents and reagents. Dry the Columbianetin starting material thoroughly under a vacuum before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[8]

  • Suboptimal Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can cause the degradation of the coumarin core, leading to the colored impurities you're observing.

    • Recommendation: Maintain a controlled, moderate reaction temperature.[8] Start the reaction at room temperature and monitor its progress by HPLC. If the reaction is sluggish, gently warm the mixture (e.g., to 40-50 °C) and continue monitoring. Avoid aggressive heating. Optimization studies using a Design of Experiments (DoE) approach can help identify the ideal temperature and time profile.[10]

  • Oxidation of Phenolic Groups: Although Columbianetin itself is not a phenol, impurities from the natural extract might be, or the coumarin ring itself can be susceptible to oxidation under harsh conditions, contributing to color formation.

    • Recommendation: In addition to using an inert atmosphere, ensure all solvents are degassed before use to minimize dissolved oxygen.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring reaction progress and ensuring the final purity of this compound? A1: A combination of techniques is ideal. For real-time reaction monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. It allows you to quantify the disappearance of the starting material (Columbianetin) and the appearance of the product (this compound). For final product characterization and purity assessment, LC-MS/MS provides confirmation of the molecular weight and high sensitivity for detecting impurities.[11][12][13] For structural confirmation, ¹H and ¹³C NMR are indispensable.[9]

Q2: Are there greener or more efficient synthetic routes to the Columbianetin core structure? A2: Yes, research is ongoing to develop more sustainable methods. A notable advancement is the development of a domino "on-water, in-water" process for the synthesis of (±)-columbianetin.[6] This method leverages the unique properties of water as a reaction medium and catalyst, highlighting operational simplicity and aligning with green chemistry principles. While this provides the racemic core, it avoids the challenges of natural product extraction and could be a key technology for future large-scale production.[6]

Q3: What are the primary safety concerns when handling acetic anhydride and pyridine at a large scale? A3: Both reagents require strict handling protocols. Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Pyridine is flammable, toxic, and has a pungent, unpleasant odor. At scale, operations should be conducted in a well-ventilated area or a walk-in fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure fire suppression equipment is readily available and that procedures are in place for neutralizing spills.

Q4: How stable is this compound, and what are the recommended storage conditions? A4: this compound is an ester and can be susceptible to hydrolysis back to Columbianetin if exposed to acidic or basic conditions, or even just moisture over long periods. Studies on the stability of Columbianetin in plasma have shown it to be relatively stable under controlled conditions (4°C and -20°C).[11] For long-term storage of the purified solid, it is recommended to keep it in a tightly sealed container, protected from light, in a cool, dry place, or in a desiccator.

Data Presentation

Table 1: Comparison of Acetylation Reaction Conditions
ParameterMethod A: Pyridine (Solvent/Catalyst)Method B: Catalytic DMAPKey Consideration
Acetylating Agent Acetic Anhydride (5-10 equiv.)Acetic Anhydride (2-5 equiv.)Excess is needed to drive the reaction to completion.[8]
Solvent Pyridine (anhydrous)Dichloromethane or Ethyl Acetate (anhydrous)Solvent choice impacts work-up and purification.[9]
Catalyst Pyridine (acts as catalyst and base)4-DMAP (0.1-0.2 equiv.)DMAP is more efficient for sterically hindered alcohols.[9]
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CGentle heating may be required, but avoid high temperatures.[10]
Reaction Time 4-12 hours2-6 hoursMonitor by HPLC to determine endpoint.
Work-up Aqueous HCl wash to remove pyridineMild aqueous washDMAP is easier to remove than large volumes of pyridine.
Yield 75-90%85-97%Method B often provides higher yields and purity.[9]

Experimental Protocols

Protocol 1: Scalable Extraction and Purification of Columbianetin

This protocol is adapted from methodologies for purifying related compounds from Angelicae Pubescentis Radix.[4]

  • Extraction:

    • Grind dried Angelicae Pubescentis Radix (1 kg) to a coarse powder (20-40 mesh).

    • In a suitable reactor, add the powdered root and 70% ethanol at a 1:10 solid-to-liquid ratio (10 L).

    • Heat the mixture to reflux and maintain for 2 hours with stirring.

    • Allow the mixture to cool slightly, then filter to separate the extract from the solid biomass.

    • Repeat the extraction process on the biomass two more times with fresh 70% ethanol.

    • Combine the three extracts and concentrate under reduced pressure to obtain a viscous crude extract.

  • Purification via Macroporous Resin:

    • Dissolve the crude extract in deionized water to a suitable concentration.

    • Wet-pack a glass column with GDX-201 macroporous resin and equilibrate the column with deionized water.

    • Load the aqueous extract solution onto the column at a flow rate of ~2 bed volumes (BV)/hour.

    • Wash the column with 10 BV of deionized water to remove sugars and other highly polar impurities.

    • Wash the column with 10 BV of 5% ethanol to remove moderately polar impurities.

    • Elute the Columbianetin-containing fraction using 25% ethanol at a flow rate of 2 BV/hour.

    • Collect fractions and monitor by HPLC. Pool the fractions containing high-purity Columbianetin.

    • Concentrate the pooled fractions under reduced pressure to yield purified Columbianetin.

Protocol 2: Optimized Acetylation of Columbianetin

This protocol is based on a facile method for the peracetylation of polyphenols.[9]

  • Reaction Setup:

    • To a clean, dry, inerted reactor, add purified Columbianetin (100 g, 0.406 mol).

    • Add anhydrous dimethylformamide (DMF) (1 L) and stir until all the solid has dissolved.

    • Add 4-dimethylaminopyridine (DMAP) (4.96 g, 0.0406 mol, 0.1 equiv.).

    • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Reaction Execution:

    • Slowly add acetic anhydride (62.2 g, 0.609 mol, 1.5 equiv.) to the stirred solution, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4 hours, monitoring the reaction progress by taking small aliquots for HPLC analysis every hour until no Columbianetin is detected.

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by slowly pouring the reaction mixture into 5 L of ice-cold water with vigorous stirring.

    • The product will precipitate as a solid. Continue stirring for 30 minutes.

    • Isolate the solid product by filtration, and wash the filter cake thoroughly with deionized water until the washings are neutral pH.

    • Dry the crude this compound under vacuum at 40 °C to a constant weight.

Protocol 3: Purification of this compound by Recrystallization
  • Solvent Screening (Small Scale):

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetonitrile) to find a system where the product is soluble in hot solvent but poorly soluble at room temperature or below. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) is often effective.[8]

  • Large-Scale Recrystallization:

    • Place the crude this compound (e.g., 100 g) in a clean reactor.

    • Add the minimum amount of the chosen hot solvent (e.g., hot ethanol) required to fully dissolve the solid.

    • Once dissolved, allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • If crystallization does not occur, consider adding a seed crystal of pure this compound.

    • Further cool the mixture in an ice bath or refrigerator for several hours to maximize product precipitation.

    • Isolate the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the acetylation of Columbianetin.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Purity check_sm Step 1: Analyze Starting Material (SM) Purity Check (HPLC/NMR) Moisture Content (KF) start->check_sm check_reaction Step 2: Review Reaction Conditions Anhydrous Conditions? Reagent Stoichiometry? Temperature Control? Reaction Time? check_sm->check_reaction SM Purity OK optimize_sm Optimize Precursor Purification | (Protocol 1) check_sm->optimize_sm SM Impure/Wet check_workup Step 3: Evaluate Work-up & Purification Product Loss During Extraction? Inefficient Recrystallization? Degradation? check_reaction->check_workup Reaction OK optimize_reaction Optimize Acetylation | (Protocol 2) check_reaction->optimize_reaction Conditions Suboptimal optimize_purification Optimize Purification | (Protocol 3) check_workup->optimize_purification Losses/Impurities Found

Caption: A logical workflow for diagnosing low-yield issues.

References

Technical Support Center: Refining Purification Methods for Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Columbianetin acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this bioactive coumarin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is a naturally occurring coumarin predominantly isolated from plants of the Apiaceae family. A common and well-documented source is Angelica archangelica L., where it is found in various parts of the plant, including the roots and fruits.[1][2][3] The concentration of this compound and other related coumarins can vary depending on the plant's geographical origin, harvest time, and the specific part used for extraction.

Q2: What are the key chemical properties of this compound that influence its purification?

A2: this compound is a furanocoumarin, a subclass of coumarins. Its purification is influenced by its moderate polarity, solubility in various organic solvents, and its potential for degradation under certain conditions. Coumarins, in general, can be extracted using solvents like ethanol, methanol, chloroform, and ethyl acetate.[1][4] Due to the presence of an ester group, this compound is susceptible to hydrolysis under strong acidic or basic conditions, which must be considered during extraction and purification.

Q3: What are the major challenges in purifying this compound from crude extracts?

A3: The primary challenges in purifying this compound stem from the complexity of the crude plant extract. These extracts contain a multitude of structurally similar compounds, particularly other coumarins, which can co-elute during chromatographic separation.[2][5] Additionally, pigments, lipids, and other secondary metabolites can interfere with the purification process, necessitating multiple purification steps to achieve high purity.

Troubleshooting Guide: Extraction

Q4: I have a low yield of this compound in my initial crude extract. What could be the cause?

A4: Low extraction yield can be attributed to several factors. Firstly, the choice of solvent is critical. While methanol and ethanol are effective for extracting a broad range of coumarins, a solvent of intermediate polarity like ethyl acetate might offer better selectivity for this compound.[1][6] Secondly, the extraction method plays a significant role. Maceration is a simple method, but techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) can significantly improve efficiency.[7] Lastly, ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Q5: My crude extract is very dark and contains a lot of chlorophyll and other pigments. How can I remove these before column chromatography?

A5: Pigment removal is a common pre-purification step. A simple and effective method is to perform a liquid-liquid extraction. After your primary extraction with a polar solvent like methanol or ethanol, you can evaporate the solvent and re-dissolve the residue in a suitable solvent system for liquid-liquid partitioning. For example, partitioning between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane) will cause the non-polar pigments and lipids to move into the hexane layer, while the more polar this compound remains in the aqueous methanol layer.

Another effective technique is Solid-Phase Extraction (SPE). Using a C18 SPE cartridge, you can load your crude extract, wash with a low concentration of organic solvent to remove highly polar impurities, and then elute your target compound with a higher concentration of organic solvent, leaving behind many of the pigments.

Troubleshooting Guide: Column Chromatography

Q6: I am having difficulty separating this compound from other closely related coumarins using silica gel column chromatography. What can I do to improve the resolution?

A6: Co-elution of similar compounds is a frequent challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A common mistake is using a solvent system that is too polar, causing rapid elution and poor separation. Start with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increase the polarity. A shallow gradient can significantly improve resolution.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, for difficult separations, consider using a different adsorbent. Alumina (neutral or acidic) can offer different selectivity. For very fine separations, High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.[8]

  • Column Dimensions and Packing: A longer, narrower column will generally provide better resolution than a short, wide column. Ensure the column is packed uniformly to prevent channeling.

Q7: My this compound is degrading on the silica gel column. How can I prevent this?

A7: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of standard silica. Here are some solutions:

  • Use Neutralized Silica: You can neutralize the silica gel by washing it with a dilute solution of a weak base (like triethylamine) in your mobile phase before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 for flash chromatography.

  • Work Quickly: Minimize the time your compound spends on the column by optimizing the flow rate.

Experimental Protocol: Column Chromatography Purification of this compound
  • Preparation of the Crude Extract:

    • The dried and powdered plant material (e.g., Angelica archangelica roots) is extracted with a suitable solvent such as ethyl acetate.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

  • Column Preparation:

    • A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.

    • The column is equilibrated by running several column volumes of the initial mobile phase (e.g., hexane).

  • Sample Loading:

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, adsorbed sample is carefully loaded onto the top of the prepared column.

  • Elution:

    • The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • The collected fractions are spotted on a TLC plate and developed in a suitable solvent system.

    • The spots corresponding to this compound are identified by comparing with a standard or by their characteristic UV fluorescence.

  • Pooling and Concentration:

    • Fractions containing pure this compound are pooled together.

    • The solvent is evaporated under reduced pressure to yield the purified compound.

Troubleshooting Guide: Crystallization & Final Purity

Q8: I have a purified fraction of this compound, but I am struggling to induce crystallization. What solvents should I try?

A8: Successful crystallization depends on finding a solvent in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures. For moderately polar compounds like this compound, you can try:

  • Single Solvent Crystallization: Solvents like ethanol, methanol, or acetone might work. Dissolve your compound in a minimal amount of the hot solvent and allow it to cool slowly.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

Q9: After crystallization, my this compound still shows minor impurities on HPLC analysis. How can I achieve higher purity?

A9: If crystallization does not yield the desired purity, a final polishing step using preparative HPLC (prep-HPLC) is often necessary.[9][10] A C18 column with a methanol-water or acetonitrile-water gradient is typically effective for separating closely related coumarins.

Visualizing the Workflow

Purification Workflow for this compound

PurificationWorkflow Start Crude Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PureFractions Pooling of Pure Fractions FractionCollection->PureFractions Crystallization Crystallization PureFractions->Crystallization FinalProduct Pure Columbianetin Acetate Crystallization->FinalProduct

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity after Initial Purification CheckTLC Analyze by TLC/HPLC Are impurities more or less polar? Start->CheckTLC MorePolar Impurities are More Polar CheckTLC->MorePolar More Polar LessPolar Impurities are Less Polar CheckTLC->LessPolar Less Polar SimilarPolarity Impurities have Similar Polarity CheckTLC->SimilarPolarity Similar Polarity Solution1 Solution: Increase initial polarity of mobile phase in column chromatography. MorePolar->Solution1 Solution2 Solution: Decrease initial polarity of mobile phase in column chromatography. LessPolar->Solution2 Solution3 Solution: - Use a shallower gradient. - Change stationary phase (e.g., Alumina). - Resort to prep-HPLC. SimilarPolarity->Solution3

Caption: Decision tree for troubleshooting low purity issues.

Data Summary

Purification StepKey ParametersExpected Outcome
Extraction Solvent: Ethyl Acetate, Method: SoxhletCrude extract containing a mixture of coumarins and other metabolites.
Column Chromatography Stationary Phase: Silica Gel, Mobile Phase: Hexane-Ethyl Acetate gradientSeparation of this compound from major impurities.
Crystallization Solvent System: Dichloromethane/HexaneFormation of crystalline this compound.
Final Purification Method: Preparative HPLC, Column: C18High purity (>98%) this compound.[9]

References

Validation & Comparative

A Comparative Analysis of Columbianetin Acetate and Other Coumarins: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving field of drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, coumarins stand out as a "privileged scaffold" due to their wide range of pharmacological activities. This guide offers an in-depth comparative analysis of Columbianetin acetate against other prominent coumarins, providing researchers with the critical data and methodologies needed to advance their work in this promising area.

The Significance of Coumarins in Medicinal Chemistry

Coumarins are a class of benzopyrone compounds ubiquitously found in the plant kingdom. Their diverse biological activities, including anti-inflammatory, anticoagulant, neuroprotective, and antimicrobial properties, have made them a focal point of extensive research. The specific therapeutic potential of a coumarin is largely determined by the nature and position of substituents on its core structure, making this class of compounds a fertile ground for the development of new drugs.

Profiling this compound

This compound is a naturally occurring coumarin that has garnered significant interest for its notable biological effects. Understanding its unique chemical structure is key to appreciating its mechanism of action and therapeutic potential.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Comparative Biological Evaluation

To contextualize the pharmacological profile of this compound, we will compare it with three other well-known coumarins: Warfarin , a widely used anticoagulant; Osthole , known for its diverse biological activities; and Scopoletin , a coumarin with recognized anti-inflammatory and neuroprotective effects.[1][2][3]

Anti-inflammatory Potential

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammatory conditions.

CompoundIC50 for NO Inhibition in RAW 264.7 cells (µM)Reference
This compound Data not available in a directly comparable study
Osthole ~25-50[4]
Scopoletin ~10-20[5]
Warfarin Not typically evaluated for this activity[6][7]
Neuroprotective Efficacy

The neuroprotective potential of coumarins is often evaluated by their ability to protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from oxidative stress-induced cell death (e.g., by hydrogen peroxide, H₂O₂).

CompoundNeuroprotective Effect on H₂O₂-treated SH-SY5Y cellsReference
This compound Qualitative evidence of neuroprotection
Osthole Demonstrates protective effects[1][2]
Scopoletin Significantly increases cell viability[3]
Warfarin Not typically evaluated for this activity[6][7]

Expert Interpretation: Both Osthole and Scopoletin have been shown to confer neuroprotection in in vitro models.[1][2][3] A study on various coumarin derivatives indicated that specific structural features, such as hydroxyl and methoxy groups found in Scopoletin, are important for this activity.[3] The neuroprotective mechanism is thought to involve the modulation of signaling pathways related to apoptosis and oxidative stress.

Essential Experimental Protocols

To ensure the scientific rigor and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key in vitro assays.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to be a self-validating system for assessing the anti-inflammatory potential of test compounds.

Objective: To quantify the inhibition of NO production in LPS-stimulated murine macrophages.

Methodology:

  • Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test coumarins for 2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for each compound.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Seed Seed Culture->Seed Treatment Treatment Seed->Treatment LPS_Stimulation LPS_Stimulation Treatment->LPS_Stimulation Griess_Assay Griess_Assay LPS_Stimulation->Griess_Assay Measure_Absorbance Measure_Absorbance Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.

Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)

This protocol provides a reliable method for evaluating the cytoprotective effects of compounds against oxidative stress.

Objective: To assess the ability of test compounds to protect human neuroblastoma cells from H₂O₂-induced cell death.

Methodology:

  • Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C with 5% CO₂.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Treat the cells with the desired concentrations of the test coumarins for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage of the untreated control.

Neuroprotection_Workflow Seed_SH-SY5Y Seed_SH-SY5Y Pre-treat_with_Coumarins Pre-treat_with_Coumarins Seed_SH-SY5Y->Pre-treat_with_Coumarins 24h Induce_Oxidative_Stress_(H2O2) Induce_Oxidative_Stress_(H2O2) Pre-treat_with_Coumarins->Induce_Oxidative_Stress_(H2O2) 24h MTT_Assay MTT_Assay Induce_Oxidative_Stress_(H2O2)->MTT_Assay 4h incubation Measure_Viability Measure_Viability MTT_Assay->Measure_Viability

Caption: Workflow for the Neuroprotection Assay using MTT.

Concluding Remarks for the Research Professional

This comparative guide underscores the significant therapeutic potential of coumarins, with a particular focus on this compound and its counterparts. While direct, side-by-side comparative data remains an area for future investigation, the existing body of research strongly supports the continued exploration of these compounds. For researchers in drug development, the provided protocols offer a robust framework for in-house evaluation of novel coumarin derivatives. The distinct biological activities of different coumarins, influenced by their structural nuances, highlight the importance of targeted screening and mechanism-of-action studies to unlock their full therapeutic potential.

References

A Comparative Guide to Validating the COX-2 Inhibitory Effect of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cyclooxygenase-2 (COX-2) inhibitory potential of Columbianetin acetate. We will objectively compare its performance with the well-established selective inhibitor, Celecoxib, and provide detailed experimental protocols grounded in established scientific principles.

This compound is a furanocoumarin derived from the formal acetylation of Columbianetin, a natural compound found in plants such as Cnidium monnieri and Murraya siamensis.[1][2] The parent compound, Columbianetin, has demonstrated notable anti-inflammatory properties, including the potent inhibition of COX-2, making this compound a compelling candidate for further investigation.[3][4]

The cyclooxygenase (COX) enzyme is the key catalyst in the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation and pain.[5][6][7] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in "housekeeping" functions like gastric protection, and COX-2, which is typically induced by inflammatory stimuli.[5][8][9] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from inhibiting these enzymes.[10] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy, as it promises to reduce the gastrointestinal side effects associated with the non-selective inhibition of COX-1.[8][11][12]

The Arachidonic Acid Cascade: Pinpointing the Target

To understand the validation approach, it is essential to visualize the biochemical pathway. The following diagram illustrates the central role of COX-1 and COX-2 in the metabolism of arachidonic acid and highlights the specific target of selective inhibitors.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pg_housekeeping pg_inflammation Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflammation nsaids Non-Selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 nsaids->cox2 coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, this compound) coxibs->cox2

Caption: The Arachidonic Acid Cascade and points of COX inhibition.

Experimental Validation Strategy: A Dual-Pronged Approach

A robust validation of a novel COX-2 inhibitor requires a multi-faceted experimental design. We propose a two-stage approach that first quantifies direct enzymatic inhibition using a purified system and then confirms this activity within a more physiologically relevant cellular environment. This strategy ensures that observations are not artifacts of a specific assay system and provides a more comprehensive pharmacological profile.

The following workflow provides a high-level overview of the validation process.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation start Compound Preparation (this compound, Celecoxib, Vehicle) enzyme_prep Prepare Recombinant COX-1 & COX-2 Enzymes start->enzyme_prep inhibitor_treatment_cell Treat Cells with Test Compounds start->inhibitor_treatment_cell inhibitor_incubation_vitro Incubate Enzyme with Test Compounds enzyme_prep->inhibitor_incubation_vitro reaction_init_vitro Initiate Reaction with Arachidonic Acid inhibitor_incubation_vitro->reaction_init_vitro detection_vitro Measure Peroxidase Activity (Colorimetric/Fluorometric) reaction_init_vitro->detection_vitro result_vitro Calculate IC50 Values & Selectivity Index (COX-1/COX-2) detection_vitro->result_vitro cell_culture Culture Macrophages (e.g., RAW 264.7) cox2_induction Induce COX-2 Expression with LPS cell_culture->cox2_induction cox2_induction->inhibitor_treatment_cell measurement_cell Measure PGE2 Production in Supernatant (ELISA) inhibitor_treatment_cell->measurement_cell result_cell Determine Dose-Dependent Inhibition of PGE2 measurement_cell->result_cell

Caption: A dual-approach workflow for validating COX-2 inhibitors.

Methodology 1: In Vitro COX Inhibition Assay (Enzymatic)

This assay directly measures the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes. It is the gold standard for determining the half-maximal inhibitory concentration (IC50) and the selectivity of a compound. Commercial kits, such as those from Cayman Chemical or Sigma-Aldrich, provide a reliable and standardized platform for this analysis.[13][14][15] The principle involves measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic probe.[14][16]

Protocol: Fluorometric COX Activity Assay

Causality: This protocol is adapted from commercially available fluorometric screening kits, which offer high sensitivity.[14][17][18] The fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product, provides a direct measure of enzyme activity.[14]

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (Cofactor)

  • COX Probe (e.g., OxiRed™ or Amplex™ Red)[8][17]

  • Arachidonic Acid (Substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib (Positive Control, dissolved in DMSO)[14][17]

  • DMSO (Vehicle Control)

  • 96-well black microplates

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, cofactors, and substrate to their working concentrations in cold COX Assay Buffer immediately before use.[16][19] this compound and Celecoxib should be serially diluted in DMSO and then further diluted in Assay Buffer to achieve the final desired test concentrations.[14]

    • Rationale: Using freshly diluted reagents, especially the enzyme and substrate, is critical for maintaining optimal activity and ensuring reproducibility.[19]

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay components. For each compound concentration, parallel assays for COX-1 and COX-2 must be run.

    • Sample Wells: Add Assay Buffer, Heme, COX enzyme (either COX-1 or COX-2), and the diluted test inhibitor (this compound or Celecoxib).[20]

    • Vehicle Control (100% Activity): Add Assay Buffer, Heme, COX enzyme, and an equivalent volume of DMSO.

    • Inhibitor Control: A high concentration of a known inhibitor (Celecoxib for COX-2, SC-560 for COX-1) can be used to establish a baseline for maximal inhibition.[17][18]

    • Background Wells: Add all components except the enzyme to control for background fluorescence.

  • Inhibitor Incubation: Add the COX Probe to all wells. Mix gently and incubate the plate at room temperature (e.g., 25°C) for 10-15 minutes.[20]

    • Rationale: This pre-incubation step allows the test compounds to bind to the enzyme's active site before the substrate is introduced. Many COX inhibitors exhibit time-dependent inhibition, making this step crucial for accurate IC50 determination.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid working solution to all wells simultaneously, preferably using a multichannel pipette.[20]

  • Data Acquisition: Immediately begin measuring the fluorescence kinetically using a plate reader (e.g., λEx = 535 nm / λEm = 587 nm).[14] Record data every minute for 5-10 minutes.

    • Rationale: A kinetic reading is superior to a single endpoint reading as it ensures the reaction rate is measured within the linear range, avoiding artifacts from substrate depletion or signal saturation.[14]

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Normalize the rates against the vehicle control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Methodology 2: Cell-Based COX-2 Activity Assay

This assay validates the enzymatic findings in a more complex biological system. It assesses the ability of this compound to penetrate cell membranes and inhibit COX-2 activity in its native cellular environment. The standard method involves stimulating macrophage cells with lipopolysaccharide (LPS) to induce COX-2 expression and then measuring the subsequent production of Prostaglandin E2 (PGE2).[21]

Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

Causality: RAW 264.7 murine macrophage cells are a well-established model for studying inflammation as they robustly express COX-2 upon stimulation with LPS, mimicking an inflammatory response.[21] Measuring the downstream product PGE2 via a sensitive competitive ELISA provides a reliable readout of enzyme activity within the cell.[21][22]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Celecoxib (Positive Control, dissolved in DMSO)

  • DMSO (Vehicle Control)

  • PGE2 ELISA Kit

  • Cell culture plates (24- or 48-well)

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Pre-treatment: Remove the culture medium. Add fresh serum-free medium containing various concentrations of this compound, Celecoxib, or vehicle (DMSO). Incubate for 1-2 hours.

    • Rationale: Pre-treating with the inhibitor before inflammatory stimulation ensures the compound is present and available to act on the COX-2 enzyme as soon as it is synthesized.

  • COX-2 Induction: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and store the supernatant at -80°C until analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive ELISA kit, following the manufacturer's protocol precisely.

  • Data Analysis: Calculate the PGE2 concentration for each treatment condition. Normalize the data to the LPS-stimulated vehicle control (100% production). Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration to determine the cellular IC50 value.

Comparative Performance Analysis

To provide a clear benchmark, the inhibitory activity of this compound should be directly compared to Celecoxib. The key metrics are the IC50 values for each COX isozyme and the resulting Selectivity Index (SI). The SI is calculated as (IC50 for COX-1 / IC50 for COX-2), where a higher value indicates greater selectivity for COX-2.

Table 1: Comparative COX Inhibitory Activity (Illustrative Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >1002.5>40
Celecoxib (Reference) 15[23]0.04[22][23]375

Note: Data for this compound is hypothetical and for illustrative purposes. The reference data for Celecoxib is sourced from published literature.

Interpretation of Results

Based on the illustrative data, this compound demonstrates selective inhibition of COX-2. While its potency (IC50 = 2.5 µM) is lower than that of Celecoxib (IC50 = 0.04 µM), it shows a favorable selectivity profile with minimal inhibition of COX-1 at effective concentrations. This profile suggests that this compound could exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects, warranting further pre-clinical investigation. The cell-based assay results would be critical to confirm that this enzymatic activity translates to efficacy in a biological system.

References

A Comparative Analysis of Columbianetin Acetate and Standard Anti-Inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural compounds are a burgeoning frontier, offering novel mechanisms of action and potentially improved safety profiles over conventional therapies. Among these, Columbianetin acetate, a coumarin derivative, has garnered significant interest for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with two classes of standard-of-care anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. This analysis is intended for researchers, scientists, and drug development professionals, offering a deep dive into their respective mechanisms, comparative efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of innate immunity, dysregulated or chronic inflammation underpins a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, leading to the production of pro-inflammatory mediators like cytokines, chemokines, prostaglandins, and nitric oxide.

Standard anti-inflammatory therapies, such as NSAIDs and corticosteroids, have been mainstays in clinical practice for decades. However, their use is often associated with significant side effects, necessitating the search for alternative therapeutic agents. This compound emerges as a promising candidate from natural sources, demonstrating a distinct and multi-targeted approach to modulating the inflammatory response.

Mechanism of Action: A Tale of Three Pathways

The therapeutic efficacy of any anti-inflammatory agent is intrinsically linked to its molecular mechanism of action. This compound, ibuprofen, and dexamethasone each exert their effects by intervening at different points within the inflammatory signaling network.

This compound: A Multi-Pronged Approach

This compound exhibits a multi-targeted anti-inflammatory effect, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway Inhibition: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[3]

  • MAPK Pathway Suppression: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4][5] These kinases can activate transcription factors and regulate the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK MAPKs, further contributing to its anti-inflammatory profile.[3]

By targeting both the NF-κB and MAPK pathways, this compound effectively downregulates the production of a broad spectrum of inflammatory mediators.

Ibuprofen: The COX Inhibitor

Ibuprofen, a widely used NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes , COX-1 and COX-2.[6][7][8]

  • COX-1 and COX-2 Inhibition: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][9] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and platelet aggregation.[7] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[7] By inhibiting both isoforms, ibuprofen reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.[6][8] Its inhibition of COX-1 is also responsible for some of its common side effects, such as gastrointestinal irritation.[7] While its primary mechanism is COX inhibition, some studies suggest that ibuprofen may also exert some of its anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways.[10][11][12]

Dexamethasone: The Genomic Modulator

Dexamethasone, a potent synthetic corticosteroid, exerts its anti-inflammatory effects through a fundamentally different mechanism involving the glucocorticoid receptor (GR) .

  • Glucocorticoid Receptor Activation: Dexamethasone diffuses across the cell membrane and binds to the GR in the cytoplasm.[13] This binding triggers a conformational change in the GR, leading to its translocation into the nucleus.[13][14]

  • Transcriptional Regulation: Once in the nucleus, the dexamethasone-GR complex can modulate gene expression in two ways:

    • Transactivation: It can bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[15] MKP-1, in turn, dephosphorylates and inactivates MAPKs like p38.[15][16]

    • Transrepression: The GR can also interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1, without directly binding to DNA.[17] This prevents the transcription of their target genes, including those for pro-inflammatory cytokines and COX-2.[1][18][19]

This genomic mechanism of action results in a broad and potent suppression of the inflammatory response.

Visualizing the Mechanisms: A Comparative Signaling Pathway Diagram

To better illustrate the distinct and overlapping mechanisms of these three compounds, the following diagram visualizes their points of intervention within the inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates GR_mem Membrane GR NFkB_nuc NF-κB MAPK_pathway->NFkB_nuc Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB->NFkB_nuc GR_cyto GR GR_nuc GR GR_cyto->GR_nuc Translocates Dexamethasone Dexamethasone Dexamethasone->GR_cyto Binds Columbianetin Columbianetin Acetate Columbianetin->MAPK_pathway Inhibits Columbianetin->IKK Inhibits Ibuprofen_cyto Ibuprofen COX COX-1 / COX-2 Ibuprofen_cyto->COX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Pro_inflammatory_genes Induces GR_nuc->NFkB_nuc Inhibits (Transrepression) DNA DNA (GREs) GR_nuc->DNA Binds to GREs Anti_inflammatory_genes Anti-inflammatory Gene Transcription (Annexin A1, MKP-1) DNA->Anti_inflammatory_genes Induces

Figure 1. Comparative signaling pathways of anti-inflammatory drugs.

Comparative Efficacy: A Quantitative Look

While the mechanistic understanding is crucial, the ultimate evaluation of an anti-inflammatory compound lies in its quantifiable efficacy. The following table summarizes available data on the inhibitory concentrations (IC50) of this compound, ibuprofen, and dexamethasone against key inflammatory targets. It is important to note that direct comparative studies are limited, and data is compiled from various sources.

CompoundTargetIC50 ValueSource
Ibuprofen COX-113 µM[6]
COX-2370 µM[6]
Dexamethasone COX-2 Expression~10 nM[18][19]
COX-1 ActivityNo significant inhibition[5]
This compound COX-2 ExpressionData not available
Pro-inflammatory Cytokine Production (TNF-α, IL-6)Dose-dependent reduction

Experimental Protocols for Anti-Inflammatory Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section details common in vitro and in vivo assays used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used cell-based assay to screen for anti-inflammatory activity.

Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[20]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours).[20]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.[21]

    • Cytokine Production (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21]

  • Cell Viability:

    • Assess the cytotoxicity of the test compound using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.[22]

In Vivo: Carrageenan-Induced Paw Edema in Mice or Rats

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound to reduce acute inflammation in the paw of a rodent induced by carrageenan injection.

Methodology:

  • Animal Acclimatization:

    • Acclimatize male or female mice or rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., vehicle control, positive control with a standard drug like indomethacin, and test compound groups at various doses).

    • Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.[4]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Volume:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[4]

  • Calculation of Edema Inhibition:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Enzymatic Assay: Cyclooxygenase (COX) Activity Assay

This assay directly measures the enzymatic activity of COX-1 and COX-2 and the inhibitory effect of a compound.

Objective: To determine the IC50 of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid as the substrate.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[23]

  • Inhibitor Screening:

    • Incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

  • Data Analysis:

    • Measure the rate of the reaction and calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion: A Promising Future for this compound

This comparative guide highlights the distinct and potentially advantageous mechanistic profile of this compound compared to the standard anti-inflammatory drugs, ibuprofen and dexamethasone. While ibuprofen's action is primarily centered on the direct inhibition of COX enzymes and dexamethasone employs a broad genomic regulatory mechanism, this compound offers a more targeted approach by modulating the upstream signaling pathways of NF-κB and MAPK.

This multi-targeted action suggests that this compound could potentially offer a favorable therapeutic window with a reduced side-effect profile compared to NSAIDs and corticosteroids. However, further research is imperative to establish its clinical efficacy and safety. Direct comparative studies with standard drugs, elucidation of its precise molecular targets, and comprehensive preclinical and clinical trials are necessary to fully realize the therapeutic potential of this promising natural compound. The experimental protocols outlined in this guide provide a framework for such future investigations, paving the way for the development of novel and effective anti-inflammatory therapies.

References

Cross-Validation of Columbianetin Acetate Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug discovery, the nuanced behavior of a potential therapeutic compound across different cellular landscapes is a critical determinant of its translational potential. Columbianetin acetate, a derivative of the natural coumarin Columbianetin, has garnered interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This guide provides an in-depth, objective comparison of Columbianetin's activity in various cancer cell lines, supported by experimental data and detailed protocols to empower researchers in their investigations. While direct comparative data for this compound is still emerging, this guide synthesizes available information on its parent compound, Columbianetin, and other relevant coumarins to provide a valuable cross-validation framework.

Understanding Columbianetin: A Multi-faceted Coumarin

Columbianetin is a natural coumarin that has demonstrated a range of pharmacological activities. Its acetate form, this compound, is often studied for its potential therapeutic applications. The core chemical structure of coumarins allows for a variety of substitutions, leading to a wide spectrum of biological effects. The primary activities of interest for Columbianetin and its derivatives in the context of this guide are their anti-proliferative and pro-apoptotic effects on cancer cells.

Comparative Cytotoxicity: A Cross-Cell Line Analysis

A crucial first step in evaluating an anti-cancer compound is to determine its cytotoxic potency across a panel of cancer cell lines and to assess its selectivity towards cancer cells over normal, healthy cells. While comprehensive, direct comparative studies on this compound are limited, we can draw insights from data on its parent compound, Columbianetin (also known as Columbianadin or CBN), and other structurally related coumarins.

Table 1: Comparative Cytotoxicity (IC50) of Columbianetin and Other Coumarins in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Incubation Time (h)Reference
Columbianetin (CBN) HCT-116Colon Carcinoma28.824[1](--INVALID-LINK--)
HCT-116Colon Carcinoma22.548[1](--INVALID-LINK--)
HCT-116Colon Carcinoma18.272[1](--INVALID-LINK--)
Alternative Coumarin 1 HeLaCervical Carcinoma~50-10048Data inferred from related studies
Alternative Coumarin 2 MCF-7Breast Adenocarcinoma~30-7048Data inferred from related studies
Alternative Coumarin 3 A549Lung Carcinoma~40-9048Data inferred from related studies
Control Coumarin MRC-5Normal Lung Fibroblast>10048Data inferred from related studies

Field-Proven Insights: The data on Columbianetin in HCT-116 cells reveals a time- and dose-dependent cytotoxic effect, a hallmark of many effective anti-cancer agents. The hypothetical IC50 values for alternative coumarins in HeLa, MCF-7, and A549 cells, when compared to a normal cell line like MRC-5, would be critical in establishing a therapeutic window. A significantly higher IC50 value in normal cells suggests selectivity, a desirable characteristic for minimizing off-target toxicity in potential clinical applications. The variability in IC50 values across different cancer cell lines underscores the importance of cross-validation. This heterogeneity can arise from differences in cellular uptake, metabolism of the compound, or the specific oncogenic pathways driving each cancer type.

Mechanistic Insights: Induction of Apoptosis

Beyond cytotoxicity, understanding the mechanism of cell death is paramount. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs as it minimizes inflammation and damage to surrounding healthy tissues.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol details a standard method for quantifying apoptosis using flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control and a positive control (e.g., a known apoptosis inducer like staurosporine).

  • Cell Harvesting: Gently wash the cells with ice-cold PBS. Detach adherent cells using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Trustworthiness of the Protocol: This dual-staining method provides a self-validating system. The distinct populations of live, early apoptotic, and late apoptotic/necrotic cells allow for a clear and quantitative assessment of the mode of cell death induced by the compound.

Signaling Pathway Modulation: Unraveling the Molecular Mechanisms

Columbianetin and other coumarins are known to exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the NF-κB and PI3K/Akt pathways, which regulate inflammation, cell survival, proliferation, and apoptosis.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses, and its aberrant activation is a hallmark of many cancers, promoting cell survival and proliferation.

Diagram of the NF-κB Signaling Pathway and Potential Intervention by this compound:

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound This compound This compound->IKK Complex Inhibits Target Genes Pro-inflammatory Cytokines, Anti-apoptotic Proteins, Cell Cycle Regulators NF-κB (p65/p50)_n->Target Genes Induces Transcription

Caption: NF-κB pathway and potential inhibition by this compound.

Field-Proven Insights: Columbianetin has been shown to inhibit the NOD1/NF-κB pathway in human peripheral blood mononuclear cells. This suggests that this compound may exert its anti-inflammatory and anti-cancer effects by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its pro-survival target genes.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many cancers, making it a prime target for therapeutic intervention.

Diagram of the PI3K/Akt Signaling Pathway and Potential Intervention by this compound:

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt (Active) Akt->p-Akt Downstream Effectors mTOR, Bad, etc. p-Akt->Downstream Effectors Activates Cellular Responses Cell Growth, Proliferation, Survival Downstream Effectors->Cellular Responses Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: PI3K/Akt pathway and potential inhibition by this compound.

Field-Proven Insights: Many natural compounds, including other coumarins, have been shown to inhibit the PI3K/Akt pathway. It is plausible that this compound could similarly inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This would lead to the suppression of pro-survival signals and an increase in apoptosis in cancer cells.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the modulation of signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-IκBα, total IκBα, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Trustworthiness of the Protocol: The inclusion of antibodies against both the phosphorylated (active) and total forms of a protein, along with a loading control, provides a robust and self-validating system for assessing changes in protein activation and expression.

Experimental Workflow: A Comprehensive Approach

A logical and well-designed experimental workflow is crucial for obtaining reliable and reproducible data.

Diagram of the Experimental Workflow for Cross-Validating this compound Activity:

Experimental_Workflow cluster_cell_lines Cell Line Panel HeLa HeLa MTT_Assay Cell Viability Assay (MTT) HeLa->MTT_Assay MCF-7 MCF-7 MCF-7->MTT_Assay A549 A549 A549->MTT_Assay MRC-5 MRC-5 MRC-5->MTT_Assay Start Start Start->HeLa Start->MCF-7 Start->A549 Start->MRC-5 IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Treat with IC50 concentration Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Treat with IC50 concentration Data_Analysis Comparative Data Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A comprehensive workflow for cross-validating bioactivity.

Conclusion and Future Directions

The available evidence suggests that Columbianetin, the parent compound of this compound, exhibits promising anti-cancer properties, including the induction of apoptosis in colon cancer cells. Extrapolating from the activities of other coumarins, it is plausible that this compound possesses cytotoxic and pro-apoptotic effects in a range of cancer cell lines, potentially through the modulation of the NF-κB and PI3K/Akt signaling pathways.

However, to firmly establish the therapeutic potential of this compound, direct and rigorous cross-validation studies are essential. Researchers are encouraged to utilize the protocols and frameworks outlined in this guide to:

  • Determine the IC50 values of this compound in a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., MRC-5) to ascertain its potency and selectivity.

  • Quantify the induction of apoptosis in these cell lines using methods such as the Annexin V/PI assay.

  • Investigate the specific effects of this compound on the NF-κB and PI3K/Akt signaling pathways in different cellular contexts through Western blotting.

By systematically generating and comparing these datasets, the scientific community can build a comprehensive understanding of this compound's activity, paving the way for its potential development as a novel anti-cancer agent.

References

A Comparative Analysis of Columbianetin Acetate and its Glycoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two closely related natural coumarin derivatives: Columbianetin acetate and its glycoside form, Columbianetin β-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document delves into their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects, supported by experimental data and detailed protocols. Our objective is to offer a clear, evidence-based comparison to inform future research and development endeavors.

Introduction to Columbianetin Derivatives

Columbianetin and its derivatives are naturally occurring coumarins found in various medicinal plants, notably from the Angelica and Murraya species.[1][2] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anti-platelet aggregation effects.[3][4] this compound is the acetylated form of columbianetin, while the glycoside form has a glucose moiety attached. This structural difference, the presence of an acetate versus a sugar group, significantly influences their physicochemical properties and, consequently, their biological fate and efficacy. Understanding these differences is paramount for their potential therapeutic applications.

Physicochemical Properties: A Tale of Two Moieties

The fundamental difference between this compound and its glycoside lies in their chemical structures, which dictates their physicochemical properties such as molecular weight, polarity, and solubility.

PropertyThis compoundColumbianetin β-D-glucopyranosideReference(s)
Molecular Formula C₁₆H₁₆O₅C₂₀H₂₄O₉[5][6]
Molecular Weight 288.29 g/mol 408.4 g/mol [5][6]
Structure Acetate ester of ColumbianetinGlucoside of Columbianetin[5][7]
Predicted Solubility More soluble in organic solvents, less soluble in water.More soluble in water and polar protic solvents.[8][9]
Predicted Stability Susceptible to hydrolysis of the ester linkage.Generally more stable, but susceptible to enzymatic hydrolysis.[3]

The addition of the bulky and polar glucose unit in Columbianetin β-D-glucopyranoside increases its molecular weight and hydrophilicity compared to the more lipophilic acetate form.[8][9] This difference in polarity is a critical factor influencing their solubility, with the glycoside expected to have better aqueous solubility, a desirable trait for certain drug delivery systems. Conversely, the acetate form may exhibit better membrane permeability.

Pharmacokinetic Profiles: Absorption, Metabolism, and Bioavailability

The structural disparities between the two compounds profoundly impact their pharmacokinetic profiles.

This compound

Studies in rat models have shown that this compound is rapidly absorbed and distributed in the body.[10] However, it undergoes significant metabolism, being converted into its active metabolite, columbianetin.[10] This metabolic conversion is a key aspect of its in vivo activity. The absolute bioavailability of pure this compound has been reported to be relatively low, around 7.0 ± 4.3%.[10] Excretion of this compound is primarily through feces.[10]

Columbianetin β-D-glucopyranoside

The glycoside form, Columbianetin-β-D-glucopyranoside (CBG), is also metabolized to columbianetin in vivo.[11] Its absolute bioavailability has been determined to be 5.63 ± 4.42%.[11] Interestingly, the presence of other constituents from the plant extract can enhance the absorption of CBG.[11] Like the acetate, CBG and its metabolite are rapidly and widely distributed to various tissues.[11]

ParameterThis compoundColumbianetin β-D-glucopyranosideReference(s)
Metabolite ColumbianetinColumbianetin[10][11]
Absolute Bioavailability 7.0 ± 4.3%5.63 ± 4.42%[10][11]

It is important to note that the active metabolite, columbianetin, exhibits good absolute bioavailability, ranging from 54% to 81% in rats, suggesting that both the acetate and glycoside forms can serve as effective prodrugs.[11]

Pharmacodynamics: A Comparative Look at Biological Activities

Both this compound and its glycoside have been reported to possess a range of biological activities, primarily centered around their anti-inflammatory and analgesic properties.

Anti-inflammatory and Analgesic Effects

Columbianetin β-D-glucopyranoside has demonstrated anti-inflammatory and analgesic properties.[3] It also exhibits strong inhibitory activity against platelet aggregation.[12] The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[13][14] Columbianetin, the active metabolite of both compounds, has been shown to exert its anti-inflammatory effects by inhibiting the NOD1/NF-κB signaling pathway.[13][14]

Antioxidant Activity

While direct comparative antioxidant data is limited, flavonoid glycosides, a related class of compounds, have been shown to possess significant antioxidant activity.[15] The antioxidant potential of coumarins is an area of active research.[16]

Experimental Protocols: A Guide to In Vitro Comparative Analysis

To facilitate a direct comparison of the anti-inflammatory potential of this compound and its glycoside, we provide a detailed protocol for an in vitro Nitric Oxide (NO) Inhibition Assay using RAW 264.7 macrophages.

Protocol: Comparative In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

1. Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Columbianetin β-D-glucopyranoside

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

2. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of this compound and Columbianetin β-D-glucopyranoside in DMSO. Create serial dilutions in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours, remove the old media and treat the cells with varying concentrations of each compound for 1 hour. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Induce an inflammatory response by adding LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

    • Calculate the IC₅₀ value for each compound.

3. Self-Validation System:

  • Cell Viability Assay: Concurrently perform an MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

  • Positive and Negative Controls: The inclusion of appropriate controls ensures the validity of the assay.

  • Dose-Response Curve: Generating a dose-response curve allows for the accurate determination of IC₅₀ values.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells prepare_compounds Prepare this compound & Glycoside Solutions seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells stimulate_lps Stimulate with LPS treat_cells->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate griess_assay Perform Griess Assay for NO Measurement incubate->griess_assay viability_assay Perform MTT Assay for Cell Viability incubate->viability_assay analyze_data Analyze Data & Calculate IC50 griess_assay->analyze_data viability_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for the comparative in vitro anti-inflammatory assay.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of coumarins are often mediated through the inhibition of key signaling cascades. Based on studies of columbianetin and related compounds, it is plausible that both this compound and its glycoside exert their effects through the modulation of the NF-κB and MAPK pathways.[13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[14] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Columbianetin has been shown to inhibit this pathway.[13][14]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation nucleus Nucleus NFkB->nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->Pro_inflammatory_genes Induces Columbianetin_derivative This compound or Glycoside Columbianetin_derivative->IKK Inhibits

Caption: Inferred inhibition of the NF-κB signaling pathway by Columbianetin derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response.[17] Activation of these kinases leads to the expression of various inflammatory mediators. Coumarins have been shown to inhibit the phosphorylation of MAPK proteins.[17]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors nucleus Nucleus Transcription_Factors->nucleus Translocation Inflammatory_Response Inflammatory Response nucleus->Inflammatory_Response Induces Columbianetin_derivative This compound or Glycoside Columbianetin_derivative->Upstream_Kinases Inhibits

Caption: Inferred modulation of the MAPK signaling pathway by Columbianetin derivatives.

Comparative Summary and Future Directions

FeatureThis compoundColumbianetin β-D-glucopyranosideKey Takeaway
Solubility Higher in organic solvents.Higher in aqueous solutions.Glycoside form may be more suitable for aqueous formulations.
Bioavailability Low (7.0 ± 4.3%).Low (5.63 ± 4.42%).Both act as prodrugs to the more bioavailable columbianetin.
Metabolism Metabolized to columbianetin.Metabolized to columbianetin.The in vivo activity of both is likely mediated by the common metabolite.
Biological Activity Anti-inflammatory, analgesic, anti-platelet aggregation.Anti-inflammatory, analgesic, anti-platelet aggregation.Both exhibit similar therapeutic potentials.
Mechanism of Action Inferred to inhibit NF-κB and MAPK pathways.Inferred to inhibit NF-κB and MAPK pathways.Direct comparative studies on pathway modulation are needed for confirmation.

While both this compound and its glycoside form show promise as therapeutic agents, the choice between them for future development will likely depend on the desired formulation and delivery route. The higher aqueous solubility of the glycoside may be advantageous for certain applications, while the acetate's lipophilicity could be beneficial for others.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two compounds under identical experimental conditions. Future research should focus on conducting such studies to provide quantitative data (e.g., IC₅₀ values for various biological activities) to allow for a more definitive comparison of their potency. Furthermore, detailed investigations into their stability under various conditions are warranted.

Conclusion

This compound and its glycoside are promising natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic applications. Their primary difference lies in their physicochemical properties, which influences their solubility and potential formulation strategies. Both compounds act as prodrugs, delivering the active metabolite, columbianetin, in vivo. This guide provides a foundational understanding of these two molecules and offers a framework for their continued investigation. Further direct comparative studies are essential to fully elucidate their relative merits and guide the development of future coumarin-based therapeutics.

References

A Comparative Guide to the Analgesic Properties of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of the analgesic properties of Columbianetin acetate, a natural coumarin derivative isolated from the roots of Angelica pubescens.[1][2] As Senior Application Scientists, our goal is to offer a comprehensive comparison of its performance against established analgesic agents, supported by preclinical experimental data. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for researchers seeking to investigate novel analgesic compounds.

Introduction: The Quest for Novel Analgesics

The management of pain remains a significant challenge in medicine. While traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids are effective, their use is often limited by adverse effects.[3] This has spurred the search for new therapeutic agents from natural sources. This compound has emerged as a promising candidate, demonstrating significant analgesic and anti-inflammatory activities in preclinical studies.[1][4] This guide will dissect the evidence, compare its efficacy, and provide the technical framework for its validation.

Proposed Mechanism of Action: A Dual Approach to Pain Relief

The analgesic effect of this compound appears to be multifactorial, involving both peripheral and central nervous system mechanisms.[1] The primary proposed mechanism is its anti-inflammatory action, which is intrinsically linked to pain relief, particularly in inflammatory pain models.

Key Putative Pathways:

  • Inhibition of Prostaglandin Synthesis: Like many NSAIDs, the analgesic effect of coumarin compounds is often attributed to the inhibition of the cyclooxygenase (COX) enzymes. Specifically, the related compound Columbianetin is a known potent inhibitor of COX-2, the enzyme responsible for producing prostaglandins that mediate inflammation and pain.[5] By blocking this pathway, this compound likely reduces the sensitization of peripheral nociceptors.

  • Modulation of Inflammatory Mediators: The pain response, especially in models like the acetic acid-induced writhing test, is triggered by the release of various inflammatory mediators, including bradykinin, serotonin, and cytokines (e.g., TNF-α, IL-1β).[5] The demonstrated anti-inflammatory properties of this compound suggest it interferes with the release or action of these substances, thereby reducing nociceptive signaling.[1][4]

Below is a diagram illustrating the proposed anti-inflammatory and analgesic signaling pathway.

Analgesic_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nociceptor Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Nociceptor_Activation Nociceptor Sensitization Prostaglandins->Nociceptor_Activation Pain_Signal Pain Signal Transmission Nociceptor_Activation->Pain_Signal Columbianetin_Acetate Columbianetin Acetate Columbianetin_Acetate->COX2 Inhibits NSAIDs Standard NSAIDs (e.g., Diclofenac) NSAIDs->COX2 Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Arachidonic_Acid releases Writhing_Test_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_induction Pain Induction & Observation cluster_analysis Data Analysis Acclimatize 1. Acclimatize Mice (20-25g, at least 1 hr) Grouping 2. Randomly assign to groups (n=6-8 per group) Acclimatize->Grouping Fasting 3. Fast animals overnight (water ad libitum) Grouping->Fasting Administer 4. Administer compounds (i.p.): - Vehicle (Control) - this compound - Standard Drug (e.g., Indomethacin) Fasting->Administer Wait 5. Wait 30 minutes Administer->Wait Acetic_Acid 6. Inject 0.6% Acetic Acid (10 ml/kg, i.p.) Wait->Acetic_Acid Observe 7. Immediately place in observation chamber Acetic_Acid->Observe Count 8. Count number of writhes (5-20 min post-injection) Observe->Count Calculate 9. Calculate mean writhes per group Count->Calculate Inhibition 10. Calculate % Inhibition: [(Control - Test) / Control] x 100 Calculate->Inhibition Stats 11. Perform statistical analysis (e.g., ANOVA) Inhibition->Stats Hot_Plate_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_test Testing & Observation cluster_analysis Data Analysis Acclimatize 1. Acclimatize Mice to lab Baseline 2. Determine baseline latency on hot plate (55±0.5°C) (Cut-off time: 30s) Acclimatize->Baseline Grouping 3. Group animals with similar baselines Baseline->Grouping Administer 4. Administer compounds (i.p.): - Vehicle (Control) - this compound - Standard Drug (e.g., Morphine) Grouping->Administer Wait 5. Test at intervals (e.g., 30, 60, 90 min post-dosing) Administer->Wait Place_On_Plate 6. Place mouse on hot plate Wait->Place_On_Plate Record_Latency 7. Record latency to response (paw lick or jump) Place_On_Plate->Record_Latency Calculate_Mean 8. Calculate mean latency for each group Record_Latency->Calculate_Mean Calculate_MPE 9. Calculate % Max Possible Effect (MPE): [(Test - Pre) / (Cutoff - Pre)] x 100 Calculate_Mean->Calculate_MPE Stats 10. Perform statistical analysis Calculate_MPE->Stats

References

A Comparative Pharmacokinetic Guide: Columbianetin Acetate vs. Its Parent Compound, Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, evidence-based comparison of the pharmacokinetic profiles of columbianetin acetate and its parent compound, columbianetin. For researchers and professionals in drug development, understanding the nuances of how a simple chemical modification—such as acetylation—alters a compound's journey through the body is fundamental. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these two furanocoumarins, grounding our analysis in published experimental data to provide actionable insights for preclinical and clinical research.

Introduction: The Structural-Pharmacokinetic Relationship

Columbianetin is a natural coumarin that has demonstrated a range of biological activities, including anti-inflammatory and anti-pathogen effects.[1] this compound is its corresponding acetate ester, a modification often employed in medicinal chemistry to enhance properties like lipophilicity and, potentially, bioavailability.[2] However, as we will explore, this modification initiates a cascade of metabolic events that significantly differentiates its pharmacokinetic profile from that of the parent molecule. The central question this guide addresses is: how does the addition of an acetyl group impact the in vivo fate of columbianetin, and what are the therapeutic implications?

Head-to-Head Pharmacokinetic Analysis

The most striking difference between the two compounds lies in their oral bioavailability and subsequent metabolic conversion. Studies in rats have shown that this compound is rapidly metabolized into columbianetin in vivo.[1][3][4][5] This positions this compound as a prodrug—a precursor that is converted into the active pharmacological agent within the body.

However, the efficiency of this prodrug strategy is a critical consideration. The absolute oral bioavailability of pure this compound is remarkably low, measured at approximately 7.0 ± 4.3%.[1][3][4][5] In stark contrast, its parent compound, columbianetin, exhibits good oral absorption with an absolute bioavailability ranging from 54% to 81% across various oral doses in rats.[4][6]

Table 1: Comparative Pharmacokinetic Parameters in Rats

ParameterThis compoundColumbianetinKey Insight
Absolute Bioavailability (Oral) 7.0 ± 4.3%[1][3][4]54% - 81%[4][6]The parent compound has significantly higher oral bioavailability.
Metabolism Rapidly and widely distributed; metabolized into columbianetin.[1][3][4]Undergoes its own metabolic pathways.This compound primarily serves as a precursor to columbianetin.
Tmax (Time to Peak Concentration) Not explicitly stated for acetate, but metabolite (columbianetin) appears later.~0.3 - 0.5 hours[4][6]Columbianetin is rapidly absorbed.
Elimination Half-life (t1/2) ~0.83 hours[1]~1.0 - 1.5 hours (oral dosing)[4][6]Both compounds are eliminated relatively quickly from plasma.
Excretion Primarily excreted in the feces (9.32 ± 6.63% of dose).[1][3][5]Data not specified.Fecal excretion is the main route for the acetate form.

This data clearly indicates that while this compound is absorbed and converted to the active parent compound, direct administration of columbianetin results in much greater systemic exposure.

The Underlying Mechanism: A Prodrug's Journey

The pharmacokinetic divergence is rooted in the metabolic instability of the ester bond in this compound. Upon entering the biological system, it is rapidly attacked by esterase enzymes present in the plasma, liver, and other tissues, which hydrolyze the acetyl group and release the parent columbianetin.

G Columbianetin_Acetate This compound (Administered Prodrug) Metabolism Esterase-Mediated Hydrolysis (Plasma, Liver, Tissues) Columbianetin_Acetate->Metabolism First-Pass & Systemic Columbianetin Columbianetin (Active Parent Drug) Metabolism->Columbianetin Systemic_Circulation Systemic Circulation & Distribution Columbianetin->Systemic_Circulation Elimination Metabolism & Excretion Systemic_Circulation->Elimination G cluster_animal In-Life Phase cluster_prep Sample Preparation cluster_analysis Bioanalysis & Data Processing Dosing 1. Animal Dosing (Sprague-Dawley Rats, Oral Gavage) Group A: this compound Group B: Columbianetin Sampling 2. Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Centrifugation 3. Plasma Isolation (Centrifugation) Sampling->Centrifugation Extraction 4. Analyte Extraction (Liquid-Liquid Extraction e.g., with Ethyl Acetate) Centrifugation->Extraction LCMS 5. LC-MS/MS Quantification (Simultaneous measurement of both compounds) Extraction->LCMS PK_Analysis 6. Pharmacokinetic Modeling (Calculate Cmax, AUC, t1/2, etc.) LCMS->PK_Analysis

References

A Head-to-Head Comparison of Columbianetin Acetate and Isoimperatorin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, furanocoumarins represent a class of compounds with significant therapeutic potential. Among these, Columbianetin acetate and isoimperatorin, both prevalent in medicinal plants of the Apiaceae family, have garnered considerable attention for their diverse pharmacological activities. This guide provides an in-depth, head-to-head comparison of these two promising molecules, grounded in experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

At a Glance: Chemical Identity and Pharmacokinetic Profile

This compound and isoimperatorin share a common furanocoumarin scaffold but differ in their substitution patterns, which significantly influences their pharmacokinetic behavior.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundIsoimperatorin
Chemical Structure C₁₆H₁₆O₅C₁₆H₁₄O₄
Molecular Weight 288.29 g/mol 270.28 g/mol
Origin Angelica pubescens[1][2]Angelica dahurica, Angelica koreana[3][4]
Bioavailability (rat) ~7.0% (for pure compound)[5]Data not available
Tmax (rat, oral) Not specified in available literature40-75 minutes[1]
Metabolism Metabolized to Columbianetin[5]Metabolized to isoimperatorin epoxide, among others
Excretion Primarily in feces[5]Not specified in available literature

Note: Pharmacokinetic data are derived from separate studies and may not be directly comparable due to differing experimental conditions.

This compound is known to be metabolized in vivo to its active form, columbianetin[5]. In contrast, isoimperatorin undergoes metabolic transformations that include the formation of an epoxide[1]. The relatively low bioavailability of pure this compound suggests that formulation strategies may be crucial for its therapeutic development[5].

Comparative Biological Activities: A Data-Driven Analysis

Both this compound and isoimperatorin exhibit a spectrum of biological activities, with anti-inflammatory and anticancer effects being the most prominent.

Anti-inflammatory Potential

Both compounds have demonstrated significant anti-inflammatory properties, albeit through potentially different primary mechanisms.

Table 2: Comparative Anti-inflammatory Activity

ParameterThis compoundIsoimperatorin
Mechanism of Action Inhibition of NF-κB and MAPK signaling pathways (as metabolite Columbianetin)[6]Inhibition of COX-2, 5-lipoxygenase, and NF-κB pathways[3][7][8]
Key Molecular Targets NF-κB, ERK, JNK (as metabolite Columbianetin)[6]COX-2, 5-LOX, NF-κB p65, IκBα[3][7]
In Vitro Efficacy Reduces production of TNF-α, IL-1β, and iNOS (as metabolite Columbianetin)[6]Inhibits prostaglandin D2 generation (IC₅₀: 10.7 µM for COX-2) and leukotriene C4 production (IC₅₀: 5.7 µM)[3]. Did not affect NO production in IL-1β-treated hepatocytes[3][4].

Isoimperatorin has been shown to be a dual inhibitor of COX-2 and 5-lipoxygenase, key enzymes in the inflammatory cascade[3]. In contrast, the anti-inflammatory effects of Columbianetin (the active metabolite of this compound) are attributed to the suppression of the NF-κB and MAPK signaling pathways[6]. This mechanistic divergence could have implications for their therapeutic applications in different inflammatory conditions.

Anticancer Activity

This compound and isoimperatorin have both shown promise as anticancer agents, with cytotoxic effects observed against various cancer cell lines.

Table 3: Comparative Anticancer Activity

Cancer Cell LineThis compound (IC₅₀)Isoimperatorin (IC₅₀)
Pancreatic Cancer Inhibits proliferation and migration[9]Data not available
Various Cancer Cell Lines Data not widely availableCytotoxic properties reported[10]
Mechanism of Action Down-regulation of Meiotic nuclear divisions 1 (MND1)[9]Induction of apoptosis[11][12]

This compound has been shown to inhibit the growth and metastasis of pancreatic cancer cells by downregulating the expression of MND1[9]. Isoimperatorin, like many furanocoumarins, is known to induce apoptosis in cancer cells, a common mechanism for anticancer drugs[11][12]. The lack of directly comparable IC₅₀ values under identical experimental conditions highlights a gap in the current research landscape.

Neuroprotective Effects

While direct comparative studies are limited, both compounds are suggested to possess neuroprotective properties, a common trait among many natural products. Their antioxidant and anti-inflammatory activities likely contribute to these effects. Further research is needed to elucidate their specific mechanisms of action in neuronal cells and to compare their efficacy in models of neurodegenerative diseases.

Mechanistic Insights: Visualizing the Signaling Pathways

To better understand the functional differences between this compound and isoimperatorin, it is crucial to visualize their impact on key cellular signaling pathways.

Anti-inflammatory Signaling

G cluster_0 Columbianetin (metabolite of this compound) cluster_1 Isoimperatorin Columbianetin Columbianetin MAPK MAPK (ERK, JNK) Columbianetin->MAPK inhibits NFkB_activation NF-κB Activation MAPK->NFkB_activation Inflammatory_Mediators_C Inflammatory Mediators (TNF-α, IL-1β, iNOS) NFkB_activation->Inflammatory_Mediators_C induces Isoimperatorin Isoimperatorin COX2 COX-2 Isoimperatorin->COX2 inhibits LOX5 5-LOX Isoimperatorin->LOX5 inhibits NFkB_pathway NF-κB Pathway Isoimperatorin->NFkB_pathway inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammatory_Mediators_I Inflammatory Gene Expression NFkB_pathway->Inflammatory_Mediators_I induces

Caption: Comparative anti-inflammatory mechanisms.

Anticancer Signaling (Apoptosis Induction)

G cluster_0 This compound in Pancreatic Cancer cluster_1 Isoimperatorin (General Apoptosis Induction) Columbianetin_Acetate This compound MND1 MND1 Expression Columbianetin_Acetate->MND1 down-regulates Cell_Proliferation Cell Proliferation & Migration MND1->Cell_Proliferation promotes Isoimperatorin Isoimperatorin Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Isoimperatorin->Apoptosis_Pathway activates Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Comparative anticancer mechanisms.

Experimental Protocols: A Guide for Replication and Further Investigation

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G A Seed RAW 264.7 macrophages in 96-well plates B Pre-treat with this compound or Isoimperatorin A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay to measure nitrite E->F G Calculate % inhibition of NO production F->G

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and isoimperatorin in DMSO. Dilute the compounds to the desired final concentrations in the culture medium. Pre-treat the cells with the compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of the compounds on cancer cells.

G A Seed cancer cells in 96-well plates B Treat with various concentrations of This compound or Isoimperatorin A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., PANC-1 for pancreatic cancer) into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and isoimperatorin for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

In Vitro Neuroprotection Assay: PC12 Cell Model of Oxidative Stress

This protocol uses the PC12 cell line, a common model for neuronal studies, to assess the neuroprotective effects of the compounds against oxidative stress-induced cell death.

G A Differentiate PC12 cells with NGF B Pre-treat with this compound or Isoimperatorin A->B C Induce oxidative stress (e.g., with H₂O₂ or 6-OHDA) B->C D Incubate for 24 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Measure markers of apoptosis or oxidative stress (optional) E->F G Determine neuroprotective effect F->G

Caption: Workflow for in vitro neuroprotection assay.

Detailed Protocol:

  • Cell Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF; 50-100 ng/mL) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound or isoimperatorin for 2-4 hours.

  • Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described previously. A higher cell viability in the compound-treated groups compared to the oxidative stress control indicates a neuroprotective effect.

Conclusion and Future Directions

This comparative guide illuminates the therapeutic potential of this compound and isoimperatorin, highlighting both their shared and distinct pharmacological profiles. While both compounds exhibit promising anti-inflammatory and anticancer activities, their differing mechanisms of action suggest they may be suited for different therapeutic niches.

Key Takeaways for Researchers:

  • Mechanistic Divergence: The primary anti-inflammatory mechanism of isoimperatorin appears to be direct enzyme inhibition (COX-2, 5-LOX), while this compound's activity (via its metabolite) is mediated through the modulation of key inflammatory signaling pathways (NF-κB, MAPK).

  • Anticancer Potential: Both compounds warrant further investigation as anticancer agents. Future studies should include head-to-head comparisons against a broader panel of cancer cell lines to determine their relative potency and selectivity.

  • Pharmacokinetic Considerations: The low bioavailability of this compound suggests a need for formulation development to enhance its therapeutic efficacy.

  • Research Gaps: Direct comparative studies under standardized conditions are critically needed to definitively establish the superior compound for specific applications. Further exploration of their neuroprotective effects is also a promising avenue for future research.

By providing a comprehensive, data-supported comparison and detailed experimental protocols, this guide aims to empower researchers to build upon the existing knowledge and accelerate the translation of these promising natural compounds into novel therapeutics.

References

Confirming the Anti-proliferative Mechanism of Columbianetin Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of such agents. Among these, coumarins have emerged as a privileged scaffold, exhibiting a wide range of pharmacological activities, including potent anti-proliferative effects. This guide focuses on Columbianetin acetate, a natural coumarin, and provides a framework for researchers to confirm its anti-proliferative mechanism. Through a comparative analysis with a related natural coumarin, Osthole, and two standard chemotherapeutic drugs, Paclitaxel and Doxorubicin, this document aims to provide a comprehensive, data-driven perspective for scientists in drug development.

Introduction to this compound: A Coumarin of Interest

This compound is a derivative of Columbianetin, a coumarin that has been identified in various plant species, including those from the Murraya genus[1]. While research on Columbianetin has indicated its potential in modulating cellular processes like apoptosis and inflammation, specific data on the anti-proliferative mechanisms of this compound in cancer cells remains limited[2]. This guide, therefore, will leverage the available information on Columbianetin and other well-characterized coumarins to propose a likely mechanism of action for this compound and provide a robust experimental framework for its validation. The primary hypothesis is that this compound, like many other coumarins, exerts its anti-proliferative effects through the induction of cell cycle arrest and apoptosis.

Comparative Analysis of Anti-proliferative Mechanisms

To provide context to the potential mechanism of this compound, it is essential to compare it with other compounds with established anti-proliferative activities. This section compares the known or hypothesized mechanisms of this compound with Osthole, another natural coumarin, and the conventional chemotherapy drugs Paclitaxel and Doxorubicin.

Table 1: Comparison of Anti-proliferative Mechanisms
FeatureThis compound (Hypothesized)OstholePaclitaxelDoxorubicin
Primary Mechanism Induction of cell cycle arrest and apoptosisInduction of cell cycle arrest and apoptosis[3][4]Mitotic arrest by microtubule stabilization[5]DNA damage and topoisomerase II inhibition[6]
Cell Cycle Arrest Likely G2/M or G1 phaseG1 phase in breast cancer cells[3]; G2/M phase in head and neck cancer and hepatocellular carcinoma cells[4][7]G2/M phase[5]G1 and G2/M phase[6]
Apoptosis Induction Intrinsic and/or extrinsic pathwayIntrinsic pathway (mitochondrial-mediated)[3][8]Intrinsic pathway[5]Intrinsic and extrinsic pathways[6]
Key Molecular Targets Potentially Cyclins, CDKs, Bcl-2 family proteins, Caspasesp53, p21, Cdk2, Cyclin D1, Caspase-9, Caspase-3, PARP[3]β-tubulin[5]Topoisomerase II, DNA[6]
Signaling Pathway Involvement Likely PI3K/Akt pathway modulationPI3K/Akt pathway inhibition[8]--
Table 2: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 Value (µM)Reference
Osthole FaDu (Head and Neck Cancer)122.35 (24h), 93.36 (48h)[7]
MDA-MB-231 (Breast Cancer)Decreased proliferation by 40% at 50 µM[7]
Paclitaxel VariousnM to low µM range (cell line dependent)[5]
Doxorubicin VariousnM to low µM range (cell line dependent)[6]

Experimental Workflows for Mechanistic Validation

To elucidate the anti-proliferative mechanism of this compound, a series of well-established in vitro assays are required. This section provides detailed, step-by-step protocols for these key experiments.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analysis of Cell Cycle Distribution: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Detection of Apoptosis: Western Blotting for Key Apoptotic Proteins

Western blotting is a technique to detect specific proteins in a sample and can be used to assess the activation of apoptotic pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Hypothesized Signaling Pathway

To conceptualize the potential mechanism of this compound, a signaling pathway diagram is presented below. This diagram illustrates the hypothesized cascade of events leading to cell cycle arrest and apoptosis.

Columbianetin_Acetate_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events This compound This compound PI3K/Akt Pathway (Inhibition) PI3K/Akt Pathway (Inhibition) This compound->PI3K/Akt Pathway (Inhibition) ? Cell Cycle Progression (Inhibition) Cell Cycle Progression (Inhibition) PI3K/Akt Pathway (Inhibition)->Cell Cycle Progression (Inhibition) Leads to Bcl-2 (Downregulation) Bcl-2 (Downregulation) PI3K/Akt Pathway (Inhibition)->Bcl-2 (Downregulation) Leads to Bax (Upregulation) Bax (Upregulation) PI3K/Akt Pathway (Inhibition)->Bax (Upregulation) Leads to G1 or G2/M Arrest G1 or G2/M Arrest Cell Cycle Progression (Inhibition)->G1 or G2/M Arrest Results in Mitochondrial Apoptosis Pathway Mitochondrial Apoptosis Pathway Bax (Upregulation)->Mitochondrial Apoptosis Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Apoptosis Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis caption Hypothesized anti-proliferative signaling pathway of this compound.

Caption: Hypothesized anti-proliferative signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to confirm the anti-proliferative mechanism of this compound.

Experimental_Workflow Start Start MTT Assay MTT Assay Start->MTT Assay Step 1 Determine IC50 Determine IC50 MTT Assay->Determine IC50 Analyze Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Step 2 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Step 3 Western Blot (Cell Cycle Proteins) Western Blot (Cell Cycle Proteins) Cell Cycle Analysis->Western Blot (Cell Cycle Proteins) Confirm with Conclusion Conclusion Western Blot (Cell Cycle Proteins)->Conclusion Western Blot (Apoptotic Proteins) Western Blot (Apoptotic Proteins) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptotic Proteins) Confirm with Western Blot (Apoptotic Proteins)->Conclusion

Caption: Experimental workflow for confirming the anti-proliferative mechanism.

Conclusion

This guide provides a comprehensive framework for researchers to investigate and confirm the anti-proliferative mechanism of this compound. By employing the detailed experimental protocols and leveraging the comparative data provided, scientists can systematically elucidate its effects on cell viability, cell cycle progression, and apoptosis. While the lack of specific data on this compound necessitates a degree of hypothesis-driven research, the proposed workflow offers a robust and logical path to generating the critical data required to validate its potential as a novel anti-cancer agent. The insights gained from such studies will be invaluable for the drug development community and may ultimately contribute to the advancement of cancer therapeutics.

References

A Senior Application Scientist's Guide to the Comparative Efficacy of Synthetic vs. Natural Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Columbianetin Acetate Dilemma: Nature's Blueprint vs. Laboratory Precision

This compound, a coumarin derivative, has garnered significant attention within the scientific community for its promising pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer effects.[1][2] Traditionally, this compound is extracted from natural sources, primarily from plants of the Apiaceae family, such as Angelica pubescens, and the Rutaceae family, like Murraya siamensis.[3][4] However, reliance on botanical sources presents inherent challenges, including batch-to-batch variability, complex purification processes, and supply chain vulnerabilities.

The advent of synthetic chemistry offers a compelling alternative: the de novo synthesis of this compound.[5] This approach promises high purity, scalability, and structural consistency, yet it raises a critical question for researchers: does the synthetic molecule exhibit bio-equipotency with its natural counterpart?

This guide provides a comprehensive framework for comparing the efficacy of natural and synthetic this compound. We will delve into the methodologies for sourcing and characterization, present detailed protocols for a head-to-head biological evaluation, and discuss the underlying signaling pathways that govern its therapeutic effects. Our objective is to equip researchers with the necessary tools and rationale to make informed decisions when selecting this compound for preclinical and clinical development.

Part 1: Sourcing and Physicochemical Characterization

The foundational step in any comparative study is to ensure the identity, purity, and structural integrity of the compounds under investigation. The methodologies for natural extraction and chemical synthesis yield products with distinct impurity profiles, which can significantly influence biological outcomes.

The Natural Route: Extraction and Isolation

Natural this compound is derived from a multi-step process beginning with the collection and processing of plant material.

Typical Extraction & Isolation Workflow:

  • Material Preparation: Dried and powdered plant material (e.g., roots of Angelica pubescens) is the starting point.[6]

  • Solvent Extraction: Maceration or reflux extraction is performed using a solvent system, often starting with nonpolar solvents like petroleum ether or hexane to remove lipids, followed by more polar solvents like ethanol or ethyl acetate to extract coumarins.[7][8]

  • Purification: The crude extract is subjected to a series of chromatographic separations. Techniques like High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (PHPLC) are often employed to isolate this compound from a complex mixture of other phytochemicals.[6][9]

dot

Caption: Workflow Comparison: Natural Extraction vs. Chemical Synthesis.

The Synthetic Route: Laboratory Construction

Chemical synthesis provides a controlled environment for producing this compound. A key advantage is the potential for high yield and the elimination of botanical contaminants. A plausible route involves the synthesis of the precursor, (±)-columbianetin, which is then acetylated.[5]

Key Synthetic Steps:

  • Domino Process: An efficient "on-water, in-water" domino process can be used for the rapid synthesis of the (±)-columbianetin core.[5]

  • Acetylation: The hydroxyl group of the synthesized columbianetin is then esterified to yield this compound.

  • Purification & Resolution: The final product is purified using standard techniques like crystallization or chromatography. A critical consideration for the synthetic route is stereochemistry. If the synthesis is not stereospecific, it will produce a racemic mixture ((+)- and (-)-enantiomers), which may require chiral resolution to isolate the desired stereoisomer, as biological activity is often enantiomer-specific.

Physicochemical Validation: Establishing a Baseline

Before any biological comparison, both the natural and synthetic batches must be rigorously characterized to establish their identity and purity. This is a non-negotiable, self-validating step.

ParameterAnalytical TechniquePurposeNatural Source ConsiderationSynthetic Source Consideration
Identity ¹H-NMR, ¹³C-NMRConfirms the chemical structure and atomic connectivity.Ensures correct compound was isolated.Verifies the success of the synthetic route.
Purity HPLC-UV/DAD, UPLCQuantifies the compound's purity and detects impurities.[10]Detects co-extracted phytochemicals.Detects residual reagents, solvents, or by-products.
Molecular Weight Mass Spectrometry (MS)Confirms the molecular formula.Validates the identity of the isolated peak.Confirms the mass of the target molecule.
Stereochemistry Chiral HPLCSeparates and quantifies enantiomers.Confirms the specific stereoisomer isolated from the plant.Determines enantiomeric excess (e.e.) or if the product is a racemic mixture.

Part 2: Head-to-Head Efficacy Evaluation: Proposed Experimental Framework

With well-characterized samples of natural and synthetic this compound, a direct comparative evaluation of their biological efficacy can proceed. The following protocols are designed to provide robust, reproducible data. The core principle is to run both compounds in parallel under identical conditions.

Experimental Design: The Causality Behind the Choices

To ensure the trustworthiness of the results, the experimental design must be meticulous.

  • Controls: A vehicle control (e.g., DMSO), a positive control (a known active compound for the assay), and multiple concentrations of both natural and synthetic this compound should be included.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.

  • Blinding: Where possible, samples should be coded and blinded to the operator to prevent unconscious bias. This is a standard practice in randomized controlled trials (RCTs).[11]

dot

Caption: General workflow for in vitro comparative efficacy testing.

Protocol: In Vitro Anti-Inflammatory Activity Assay

Columbianetin and its derivatives are known to exhibit anti-inflammatory properties, partly through the inhibition of the NF-κB and MAPK signaling pathways and suppression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

Objective: To compare the ability of natural vs. synthetic this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in murine macrophages (RAW 264.7 cell line).

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with increasing concentrations (e.g., 1, 5, 10, 25, 50 µM) of natural and synthetic this compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours, excluding the non-stimulated control wells.

  • Cytokine Quantification: Collect the cell supernatant and measure the concentration of TNF-α and IL-6 using a commercial ELISA kit, following the manufacturer's instructions.

  • Viability Check: Concurrently, run a parallel plate and perform an MTT or similar cytotoxicity assay to ensure that the observed reduction in cytokines is not due to cell death.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for both compounds for the inhibition of each cytokine. Compare the dose-response curves and IC₅₀ values using statistical analysis (e.g., t-test or ANOVA).

Protocol: In Vitro Anticancer Activity Assay

Several natural compounds, including coumarins, have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16]

Objective: To compare the cytotoxic potential of natural vs. synthetic this compound against a human cancer cell line (e.g., HeLa - cervical cancer).

Methodology:

  • Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations (e.g., 1 to 100 µM) of natural and synthetic this compound for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for both compounds by fitting the data to a dose-response curve.

Protocol: In Vitro Neuroprotective Activity Assay

Natural antioxidants and flavonoids have shown promise in protecting neurons from oxidative damage, a key factor in neurodegenerative diseases.[17][18][19][20]

Objective: To compare the ability of natural vs. synthetic this compound to protect human neuroblastoma cells (SH-SY5Y) from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Treat cells with non-toxic concentrations (determined from a preliminary cytotoxicity assay) of natural and synthetic this compound for 6 hours.

  • Oxidative Challenge: Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂) or C2-ceramide to the media for 24 hours.[17]

  • Viability Assessment: Perform an MTT assay as described in the anticancer protocol to quantify cell survival.

  • Data Analysis: Compare the percentage of cell viability in the treated groups to the H₂O₂-only control group to determine the degree of neuroprotection.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Columbianetin and related compounds primarily exert their anti-inflammatory effects by modulating key signaling cascades.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[12] this compound is hypothesized to interfere with this cascade, possibly by inhibiting IKK or IκB phosphorylation, thereby preventing NF-κB activation.

dot

NF_kB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK stimulus->IKK Activates compound This compound compound->IKK inhibition inhibition IKB_NFKB IκB-NF-κB Complex (Cytoplasm) inhibition->IKB_NFKB IKK->inhibition IKK->IKB_NFKB Phosphorylates IκB NFKB_free Free NF-κB IKB_NFKB->NFKB_free IκB Degradation Nucleus NF-κB NFKB_free->Nucleus Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Binds to DNA Inflammation Inflammatory Response Genes->Inflammation

References

Replicating Published Findings on Columbianetin Acetate Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers aiming to independently replicate and validate the published bioactivities of Columbianetin acetate. Moving beyond a simple recitation of methods, this document delves into the causal logic behind experimental choices, offers self-validating protocols, and grounds all claims in authoritative references. Our objective is to empower researchers, scientists, and drug development professionals with the tools to rigorously assess and compare the performance of this compound against established alternatives.

Introduction to this compound

This compound is a derivative of the natural coumarin, Columbianetin. Coumarins are a class of phenolic compounds found in many plants and are known for a wide range of biological activities.[1] Published research has indicated that Columbianetin and its derivatives, including the acetate form, exhibit promising anti-inflammatory, anti-cancer, anti-platelet, and neuroprotective properties.[1][2] This guide will provide detailed, step-by-step protocols to investigate these key bioactivities.

Part 1: Anti-inflammatory Activity - COX-2 Inhibition

A key reported mechanism for the anti-inflammatory action of coumarins is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3] By selectively inhibiting COX-2 over COX-1, a compound can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Compound: Celecoxib

To benchmark the COX-2 inhibitory potential of this compound, we will use Celecoxib, a well-characterized and highly selective COX-2 inhibitor, as a positive control.[3] Celecoxib has a reported IC50 value of approximately 40 nM for COX-2.[3]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and Celecoxib in DMSO. Further dilute in assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and either this compound, Celecoxib, or DMSO (for the no-inhibitor control).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 535/587 nm) every minute for 10-15 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compounds. Plot the percentage of COX-2 inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Expected Data Summary
CompoundPredicted IC50 (COX-2)
This compoundTo be determined
Celecoxib~40 nM[3]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Control, Enzyme) add_enzyme Add Enzyme & Inhibitor to 96-well plate prep_reagents->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add Substrate & Fluorometric Probe pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rates Calculate Reaction Rates read_fluorescence->calc_rates plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rates->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: Workflow for determining the COX-2 inhibitory activity.

Part 2: Anti-Cancer Activity - Cell Viability

Several studies have suggested that coumarins possess anti-proliferative effects against various cancer cell lines.[4][5] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Comparative Compound: Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent used to treat a wide range of cancers. It will serve as a positive control for cytotoxicity. The IC50 of Doxorubicin varies depending on the cell line, for example, in MCF-7 breast cancer cells, the IC50 is reported to be around 2.5 µM.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity.[7][8][9][10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or DMSO (vehicle control) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Expected Data Summary
CompoundCell LinePredicted IC50
This compoundMCF-7To be determined
This compoundA549To be determined
This compoundHepG2To be determined
DoxorubicinMCF-7~2.5 µM[6]
DoxorubicinA549>20 µM[6][13]
DoxorubicinHepG2~12.2 µM[13]

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Columbianetin_Acetate This compound Mitochondria Mitochondria Columbianetin_Acetate->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.

Part 3: Anti-platelet Aggregation Activity

The ability to inhibit platelet aggregation is a key therapeutic strategy for preventing thrombosis in cardiovascular diseases. Some coumarins have been shown to possess anti-platelet activity.[14]

Comparative Compound: Aspirin

Aspirin is a widely used anti-platelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets, thereby blocking the formation of thromboxane A2, a potent platelet agonist.[2][15]

Experimental Protocol: Light Transmission Aggregometry

This is a standard method for assessing platelet aggregation.[16][17]

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet-poor plasma (PPP) for blanking

  • Collagen or Arachidonic Acid (AA) as platelet agonists

  • This compound

  • Aspirin (positive control)

  • Saline (vehicle control)

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Collect fresh blood from healthy volunteers in citrate-containing tubes. Centrifuge the blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Instrument Setup: Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Inhibitor Incubation: Add a specific concentration of this compound, Aspirin, or saline to the PRP and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

  • Agonist Addition: Add the platelet agonist (collagen or AA) to the cuvette to induce aggregation.

  • Aggregation Monitoring: Record the change in light transmission for several minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each treatment compared to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Expected Data Summary
CompoundAgonistPredicted IC50
This compoundCollagenTo be determined
This compoundArachidonic AcidTo be determined
AspirinCollagenVaries with concentration and donor[18][19]
AspirinArachidonic AcidLog IC50 of -5.20[2]

Part 4: Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Natural compounds with antioxidant properties are being investigated for their neuroprotective potential.[20][21]

Comparative Compound: Quercetin

Quercetin is a well-studied flavonoid with known antioxidant and neuroprotective properties, making it a suitable positive control.[21][22][23][24][25]

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for neuroprotective studies.[26][27]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., H₂O₂, Rotenone, or MPP⁺)

  • This compound

  • Quercetin (positive control)

  • DMSO (vehicle control)

  • Reagents for assessing cell viability (e.g., MTT) or oxidative stress (e.g., DCFDA for ROS detection)

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, or DMSO for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a defined period to induce oxidative stress and cell death.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay as described in Part 2 to quantify the protective effect of the compounds on cell survival.

    • ROS Measurement: To measure intracellular reactive oxygen species (ROS), incubate the cells with a fluorescent probe like DCFDA and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of neuroprotection (increase in cell viability or decrease in ROS) for each treatment group compared to the neurotoxin-only control.

Expected Data Summary
CompoundNeurotoxinEndpointExpected Outcome
This compoundH₂O₂Cell ViabilityIncrease in viability
This compoundH₂O₂ROS LevelsDecrease in ROS
QuercetinH₂O₂Cell ViabilitySignificant increase in viability[21]
QuercetinH₂O₂ROS LevelsSignificant decrease in ROS[21]

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 96-well plate differentiate Differentiate cells (Optional) seed_cells->differentiate pretreat Pre-treat with Compound (24h) differentiate->pretreat add_neurotoxin Induce Neurotoxicity (e.g., H₂O₂) pretreat->add_neurotoxin mtt_assay MTT Assay (Cell Viability) add_neurotoxin->mtt_assay ros_assay DCFDA Assay (ROS Levels) add_neurotoxin->ros_assay calc_protection Calculate % Neuroprotection mtt_assay->calc_protection ros_assay->calc_protection

Caption: Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the independent verification of this compound's bioactivities. By employing standardized protocols and comparing against well-characterized compounds, researchers can generate reliable and reproducible data. The provided workflows and expected outcomes serve as a valuable resource for designing experiments and interpreting results. It is through such rigorous and comparative analysis that the true therapeutic potential of novel compounds like this compound can be accurately assessed.

References

Assessing the Synergistic Effects of Columbianetin Acetate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmacology, the pursuit of synergistic drug combinations represents a sophisticated strategy to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. Columbianetin acetate, a coumarin derivative isolated from plants of the Apiaceae family, has garnered attention for its diverse biological activities. This guide provides an in-depth, technical comparison of this compound's synergistic potential with other compounds, supported by experimental frameworks and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Rationale for Synergy with this compound

This compound (CE) is an active constituent derived from medicinal plants like Angelica sinensis.[1] Emerging research highlights its potential as an anticancer agent, capable of inhibiting cancer cell proliferation and metastasis while promoting programmed cell death (apoptosis).[1][2] Mechanistically, CE has been shown to modulate critical cellular signaling pathways, notably the PI3K/Akt/GSK3β pathway, which is frequently dysregulated in various cancers.[1][2]

The core principle of a synergistic interaction is that the combined effect of two or more drugs is greater than the sum of their individual effects. For a compound like this compound, this presents several compelling therapeutic avenues:

  • Enhancing Potency: Achieving a desired therapeutic effect at lower concentrations of each drug, thereby reducing potential dose-related toxicity.

  • Overcoming Drug Resistance: Natural products can modulate mechanisms that cancer cells use to evade chemotherapy, such as the overexpression of efflux pumps (e.g., P-glycoprotein).[3][4][5]

  • Multi-Targeted Approach: Combining agents that act on different pathways can create a more robust and durable response, making it harder for cancer cells to develop resistance.

This guide will explore the synergistic potential of this compound, focusing on its combination with conventional anticancer agents and antibiotics, providing the experimental data and protocols necessary to validate these interactions.

Synergistic Potential with Anticancer Agents

While direct, quantitative synergistic data for this compound with specific chemotherapeutics is an emerging field, its known mechanism of action provides a strong basis for predicting synergy. CE's ability to induce apoptosis and inhibit the pro-survival PI3K/Akt pathway makes it a prime candidate for combination with drugs that act through different mechanisms, such as DNA-damaging agents or mitotic inhibitors.[1][2]

A recent study on ovarian cancer demonstrated that this compound on its own can inhibit proliferation, suppress metastasis, and induce apoptosis.[1][2] The primary mechanism identified was the inhibition of the PI3K/Akt/GSK3β signaling cascade.[1][2]

Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and conferring resistance to chemotherapy.[3] this compound has been shown to decrease the phosphorylation levels of PI3K, Akt, and the downstream target GSK3β in ovarian cancer cells.[1][2] By inhibiting this pathway, CE can lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of other anticancer drugs.

This interaction creates a synergistic potential where a conventional chemotherapeutic agent induces cellular stress or DNA damage, while this compound simultaneously dismantles the cell's primary survival and repair signaling network.

Diagram: Proposed Synergistic Mechanism of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3B GSK3β Akt->GSK3B Inhibits (p-GSK3β) Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Suppresses Bax Bax CytoC Cytochrome c Bax->CytoC Promotes Release Bcl2->Bax Inhibits CE Columbianetin Acetate CE->PI3K Inhibits CE->Akt Inhibits CE->GSK3B Inhibits Chemo Conventional Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Bax Activates Apoptosis Apoptosis DNA_Damage->Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

Caption: this compound inhibits the PI3K/Akt pathway, enhancing chemotherapy-induced apoptosis.

Synergistic Potential with Antibiotics

The increasing prevalence of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of natural products as adjuvants to potentiate the activity of existing antibiotics.[6] While studies on this compound are limited, research on structurally similar compounds provides a strong rationale for its investigation in this context.

A study involving Eugenyl Acetate, another natural acetate compound, demonstrated a synergistic effect when combined with chloramphenicol or ampicillin against various Vibrio strains.[7] Sub-inhibitory concentrations of the compound significantly increased the efficacy of the antibiotics, suggesting a potential to restore sensitivity in resistant bacteria.[7] The mechanism for such synergy often involves the disruption of the bacterial cell membrane or the inhibition of efflux pumps, which are bacterial defense mechanisms to expel antibiotics.[8]

Hypothetical Synergistic Data and Interpretation

To illustrate how synergy is quantified, the table below presents hypothetical data from a checkerboard assay, a standard method for assessing drug interactions. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Compound CombinationOrganismFIC Index (FICI)Interpretation
This compound + AmpicillinVibrio parahaemolyticus (MDR)0.375Synergy
This compound + ChloramphenicolVibrio cholerae0.500Synergy
This compound + TetracyclineStaphylococcus aureus (MRSA)1.5Indifference
  • FIC Index (FICI) Interpretation:

    • ≤ 0.5: Synergy

    • > 0.5 to 4.0: Additive or Indifference

    • > 4.0: Antagonism

In this hypothetical scenario, this compound shows a clear synergistic effect with ampicillin and chloramphenicol against Vibrio species, indicating its potential to be developed as an antibiotic adjuvant for treating infections caused by these pathogens.

Experimental Protocols for Assessing Synergy

To ensure scientific rigor, standardized and self-validating protocols are essential. Here, we provide a detailed workflow and step-by-step methodology for the checkerboard assay, a cornerstone technique in synergy testing.

Diagram: Experimental Workflow for Synergy Assessment

G A 1. Determine MIC (Minimum Inhibitory Concentration) of each compound alone B 2. Checkerboard Assay Setup (96-well plate with serial dilutions of both compounds) A->B C 3. Inoculation & Incubation (Add standardized bacterial or cancer cell suspension) B->C D 4. Data Acquisition (Measure absorbance, fluorescence, or visual turbidity after incubation) C->D E 5. Calculation of FIC Index (Determine the MIC of each drug in the combination) D->E F 6. Interpretation & Validation (Synergy, Additivity, or Antagonism) Isobologram analysis E->F

Caption: Standard workflow for determining synergistic interactions between two compounds.

Detailed Protocol: Checkerboard Microdilution Assay

This protocol outlines the assessment of synergy between this compound (Drug A) and an antibiotic (Drug B) against a bacterial strain.

I. Materials and Reagents:

  • This compound (Drug A) stock solution

  • Antibiotic (Drug B) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or plate reader

II. Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting concentration of bacteria, which is critical for accurate MIC determination.

  • Serial Dilutions: Creating a gradient of concentrations for both drugs allows for the precise identification of the minimum concentration that inhibits growth, both alone and in combination.

  • Growth and Sterility Controls: These are essential for a self-validating system. The growth control confirms the bacteria are viable, while the sterility control ensures the medium is not contaminated.

III. Step-by-Step Methodology:

  • Preparation of Drug Dilutions:

    • Dispense 50 µL of sterile broth into all wells of the 96-well plate.

    • In column 1, add 50 µL of a 2x working stock of Drug A. Perform a 2-fold serial dilution from column 1 to column 10, leaving columns 11 and 12 for controls.

    • In row A, add 50 µL of a 2x working stock of Drug B. Perform a 2-fold serial dilution from row A to row G. Row H will contain only Drug A dilutions.

    • This creates a matrix of decreasing concentrations of both drugs.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in broth to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

    • Add 100 µL of this diluted inoculum to all wells except the sterility control well (e.g., H12). The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile broth to the sterility control well.

  • Controls:

    • Growth Control (e.g., H11): Contains broth and inoculum, but no drug.

    • Sterility Control (e.g., H12): Contains only sterile broth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis and FIC Calculation:

    • After incubation, determine the MIC for each drug alone (from row H and column 11) and for each combination. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FIC for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Determine the nature of the interaction based on the FICI value.

Conclusion and Future Directions

This compound demonstrates significant potential as a synergistic partner in combination therapies, particularly in oncology and infectious diseases. Its well-defined inhibitory action on the PI3K/Akt pathway provides a strong mechanistic rationale for its use alongside conventional anticancer agents. Furthermore, preliminary evidence from related compounds suggests its promise as an antibiotic adjuvant capable of combating bacterial resistance.

Future research should focus on generating robust quantitative data for this compound in combination with a panel of FDA-approved chemotherapeutics and antibiotics against various cancer cell lines and clinically relevant bacterial strains. Mechanistic studies should further elucidate how it modulates drug resistance pathways, such as efflux pump expression and function. Such investigations will be critical in translating the therapeutic promise of this compound from the laboratory to clinical applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile of Columbianetin Acetate: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in managing it safely. This compound (CAS No. 23180-65-6) is a furanocoumarin and an acetate ester, often supplied as a powder for research purposes.[1][2] While extensive toxicological data may be limited, its classification under the Globally Harmonized System (GHS) provides the essential safety rationale for its handling and disposal.

According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is categorized as harmful if swallowed.[1] This dictates that the primary routes of exposure to be mitigated are ingestion and inhalation of the powder.

Table 1: GHS Hazard Summary for this compound

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed[1][3]

| Primary Hazard (LCSS) | - | - | Irritant[1] |

This profile mandates that this compound be treated as a hazardous chemical waste. Its disposal is not a matter of simple convenience; it is a required safety protocol to prevent potential harm to personnel and the environment.

The Regulatory Landscape: EPA and OSHA Mandates

In the United States, two primary federal agencies govern the management of laboratory chemicals and waste:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[4] A core requirement is the "hazardous waste determination," where the generator (the laboratory) must identify if their waste meets the criteria for being hazardous.[4]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[5][6] This CHP must include specific procedures and policies for the safe handling and disposal of chemicals.[6][7]

Compliance with these regulations is not optional. The procedures outlined below are designed to satisfy these federal standards, though it is crucial to consult your institution's specific Chemical Hygiene Plan and local regulations, which may be more stringent.

Core Principles for this compound Waste Management

Before detailing the step-by-step protocol, it's essential to understand the foundational principles that ensure a self-validating and safe disposal system.

  • Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by a validated procedure.[7][8] this compound waste should be kept separate from other chemical wastes (e.g., solvents, acids, bases) to prevent unknown and potentially dangerous reactions.[7]

  • Containerization: Waste containers must be chemically compatible with the waste they hold, properly sealed to prevent leaks, and in good condition.[8][9] For this compound powder, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled.[7][8] This is arguably the most critical step for ensuring safe handling by everyone in the laboratory and by the ultimate waste disposal technicians. The label should include, at a minimum: the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard(s) ("Toxic," "Irritant").

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for handling waste this compound and materials contaminated with it.

Objective: To safely collect, store, and prepare this compound waste for final disposal by a licensed vendor in accordance with EPA and OSHA regulations.

Materials:

  • Designated hazardous waste container (sealable, compatible material like glass or HDPE)

  • Hazardous waste labels

  • Appropriate Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, nitrile gloves

  • Chemical fume hood

Protocol Steps:

  • Characterize the Waste:

    • Pure Compound: Any unused, expired, or off-spec solid this compound.

    • Grossly Contaminated Items: Weigh boats, spatulas, or containers with significant visible residue.

    • Trace Contaminated Items: PPE (gloves), absorbent pads, or glassware rinsed with a solvent.

  • Segregate and Collect Solid Waste:

    • Action: In a designated area, preferably within a chemical fume hood to prevent inhalation of fine powder, carefully transfer all pure compound and grossly contaminated solid items into the designated hazardous waste container.

    • Causality: Performing this transfer in a fume hood minimizes the risk of aerosolizing the toxic powder, protecting the operator from inhalation exposure.

  • Manage Trace Contaminated Waste:

    • Action:

      • PPE and Disposables: Place gloves, absorbent pads, and other contaminated disposable items into a separate, clearly labeled solid waste bag or container.

      • Glassware: Rinse contaminated glassware with a minimal amount of an appropriate solvent (e.g., ethyl acetate, methanol). Collect this solvent rinse as a separate hazardous liquid waste stream. Do not pour it down the drain.[7]

    • Causality: Segregating trace-contaminated items from the pure compound prevents unnecessarily bulking the primary waste container. Collecting solvent rinsate prevents the introduction of hazardous chemicals into the water system.

  • Containerize and Label:

    • Action: Once waste is added, securely seal the container lid. Affix a completed hazardous waste label. The label must include:

      • Generator's Name and Laboratory Information

      • Container Start Date (the date the first waste was added)

      • Chemical Contents: "this compound (C16H16O5)"

      • Hazards: "Toxic," "Irritant"

    • Causality: A properly sealed and labeled container communicates the contents and risks to all personnel and is required for legal transport and disposal.[9][10]

  • Temporary Storage:

    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area, as defined by your institution's CHP and EPA regulations.[9][10] This area must be secure and away from incompatible materials.[8]

    • Causality: Proper temporary storage prevents spills, unauthorized access, and dangerous reactions, ensuring safety within the lab while awaiting pickup.

  • Arrange for Final Disposal:

    • Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical yourself.

    • Causality: Final disposal of hazardous waste must be handled by a licensed and regulated waste management company to ensure it is treated and disposed of in an environmentally sound manner, fulfilling the "cradle-to-grave" responsibility under RCRA.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_characterization 1. Waste Characterization & Segregation cluster_containment 2. Containerization & Labeling start Waste Generation: Unused or Contaminated This compound pure_solid Pure Solid or Grossly Contaminated Items start->pure_solid Identify Waste Type solutions Solutions Containing This compound start->solutions Identify Waste Type trace_ppe Trace Contaminated PPE (Gloves, Pads) start->trace_ppe Identify Waste Type container_solid Collect in Labeled 'Hazardous Solid Waste' Container pure_solid->container_solid container_liquid Collect in Labeled 'Hazardous Liquid Waste' Container solutions->container_liquid container_ppe Collect in Labeled 'Contaminated Solid Waste' Bag/Container trace_ppe->container_ppe storage 3. Temporary Storage in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_ppe->storage end_node 4. Final Disposal via Institutional EHS / Licensed Waste Vendor storage->end_node

References

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Columbianetin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and operational plans for the handling and disposal of Columbianetin acetate. As a furanocoumarin and acetate ester utilized in research, its safe management is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment

This compound (CAS No. 23180-65-6) is a natural product typically supplied as a powder for research purposes.[2][3][4] A thorough risk assessment is the foundation of safe laboratory practice. The primary known hazard, as classified under the Globally Harmonized System (GHS), is that it is harmful if swallowed.[1] However, due to its physical form and chemical class, other potential hazards must be considered.

The primary routes of potential exposure are:

  • Inhalation: Fine powders can easily become airborne during handling, posing a significant inhalation risk.[5][6]

  • Ingestion: Accidental ingestion can occur through contact with contaminated hands or surfaces.[1]

  • Dermal and Ocular Contact: The compound is identified as a potential irritant, and direct contact with skin or eyes could cause adverse reactions.[1]

Table 1: Chemical and Hazard Summary for this compound

PropertyValueSource
CAS Number 23180-65-6[1][2]
Molecular Formula C16H16O5[1][3]
Molecular Weight ~288.3 g/mol [1][4]
Physical Form Powder[2][4]
GHS Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1]
Signal Word Warning[1]
Primary Hazards Potential Irritant[1]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense.[7] A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk. This guide's recommendations are built upon this principle.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing methods from most to least effective.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the risks identified in Section 1. The following PPE is mandatory when handling this compound, particularly in its powdered form.

3.1. Eye and Face Protection

  • Requirement: ANSI Z87.1-compliant chemical splash goggles.[8]

  • Rationale: Standard safety glasses do not provide adequate protection from airborne particulates or splashes.[8] Chemical splash goggles form a seal around the eyes, offering comprehensive protection, which is critical when handling powders or preparing solutions.[9][10] A face shield worn over goggles is recommended if there is a significant risk of splashing.[10]

3.2. Hand Protection

  • Requirement: Chemical-resistant nitrile gloves.

  • Rationale: Nitrile gloves provide effective short-term protection against a wide range of chemicals.[10][11] Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[8][11]

3.3. Body Protection

  • Requirement: A buttoned laboratory coat.

  • Rationale: A lab coat protects your skin and personal clothing from contamination by spills or airborne dust.[12]

3.4. Respiratory Protection

  • Requirement: Handled within a certified chemical fume hood or other ventilated enclosure.

  • Rationale: The primary method for mitigating inhalation risk is through engineering controls.[6][12] All procedures involving the solid form of this compound must be performed in a fume hood to capture airborne particles at the source. If engineering controls are not feasible or are insufficient, a NIOSH-approved respirator would be required after a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.[10][13]

Table 2: Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glassesNitrile glovesLab coatNot required (if sealed)
Weighing Powder Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Handling Dilute Solutions Safety glassesNitrile glovesLab coatNot required (if non-volatile)

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.

Handling_Workflow Start Start: Prepare for Handling Prep 1. Prepare Workspace - Work in Fume Hood - Lay down absorbent pad Start->Prep DonPPE 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep->DonPPE Weigh 3. Weigh Solid Compound - Use weigh boat - Minimize dust creation - Keep container closed DonPPE->Weigh Dissolve 4. Prepare Solution - Slowly add solid to solvent Weigh->Dissolve Cleanup 5. Post-Handling Cleanup - Decontaminate surfaces - Segregate waste Dissolve->Cleanup DoffPPE 6. Doff PPE Correctly Cleanup->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash End End: Procedure Complete Wash->End

Caption: Logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation: Before retrieving the compound, ensure your workspace within the chemical fume hood is clean and uncluttered.[12] Cover the work surface with a disposable absorbent pad to contain any potential spills.[5]

  • Don PPE: Put on all required PPE as outlined in Section 3.

  • Weighing Solid: Carefully transfer the desired amount of this compound powder using a clean spatula and a weigh boat.[12] Avoid any actions that could create airborne dust, such as dropping the powder from a height. Keep the primary container tightly sealed when not in use.[5]

  • Solution Preparation: When dissolving the compound, add the solid powder slowly to the solvent to prevent splashing.[12]

  • Post-Handling Cleanup: After use, decontaminate all work surfaces and equipment. Dispose of all contaminated materials according to the disposal plan in Section 5.

  • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[11]

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring a safe laboratory.

  • Guiding Principle: All waste materials contaminated with this compound must be treated as hazardous chemical waste.[14][15] Do not dispose of this material down the drain or in the regular trash.[14]

  • Solid Waste: Collect all contaminated disposable items, including gloves, weigh paper, and absorbent pads, in a designated, sealed, and clearly labeled hazardous waste container.[12][14] The label should read "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: All solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[12][14] Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS department.

  • Empty Containers: The original product vial, even if empty, may contain residual powder and should be disposed of as hazardous solid waste.[14]

Always consult and adhere to your institution's specific EHS guidelines for hazardous waste disposal.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Columbianetin acetate
Reactant of Route 2
Reactant of Route 2
Columbianetin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.